molecular formula C15H24O4 B034821 1,9-Nonanediol diacrylate CAS No. 107481-28-7

1,9-Nonanediol diacrylate

Cat. No.: B034821
CAS No.: 107481-28-7
M. Wt: 268.35 g/mol
InChI Key: PGDIJTMOHORACQ-UHFFFAOYSA-N
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Description

1,9-Nonanediol diacrylate is a high-purity, hydrophobic difunctional monomer specifically designed for advanced materials research and development. Its core value lies in its role as a crosslinking agent, where the two terminal acrylate groups undergo rapid polymerization via free-radical mechanisms. This reaction forms covalent bridges between polymer chains, creating three-dimensional networks that significantly enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-prop-2-enoyloxynonyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24O4/c1-3-14(16)18-12-10-8-6-5-7-9-11-13-19-15(17)4-2/h3-4H,1-2,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDIJTMOHORACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

178251-43-9
Record name 2-Propenoic acid, 1,1′-(1,9-nonanediyl) ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=178251-43-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90910341
Record name Nonane-1,9-diyl diprop-2-enoate
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Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107481-28-7
Record name 1,9-Nonanediol diacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester
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Record name 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester
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Record name Nonane-1,9-diyl diprop-2-enoate
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Record name nonane-1,9-diyl diacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,9-Nonanediol Diacrylate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,9-Nonanediol diacrylate, a versatile difunctional monomer. The document details its chemical structure, physicochemical properties, synthesis, and characterization, with a particular focus on its emerging applications in the biomedical field, including drug delivery and tissue engineering.

Chemical Structure and Identification

This compound (NDDA) is an organic compound featuring a nine-carbon aliphatic chain flanked by two acrylate (B77674) functional groups.[1][2] This structure imparts a combination of flexibility, due to the long carbon backbone, and reactivity, owing to the terminal acrylate groups which are amenable to polymerization.[3][4]

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 9-prop-2-enoyloxynonyl prop-2-enoate[]
Synonyms 1,9-Bis(acryloyloxy)nonane, Nonamethylene glycol diacrylate[2][]
CAS Number 107481-28-7[2]
Molecular Formula C₁₅H₂₄O₄[2]
Molecular Weight 268.35 g/mol []
Canonical SMILES C=CC(=O)OCCCCCCCCCOC(=O)C=C[]
InChI Key PGDIJTMOHORACQ-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with low viscosity at room temperature.[1][2] Its hydrophobic nature, attributed to the long alkyl chain, contributes to good water resistance in the resulting polymers.[1]

Table 2: Physicochemical Data

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1][]
Density 0.99 g/cm³[]
Boiling Point >250 °C[]
Flash Point 164 °C[]
Refractive Index 1.46[]
Purity >92.0% (GC)[]
Topological Polar Surface Area 52.6 Ų[]
XLogP3 4.2[]

Synthesis and Purification

The primary method for synthesizing this compound is through the esterification of 1,9-Nonanediol with acrylic acid or its more reactive derivative, acryloyl chloride.[1] This reaction is typically catalyzed by an acid.[1]

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1,9-Nonanediol

  • Acryloyl chloride (or acrylic acid)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Inhibitor of polymerization (e.g., hydroquinone)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,9-Nonanediol and a small amount of a polymerization inhibitor in the anhydrous solvent.

  • Add the acid catalyst to the solution.

  • Slowly add a slight molar excess of acryloyl chloride (e.g., 2.2 equivalents) to the reaction mixture from the dropping funnel. The reaction is exothermic and may require cooling.[1]

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using the following techniques:

  • Vacuum Distillation: This method is effective for separating the product from non-volatile impurities and unreacted diol.[1] Operating under reduced pressure lowers the boiling point, preventing thermal polymerization of the acrylate groups.[1]

  • Column Chromatography: This technique separates the diacrylate from byproducts and impurities based on polarity differences.[1] A silica (B1680970) gel stationary phase is typically used with a suitable organic solvent system as the mobile phase.[1]

Caption: General workflow for the synthesis and purification of this compound.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (around 4.1 ppm), and the methylene protons of the nonanediol backbone.[6]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton, with characteristic signals for the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons (128-131 ppm), and the aliphatic carbons of the backbone.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The FT-IR spectrum is used to identify the key functional groups.[7] Characteristic absorption bands include the C=O stretching of the ester group (around 1720-1740 cm⁻¹), the C=C stretching of the acrylate group (around 1620-1640 cm⁻¹), and the C-O stretching of the ester (around 1180-1280 cm⁻¹).[7][8] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the complete esterification of the diol.[7]

Applications in Drug Development

The polymerizable nature of this compound makes it a valuable component in the development of biomedical materials, particularly for drug delivery systems and tissue engineering scaffolds.[] Its ability to form cross-linked hydrogels upon polymerization is central to these applications.[]

Hydrogel Formation for Controlled Drug Release

Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate therapeutic agents.[9] this compound can be used as a crosslinking agent to form such hydrogels, often in combination with other monomers.[] The release of the encapsulated drug is typically controlled by diffusion through the polymer matrix and/or by the degradation of the hydrogel.[10]

The polymerization to form a hydrogel is often initiated by UV light in the presence of a photoinitiator, a process known as photopolymerization.[11]

Caption: Schematic of hydrogel formation for drug delivery via photopolymerization.

Biocompatibility

For any material to be used in biomedical applications, it must be biocompatible, meaning it does not elicit a significant adverse reaction in the body.[12] While specific biocompatibility data for polymers made solely from this compound are limited, studies on other acrylate-based polymers, such as poly(ethylene glycol) diacrylate (PEGDA), have shown good biocompatibility.[13] It is anticipated that polymers derived from this compound would also exhibit favorable biocompatibility, although this would need to be confirmed through in vitro and in vivo testing.[13][14]

Tissue Engineering

In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue formation.[9] The mechanical properties and degradation rate of hydrogel scaffolds can be tuned by adjusting the crosslinking density, which can be controlled by the concentration of this compound.[9] The flexibility imparted by the nonanediol chain may be advantageous for applications in soft tissue engineering.

Safety and Handling

This compound is an irritant to the skin and eyes.[] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[15]

Conclusion

This compound is a difunctional monomer with a unique combination of a long, flexible aliphatic chain and reactive acrylate end groups. These features make it a valuable component in polymer chemistry, with significant potential in the development of advanced materials for biomedical applications. Its ability to form cross-linked hydrogels with tunable properties opens up possibilities for its use in controlled drug delivery and tissue engineering. Further research into the specific biocompatibility and degradation kinetics of polymers derived from this compound is warranted to fully realize its potential in the pharmaceutical and biomedical fields.

References

1,9-Nonanediol diacrylate CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,9-Nonanediol (B147092) Diacrylate

Introduction

1,9-Nonanediol diacrylate (NDDA) is a difunctional acrylate (B77674) monomer utilized in polymer chemistry and materials science.[1] Its structure consists of a nine-carbon aliphatic chain with acrylate groups at both ends, which allows for rapid polymerization and crosslinking, typically initiated by UV light or free radicals.[1][2] This crosslinking capability enables the formation of durable, three-dimensional polymer networks with enhanced thermal stability and chemical resistance.[1][2] NDDA is primarily used as a crosslinking agent in the production of polymers and resins for applications such as coatings, adhesives, and photopolymer formulations.[1][3] Due to its purported biocompatibility, it is also under investigation for biomedical applications, including drug delivery systems and tissue engineering.[2][]

CAS Number: 107481-28-7[2][][5][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with low viscosity at room temperature.[1][3][7] Its long carbon chain contributes to lower skin irritation compared to shorter-chain acrylates.[2]

PropertyValueSource(s)
Molecular Formula C15H24O4[2][][5]
Molecular Weight 268.35 g/mol [2][]
Density 0.98 - 1.005 g/cm³ at 20°C[3][6][8]
Boiling Point >177 °C[6]
Melting / Freezing Point ca. 0 - 6 °C[6][7]
Flash Point ca. 163 - 164 °C[6][8]
Vapor Pressure 0.025 Pa at 25 °C[6]
Refractive Index 1.4560 - 1.4620[8]
Water Solubility Insoluble (log Pow = 4.64)[6]
Solubility Slightly soluble in Chloroform, Methanol[6]

Safety Data Sheet (SDS) Summary

This section summarizes the key safety information for this compound.

Hazard Identification
Hazard ClassificationGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[][9][10]
Serious Eye Damage/IrritationH319Causes serious eye irritation[][9][10]
Skin Sensitization-May cause an allergic skin reaction[9]
Specific target organ toxicity-May cause respiratory irritation[9]
Precautionary Statements
Precautionary CodeStatementSource(s)
P264Wash skin thoroughly after handling.[][10]
P280Wear protective gloves/protective clothing/eye protection/face protection.[][10]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[][10]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11]
P332 + P313If skin irritation occurs: Get medical advice/attention.[][10]
P337 + P313If eye irritation persists: Get medical advice/attention.[][10]
P362 + P364Take off contaminated clothing and wash it before reuse.[][10]

Experimental Protocols

Handling and Storage

Safe Handling:

  • Handle in a well-ventilated area, using a local exhaust system if necessary.[10][12]

  • Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses with side-shields or goggles, and a lab coat.[10][12]

  • Prevent the formation of mists or aerosols.[12][13]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[12][13]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

  • Keep away from incompatible materials and foodstuff containers.[12][13]

  • Store in a shaded area and avoid exposure to light.[10]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice.[9][13]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical attention.[9][13]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or the person feels unwell, get medical attention.[9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Accidental Release Measures (Spill Protocol)
  • Evacuation and Isolation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[12][13]

  • Ventilation: Ensure adequate ventilation in the affected area.[12][13]

  • Ignition Sources: Remove all sources of ignition and use spark-proof tools.[12][13]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[13]

  • Clean-up:

    • Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[12][13]

    • Collect the spilled material using an inert absorbent material.

    • Place the collected material in suitable, closed containers for disposal.[13]

  • Disposal: Dispose of the waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[13]

Synthesis and Polymerization
  • Synthesis: this compound is typically synthesized via esterification. This process involves the reaction of 1,9-nonanediol with acrylic acid or acryloyl chloride, often in the presence of a catalyst.[2]

  • Polymerization: The polymerization of the terminal acrylate groups occurs through a free-radical mechanism. The process is initiated by the generation of free radicals from an initiator molecule (e.g., benzoyl peroxide, AIBN) using heat or UV light. These radicals react with the acrylate groups, leading to the formation of a crosslinked polymer network.[2]

Visualizations

G cluster_exposure Exposure cluster_contact Contact cluster_response Biological Response cluster_symptoms Symptoms exposure This compound (Liquid/Vapor) skin Skin Contact exposure->skin eye Eye Contact exposure->eye irritation Cellular Irritation skin->irritation Causes skin irritation (H315) eye->irritation Causes serious eye irritation (H319) inflammation Inflammatory Cascade irritation->inflammation redness Redness, Itching, Swelling inflammation->redness pain Burning Sensation, Pain inflammation->pain

Caption: Toxicological pathway for skin and eye irritation.

G spill Spill Occurs assess Assess Situation (Size, Location) spill->assess ppe Don PPE (Gloves, Goggles) assess->ppe ventilate Ensure Ventilation & Remove Ignition Sources ppe->ventilate contain Contain Spill (Inert Absorbent) ventilate->contain collect Collect Waste contain->collect dispose Dispose in Sealed Container collect->dispose decontaminate Decontaminate Area & Wash Hands dispose->decontaminate end End decontaminate->end

Caption: Experimental workflow for handling a chemical spill.

G diol 1,9-Nonanediol process Esterification (+ Catalyst) diol->process acid Acrylic Acid (or Acryloyl Chloride) acid->process product This compound process->product byproduct Water (or HCl) process->byproduct

Caption: Logical relationship for synthesis via esterification.

References

Introduction to Transesterification for 1,9-Nonanediol Diacrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Transesterification Routes for 1,9-Nonanediol (B147092) Diacrylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,9-nonanediol diacrylate through transesterification. Transesterification presents a viable alternative to direct esterification, often proceeding under milder conditions and facilitating easier removal of byproducts.[1] This document details both chemical and enzymatic transesterification routes, summarizing key quantitative data and providing detailed experimental protocols based on established methodologies for similar diacrylates.

Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound synthesis, this involves reacting 1,9-nonanediol with an acrylate (B77674) ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. The equilibrium of this reaction is driven forward by the removal of the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol).[1]

This method can be broadly categorized into two main routes: chemical catalysis and enzymatic catalysis. Chemical routes often employ organometallic compounds, such as titanium alkoxides or organotin catalysts, while enzymatic routes utilize lipases for their high selectivity and milder reaction conditions.[1][2]

Chemical Transesterification Routes

Chemical transesterification is a widely used method for the synthesis of acrylate esters. Various catalysts can be employed, with organometallic compounds being particularly effective.

Titanium Alkoxide Catalysis

Titanium alkoxides, such as titanium (IV) isopropoxide or n-butyl titanate, are effective catalysts for the transesterification of alkyl acrylates with alcohols.[2][3] The reaction is typically carried out at elevated temperatures to facilitate the removal of the alcohol byproduct through distillation.[2] An entraining agent, such as cyclohexane (B81311), can be used to aid in the azeotropic removal of the alcohol.[3] To prevent polymerization of the acrylate monomers, a combination of polymerization inhibitors is often added to the reaction mixture.[3]

Organotin Catalysis

Organotin compounds, including dibutyltin (B87310) oxide and dibutyltin diacetate, are also potent catalysts for transesterification reactions.[2][4] These catalysts are known for their high selectivity, which can minimize side reactions.[2] The reaction conditions are similar to those used with titanium catalysts, involving heating to drive off the alcohol byproduct.[2]

Enzymatic Transesterification Routes

Enzymatic transesterification offers a greener alternative to chemical methods, often proceeding under milder conditions and with higher selectivity, which can reduce the formation of byproducts.[1]

Lipase-Catalyzed Synthesis

Lipases, particularly immobilized forms such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the enzymatic synthesis of esters.[5][6] The use of an immobilized enzyme simplifies the purification process as the catalyst can be easily filtered off from the reaction mixture.[5] Enzymatic reactions can be carried out in the presence of an organic solvent or in a solvent-free system.[5] The removal of the alcohol byproduct, often achieved by applying a vacuum, is crucial for driving the reaction towards the formation of the diacrylate.

Quantitative Data Summary

The following tables summarize quantitative data from various sources on the transesterification of diols with acrylates. While specific data for this compound is limited, the presented data for other diols provides valuable insights into reaction parameters.

Table 1: Chemical Transesterification of Diols with Acrylates

DiolAcrylate EsterCatalystCatalyst Conc.Molar Ratio (Acrylate:Diol)Temp. (°C)Time (h)YieldReference
1,4-ButanediolMethyl AcrylateZn-based-----[7]
1-methoxy-2-propanolEthyl 3-ethoxypropionateTitanium (IV) isopropoxide-2:1130-140698.8%[2]
2-octanolEthyl acrylate2-octyl titanate10⁻³ to 10⁻² mol per mol of alcohol-100-120--[8]
Alkanols (C3-C24)Methyl acrylateTitanium alcoholate---->95%[3]

Table 2: Enzymatic Transesterification of Diols with Acrylates/Acids

DiolAcyl DonorEnzymeEnzyme Conc. (wt%)Molar Ratio (Acyl Donor:Diol)Temp. (°C)Time (h)Conversion/YieldReference
Dilinoleic diolDiethyl succinateCALB-----[9]
1,6-HexanediolAzelaic AcidNovozym® 4355-90-Mw = 18,346 g/mol [5]
1,6-HexanediolSebacic AcidNovozym® 4355-90-Mw = 27,121 g/mol [5]
But-2-yne-1,4-diolHexanoic AcidCALB--Room Temp.2473% (mono & di-ester)[6]
Polycarbonate diolVinyl acrylateHydrolase--Low Temp.-High Purity[1]

Experimental Protocols

The following are detailed, generalized experimental protocols for the chemical and enzymatic synthesis of this compound via transesterification, based on methodologies reported for similar compounds.

Protocol for Chemical Transesterification using a Titanium Catalyst

This protocol is a generalized procedure based on the transesterification of alcohols with acrylates using titanium alkoxide catalysts.[2][3]

Materials:

  • 1,9-Nonanediol

  • Methyl acrylate (or Ethyl acrylate)

  • Titanium (IV) isopropoxide (or n-butyl titanate)

  • Polymerization inhibitor (e.g., hydroquinone, 4-methoxyphenol (B1676288) (MEHQ))

  • Entraining agent (e.g., cyclohexane)

  • Sodium hydroxide (B78521) solution (for washing)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, a distillation column (e.g., Vigreux or packed column), a condenser, and a collection flask.

  • Heating mantle with temperature control.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1,9-nonanediol, a molar excess of methyl acrylate (e.g., 2.5 to 4 equivalents), the entraining agent (e.g., cyclohexane), and a polymerization inhibitor.

  • Catalyst Addition: Add the titanium alkoxide catalyst (e.g., 0.1-1.0 mol% relative to the diol).

  • Reaction: Heat the mixture to reflux. The methanol (or ethanol) byproduct will form an azeotrope with the methyl acrylate and/or cyclohexane and will be distilled off. Continue the reaction until no more alcohol is collected in the receiving flask, which indicates the reaction is complete. This can take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a dilute sodium hydroxide solution to remove any unreacted acrylic acid and the catalyst.

    • Wash with water and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent and excess methyl acrylate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

Protocol for Enzymatic Transesterification using Immobilized Lipase

This protocol is a generalized procedure based on the lipase-catalyzed synthesis of polyesters and other esters.[5][6]

Materials:

  • 1,9-Nonanediol

  • Vinyl acrylate (or Ethyl acrylate)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Organic solvent (optional, e.g., toluene, hexane)

  • Molecular sieves (optional, to remove byproduct)

Equipment:

  • Round-bottom flask with a magnetic stirrer.

  • Vacuum pump and vacuum line.

  • Heating system (e.g., oil bath) with temperature control.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,9-nonanediol and a molar excess of the acrylate ester (e.g., 2.5 to 4 equivalents). If using a solvent, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10 wt% of the total reactants). Molecular sieves can also be added to help remove the alcohol byproduct.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-90°C) with stirring. Apply a vacuum to the system to facilitate the removal of the alcohol byproduct and drive the reaction to completion. The reaction progress can be monitored by techniques such as TLC or GC. The reaction may take 24-72 hours.

  • Enzyme Removal: After the reaction is complete, cool the mixture and, if a solvent was used, dilute it with more solvent. Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Purification:

    • Remove the solvent and excess acrylate ester under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by column chromatography.

Visualizations

Signaling Pathways and Workflows

Transesterification_Pathways Figure 1: General Transesterification Routes for this compound Synthesis cluster_chemical Chemical Catalysis cluster_enzymatic Enzymatic Catalysis Reactants_Chem 1,9-Nonanediol + Acrylate Ester Product_Chem This compound + Alcohol Reactants_Chem->Product_Chem Heat, Byproduct Removal Catalyst_Chem Titanium Alkoxide or Organotin Compound Catalyst_Chem->Reactants_Chem Reactants_Enz 1,9-Nonanediol + Acrylate Ester Product_Enz This compound + Alcohol Reactants_Enz->Product_Enz Mild Heat, Vacuum Catalyst_Enz Immobilized Lipase (e.g., CALB) Catalyst_Enz->Reactants_Enz

Caption: General chemical and enzymatic transesterification routes.

Experimental_Workflow Figure 2: Typical Experimental Workflow for Synthesis and Purification Start Reaction Setup: Diol, Acrylate, Catalyst Reaction Transesterification Reaction (with byproduct removal) Start->Reaction Workup Work-up: Catalyst Removal, Washing Reaction->Workup Purification_Evap Solvent/Excess Reactant Removal (Rotary Evaporation) Workup->Purification_Evap Purification_Final Final Purification (Vacuum Distillation or Column Chromatography) Purification_Evap->Purification_Final Product Pure this compound Purification_Final->Product

References

Spectroscopic Characterization of 1,9-Nonanediol Diacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 1,9-Nonanediol diacrylate, a key monomer in polymer synthesis for various applications, including in the biomedical and pharmaceutical fields. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and workflow visualizations.

Introduction

This compound (NDA) is a difunctional acrylate (B77674) monomer with a nine-carbon aliphatic chain separating two acrylate moieties. Its structure, particularly the long, flexible nonane (B91170) chain and the reactive acrylate groups, dictates the physical and chemical properties of the resulting polymers. Accurate spectroscopic characterization is crucial for confirming the identity and purity of the monomer, which is essential for ensuring the reproducibility and performance of the final polymeric materials.

Spectroscopic Data

The following sections present the expected quantitative data from the primary spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl protons of the acrylate groups and the methylene (B1212753) protons of the nonane chain. The vinyl protons exhibit complex splitting patterns due to geminal, cis, and trans couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constants (J) Hz (Typical)
=CH₂ (trans to C=O)~6.40ddJ_trans_ = 17.4, J_gem_ = 1.5
=CH₂ (cis to C=O)~5.85ddJ_cis_ = 10.5, J_gem_ = 1.5
-CH= (vinyl)~6.12ddJ_trans_ = 17.4, J_cis_ = 10.5
-O-CH₂-~4.15tJ = 6.7
-CH₂- (adjacent to O-CH₂)~1.65p
-CH₂- (central chain)~1.30-1.40m

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ) ppm (Predicted)
C=O (ester carbonyl)~166.0
=CH₂ (vinyl)~128.5
-CH= (vinyl)~130.5
-O-CH₂-~64.7
-CH₂- (adjacent to O-CH₂)~28.6
-CH₂- (central chain)~25.9, 29.2, 29.3

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the carbonyl and vinyl groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O stretch (ester)~1720-1740Strong, sharp absorption
C=C stretch (alkene)~1635Medium absorption
=C-H bend (alkene)~1410Medium absorption
C-O stretch (ester)~1190Strong absorption
C-H stretch (alkane)2850-2930Strong, sharp absorptions
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound (Molecular Weight: 268.35 g/mol ), Electron Ionization (EI) would likely lead to fragmentation.

Table 4: Proposed Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
268[M]⁺ (Molecular ion)
213[M - C₃H₃O]⁺
197[M - C₃H₃O₂]⁺
141[M - C₈H₁₅O₂]⁺
55[C₃H₃O]⁺ (Acryloyl cation)

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vial

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of CDCl₃. Due to the viscosity of the sample, ensure thorough mixing by vortexing or gentle agitation.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a standard 400 MHz spectrometer):

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Process the data similarly to the ¹H spectrum and reference the CDCl₃ signal to 77.16 ppm.

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

  • Kimwipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks corresponding to the functional groups.

  • Cleaning:

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol (B129727) or acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and detector (e.g., Time-of-Flight - TOF, or Quadrupole).

Procedure (using Direct Inlet EI-MS):

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile solvent to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization energy (for EI, typically 70 eV).

    • Set the mass range to be scanned (e.g., m/z 40-400).

  • Sample Introduction:

    • Introduce the sample into the ion source via a direct insertion probe or by injection if coupled with a gas chromatograph.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and the major fragment ions.

    • Analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic characterization of this compound.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample dissolve Dissolve in CDCl3 start->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_h1 Acquire 1H Spectrum lock->acquire_h1 acquire_c13 Acquire 13C Spectrum lock->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process reference Reference Spectra process->reference analyze Analyze & Assign Peaks reference->analyze

Caption: NMR Spectroscopy Experimental Workflow.

experimental_workflow_ftir start Clean ATR Crystal background Acquire Background Spectrum start->background sample Apply Sample to Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (Subtract Background, Baseline Correction) acquire->process analyze Identify Characteristic Peaks process->analyze clean Clean ATR Crystal analyze->clean

Caption: FT-IR Spectroscopy Experimental Workflow.

experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Dissolve Sample in Volatile Solvent instrument_setup Calibrate & Setup Instrument start->instrument_setup introduce_sample Introduce Sample to Ion Source instrument_setup->introduce_sample acquire_spectrum Acquire Mass Spectrum introduce_sample->acquire_spectrum identify_peaks Identify Molecular Ion & Fragment Peaks acquire_spectrum->identify_peaks analyze_pattern Analyze Fragmentation Pattern identify_peaks->analyze_pattern

Caption: Mass Spectrometry Experimental Workflow.

Purity Analysis of 1,9-Nonanediol Diacrylate for Polymer Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods for assessing the purity of 1,9-Nonanediol (B147092) diacrylate (NDA), a critical monomer used in the synthesis of high-performance polymers for various applications, including in the pharmaceutical and medical device industries. The purity of NDA directly influences the physicochemical properties, performance, and safety of the final polymeric material.

Introduction to 1,9-Nonanediol Diacrylate and Its Importance in Polymer Synthesis

This compound (NDA) is a difunctional acrylate (B77674) monomer that serves as a valuable crosslinking agent in polymer synthesis. Its long, flexible nine-carbon aliphatic chain imparts hydrophobicity and flexibility to the resulting polymer network. The terminal acrylate groups readily undergo polymerization, typically through free-radical mechanisms, to form three-dimensional polymer networks with enhanced thermal stability, mechanical strength, and chemical resistance. These properties make NDA a suitable component in the formulation of materials for drug delivery systems, tissue engineering scaffolds, and medical-grade adhesives.

The performance of NDA-based polymers is highly dependent on the purity of the monomer. The presence of impurities can significantly impact the polymerization kinetics, network structure, and ultimately, the final properties of the polymer. Therefore, rigorous purity analysis of NDA is a critical aspect of quality control in polymer synthesis.

Common Impurities in this compound

The synthesis of NDA typically involves the esterification of 1,9-nonanediol with acrylic acid or its derivatives. This process can lead to the presence of several impurities in the final product:

  • 1,9-Nonanediol: Unreacted starting material can act as a chain terminator during polymerization, leading to a lower crosslink density and altered mechanical properties of the polymer.

  • 1-hydroxy-9-(acryloyloxy)nonane (Monoacrylate): This intermediate is formed when only one of the hydroxyl groups of 1,9-nonanediol reacts with acrylic acid. The presence of the monoacrylate can lead to a less crosslinked and potentially more flexible polymer network.

  • Inhibitors (e.g., MEHQ - Monomethyl Ether Hydroquinone): These are added to prevent premature polymerization during storage and transport. While necessary, their concentration must be controlled as they can affect the initiation of the desired polymerization process.

  • Other Byproducts: Depending on the synthetic route, other byproducts may be present and could potentially interfere with the polymerization or affect the biocompatibility of the final polymer.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity analysis of NDA.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For NDA analysis, reversed-phase HPLC with a C18 column is commonly used.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like NDA and its potential impurities. A flame ionization detector (FID) is typically used for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

1H NMR spectroscopy can be used for both structural confirmation and quantitative analysis of NDA. By comparing the integral of a characteristic proton signal of NDA to that of a certified internal standard, the absolute purity of the monomer can be determined.

Data Presentation

Table 1: Typical Purity Specifications for this compound
ParameterSpecification Range
Purity (by GC or HPLC)> 95.0% - > 98.0%
1,9-Nonanediol< 1.0%
Monoacrylate< 2.0%
Inhibitor (MEHQ)100 - 500 ppm
AppearanceColorless to pale yellow liquid
Table 2: Summary of Analytical Techniques for NDA Purity Analysis
TechniquePrincipleInformation ObtainedKey Advantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative determination of NDA and non-volatile impurities.High resolution, suitable for a wide range of compounds.
GC-FID Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Quantitative determination of NDA and volatile impurities.High sensitivity for volatile organic compounds.
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Absolute purity determination, structural confirmation.Non-destructive, provides structural information.

Experimental Protocols

HPLC Method for Purity Analysis of this compound

Objective: To determine the purity of NDA and quantify the levels of 1,9-nonanediol and monoacrylate impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standards for 1,9-nonanediol and 1-hydroxy-9-(acryloyloxy)nonane

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Standard Preparation:

    • Prepare individual stock solutions of NDA, 1,9-nonanediol, and the monoacrylate in acetonitrile at a concentration of approximately 1 mg/mL.

    • Prepare a mixed standard solution by diluting the stock solutions to appropriate concentrations for calibration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the NDA sample and dissolve it in 10 mL of acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
      0 50 50
      20 0 100
      25 0 100
      26 50 50

      | 30 | 50 | 50 |

  • Analysis:

    • Inject the mixed standard solution to establish retention times and generate calibration curves.

    • Inject the sample solution.

    • Identify and quantify the peaks in the sample chromatogram based on the retention times and calibration curves of the standards.

GC-FID Method for Purity Analysis of this compound

Objective: To determine the purity of NDA by quantifying the main component and any volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase like DB-5 or equivalent).

Reagents:

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the internal standard in acetone (e.g., 1 mg/mL).

    • Prepare a calibration standard by accurately weighing a known amount of high-purity NDA reference standard and the internal standard into a volumetric flask and diluting with acetone.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the NDA sample into a vial.

    • Add a known volume of the internal standard stock solution and dilute with acetone.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 10 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the calibration standard to determine the response factor of NDA relative to the internal standard.

    • Inject the prepared sample.

    • Calculate the purity of the NDA sample using the internal standard method.

Quantitative 1H-NMR for Absolute Purity Determination

Objective: To determine the absolute purity of NDA using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (B151607) (CDCl3)

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the NDA sample (e.g., 20 mg) and a precise amount of the internal standard (e.g., 10 mg) into an NMR tube.

    • Add approximately 0.7 mL of CDCl3 to dissolve the sample and standard.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved proton signal of NDA (e.g., the vinyl protons) and a known proton signal of the internal standard.

    • Calculate the purity of the NDA sample using the following formula: Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / Wsample) * (Wstd / MWstd) * Puritystd * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Puritystd = Purity of the internal standard

Mandatory Visualizations

Purity_Analysis_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting cluster_3 Decision Sample NDA Sample Prep Sample Preparation (Weighing and Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GC GC Analysis Prep->GC qNMR qNMR Analysis Prep->qNMR Data Data Processing and Quantification HPLC->Data GC->Data qNMR->Data Report Purity Report (Certificate of Analysis) Data->Report Decision Pass / Fail Report->Decision

Caption: Workflow for the Purity Analysis of this compound.

Purity_Impact_on_Polymer_Properties cluster_0 Monomer Purity cluster_1 Polymer Network Structure cluster_2 Final Polymer Properties HighPurity High Purity NDA (>98%) HighCrosslink High Crosslink Density Uniform Network HighPurity->HighCrosslink Leads to LowPurity Low Purity NDA (<95%) LowCrosslink Low Crosslink Density Defective Network LowPurity->LowCrosslink Results in GoodProps Desired Mechanical Strength Predictable Swelling High Biocompatibility HighCrosslink->GoodProps Yields PoorProps Poor Mechanical Strength Uncontrolled Swelling Potential Biotoxicity LowCrosslink->PoorProps Causes

Caption: Relationship Between NDA Purity and Final Polymer Properties.

Probing the Thermal Integrity of 1,9-Nonanediol Diacrylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of polymerized 1,9-Nonanediol diacrylate (NDDA). Geared towards researchers, scientists, and professionals in drug development and material science, this document synthesizes pivotal data on the thermal behavior of poly(this compound), outlines detailed experimental protocols for its characterization, and visualizes key processes to facilitate a deeper understanding.

Introduction

This compound is a difunctional monomer notable for its long, hydrophobic nine-carbon chain. Upon polymerization, it forms a crosslinked network structure.[1] The thermal stability of this polymer is a critical parameter, influencing its processing conditions and end-use applications, from advanced coatings to biomedical materials. Understanding its degradation profile is essential for predicting material lifetime, ensuring safety, and designing robust formulations. This guide explores these characteristics through the primary analytical techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Stability and Degradation Analysis

The thermal degradation of poly(n-alkyl acrylates) typically proceeds through complex mechanisms involving both main-chain and side-chain scission. Key analytical techniques to probe these events are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing critical data on thermal stability and decomposition characteristics.[2][3] For aliphatic polyacrylates, degradation often occurs in a single major step.

ParameterSymbolRepresentative ValueDescription
Onset Decomposition TemperatureTonset320 - 360 °CThe temperature at which significant thermal degradation begins.
Temperature of 5% Mass LossT5%~240 °CA key indicator of the initial thermal stability of the material.[6]
Temperature of Maximum Degradation RateTmax360 - 400 °CThe temperature at which the rate of mass loss is highest, indicating the peak of the primary degradation stage.
Char Yield at 600 °C% Residue< 5%The amount of residual mass remaining after the primary degradation phase in an inert atmosphere.
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[7] This technique is essential for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[8] For a crosslinked polymer like poly(NDDA), a distinct melting point is not expected, but the glass transition is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.

The following table summarizes the expected DSC data for poly(this compound).

ParameterSymbolRepresentative ValueDescription
Glass Transition TemperatureTg-20 to 10 °CMarks the transition from a glassy to a rubbery state. The long, flexible nonanediol chain contributes to a relatively low Tg.
Exothermic Transition (Curing)Tcure150 - 220 °CAn exothermic peak may be observed during the first heating scan if the monomer is not fully cured, representing residual polymerization.[9]
Endothermic Transition (Melting)TmNot ApplicableAs a crosslinked thermoset, a sharp melting point is not typically observed.

Degradation Profile and Mechanism

The thermal degradation of polyacrylates under an inert atmosphere is understood to proceed via a free-radical mechanism. The process involves:

  • Random Chain Scission: The polymer backbone breaks at random points, leading to a decrease in molecular weight.

  • Side-Chain Ester Decomposition: The ester groups in the side chains undergo reactions. A common pathway is a non-radical reaction through a six-membered ring transition state.

The primary degradation products from poly-n-alkyl acrylates include the corresponding olefin (from the alkyl group), alcohol, and carbon dioxide. For poly(this compound), the degradation would likely yield 1,9-nonadiene, 1,9-nonanediol, and CO2, alongside various oligomeric fragments from the main chain scission.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections describe standard protocols for TGA and DSC analysis of acrylate-based polymers.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of cured poly(this compound).

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Place 5-10 mg of the cured polymer sample into a clean, tared TGA crucible (platinum or alumina).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert atmosphere.[4]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5] A slower rate can improve resolution, while faster rates are used for kinetic studies.[3][4]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Calculate the derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).

    • Determine the onset temperature (Tonset) and the temperatures at specific mass loss percentages (e.g., T5%, T10%).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of cured poly(this compound).

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Encapsulate 5-10 mg of the cured polymer sample in a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.[9]

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp from ambient temperature to 150 °C at 10 °C/min. This step removes any thermal history of the sample.[6]

      • Cool: Cool the sample from 150 °C to -60 °C at 10 °C/min.

      • Second Heat: Ramp from -60 °C to 200 °C at 10 °C/min.[10]

  • Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan to determine the glass transition temperature (Tg). Tg is identified as a step change in the heat flow baseline.

    • Integrate any exothermic or endothermic peaks to determine the enthalpy of the transitions.

Visualizations

To clarify the relationships and processes discussed, the following diagrams are provided.

Thermal_Analysis_Workflow cluster_prep Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Monomer This compound + Photoinitiator Curing UV Curing / Thermal Curing Monomer->Curing Polymer Cured Polymer Sample Curing->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA_Data Mass Loss vs. Temperature (Stability, Td) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Glass Transition, Tg) DSC->DSC_Data

Caption: Experimental workflow for thermal characterization.

Degradation_Pathway cluster_products Primary Degradation Products Polymer Poly(this compound) Crosslinked Network Heat Thermal Energy (>300 °C) Polymer->Heat Scission Oligomeric Fragments (from chain scission) Heat->Scission Olefin 1,9-Nonadiene Heat->Olefin Alcohol 1,9-Nonanediol Heat->Alcohol CO2 Carbon Dioxide Heat->CO2

Caption: Plausible thermal degradation pathway for Poly(NDDA).

References

An In-depth Technical Guide to the Viscosity and Rheological Properties of 1,9-Nonanediol Diacrylate (NDA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity and rheological characteristics of 1,9-Nonanediol diacrylate (NDA), a key monomer in the formulation of various polymers and resins. Understanding these properties is crucial for applications ranging from UV-curable coatings and inks to the development of novel drug delivery systems.

Core Properties of this compound

This compound is a difunctional monomer known for its low viscosity, which makes it an excellent reactive diluent in formulations.[1][2] Its long, nine-carbon aliphatic chain contributes to the flexibility and hydrophobicity of the resulting polymers.[3]

A summary of the key physical and chemical properties of NDA is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical FormulaC₁₅H₂₄O₄[1]
Molecular Weight268.35 g/mol [3]
AppearanceColorless to pale yellow liquid[1][4]
Viscosity 8.0 mPa·s (at 25°C)
Density~1.005 g/cm³ (at 20°C)[4]
Density0.981 g/cm³

Rheological Profile

The rheological behavior of a monomer is critical in predicting its processing characteristics and the performance of the final cured material. For a low-viscosity monomer like NDA, understanding its response to changes in temperature and shear rate is essential for formulation and application design.

Newtonian Behavior of this compound

In its uncured liquid state, this compound is expected to exhibit Newtonian fluid behavior. This means its viscosity remains constant regardless of the applied shear rate. This characteristic is typical for low-molecular-weight liquids and simplifies processing calculations. However, when formulated into resins, especially with the addition of fillers or other oligomers, the resulting mixture may exhibit non-Newtonian behavior, such as shear thinning.[5]

Temperature Dependence of Viscosity

Experimental Protocols for Rheological Characterization

Accurate and reproducible measurement of viscosity and other rheological properties is paramount for quality control and formulation development. The following sections detail the methodologies for characterizing a low-viscosity monomer like this compound.

Viscosity Measurement

A rotational rheometer is the preferred instrument for accurately measuring the viscosity of low-viscosity liquids like NDA.

Objective: To determine the dynamic viscosity of this compound at a controlled temperature.

Materials and Equipment:

  • This compound sample

  • Rotational rheometer with a cone-and-plate or parallel-plate geometry

  • Temperature-controlled sample stage (Peltier or circulating fluid)

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol, acetone)

Procedure:

  • Instrument Setup:

    • Ensure the rheometer is level and calibrated according to the manufacturer's specifications.

    • Install the appropriate geometry (e.g., 40 mm parallel plate or 2° cone).

    • Set the desired measurement temperature (e.g., 25°C) and allow the system to equilibrate.

  • Zero Gap:

    • Carefully bring the geometry together to find the zero-gap position.

  • Sample Loading:

    • Raise the geometry to a suitable loading gap.

    • Using a micropipette, place a sufficient amount of the NDA sample onto the center of the lower plate. The required volume will depend on the geometry and measurement gap.

    • Lower the upper geometry to the measurement gap (e.g., 1 mm for parallel plates). A small bulge of the sample should be visible around the edge of the geometry, ensuring it is completely filled.

  • Measurement:

    • Perform a steady-state shear rate sweep to determine the viscosity. A typical shear rate range for a low-viscosity monomer would be from 1 to 100 s⁻¹.

    • Record the viscosity as a function of the shear rate.

  • Cleaning:

    • Thoroughly clean the geometry and sample stage with an appropriate solvent.

Photo-Rheology: Monitoring Cure Behavior

For applications involving UV curing, photo-rheology is an invaluable technique to study the change in rheological properties during polymerization.

Objective: To monitor the evolution of storage modulus (G'), loss modulus (G''), and complex viscosity (η*) of an NDA-containing formulation during UV curing.

Materials and Equipment:

  • NDA formulation containing a photoinitiator

  • Rotational rheometer equipped with a UV-curing accessory (e.g., a UV light guide and a quartz plate)

  • UV light source with controlled intensity

Procedure:

  • Sample Loading:

    • Load the formulation onto the rheometer as described in the viscosity measurement protocol, using the quartz plate as the upper geometry.

  • Initial State Measurement:

    • Perform a low-amplitude oscillatory time sweep in the linear viscoelastic region (LVER) to establish the initial properties of the uncured liquid.

  • UV Curing and Data Acquisition:

    • While continuing the oscillatory measurement, expose the sample to UV light of a specific intensity.

    • Continuously record G', G'', and η* as a function of time. The point where G' crosses G'' is often defined as the gel point, indicating the transition from a liquid to a solid-like state.

  • Post-Cure Characterization:

    • After the curing process is complete (i.e., G' and G'' have plateaued), a frequency sweep can be performed to characterize the viscoelastic properties of the cured polymer.

Visualizing Experimental Workflows and Polymerization

Diagrams are essential for clearly communicating experimental procedures and chemical processes.

ViscosityMeasurementWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_cleanup Cleanup start Start instrument_setup Instrument Setup & Equilibration start->instrument_setup zero_gap Zero Gap instrument_setup->zero_gap sample_loading Load NDA Sample zero_gap->sample_loading measurement Perform Shear Rate Sweep sample_loading->measurement record_data Record Viscosity Data measurement->record_data cleaning Clean Geometry & Stage record_data->cleaning end_process End cleaning->end_process

Workflow for Viscosity Measurement of NDA.

PhotoRheologyWorkflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis & Post-Cure start_photo Start load_formulation Load Formulation start_photo->load_formulation initial_sweep Initial Oscillatory Sweep load_formulation->initial_sweep uv_exposure Expose to UV Light initial_sweep->uv_exposure record_cure Record G', G'', η* vs. Time uv_exposure->record_cure determine_gel_point Determine Gel Point record_cure->determine_gel_point post_cure_sweep Post-Cure Frequency Sweep determine_gel_point->post_cure_sweep end_photo End post_cure_sweep->end_photo

Experimental Workflow for Photo-Rheology.

NDAPolymerization NDA_monomer NDA Monomer (Low Viscosity Liquid) Polymer_network Crosslinked Polymer Network (High Viscosity Solid) NDA_monomer->Polymer_network Polymerization Photoinitiator Photoinitiator Radicals Free Radicals Photoinitiator->Radicals Activation UV_light UV Light UV_light->Photoinitiator Radicals->NDA_monomer Initiation

UV-Initiated Polymerization of NDA.

References

Solubility Profile of 1,9-Nonanediol Diacrylate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,9-Nonanediol diacrylate, a key monomer in various polymer and material science applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on its qualitative solubility profile, relevant physical properties that influence its solubility, and a standardized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a difunctional monomer characterized by a nine-carbon aliphatic chain flanked by two acrylate (B77674) groups.[1][2] This structure imparts a combination of flexibility from the long carbon backbone and reactivity from the terminal acrylate moieties, making it a valuable crosslinking agent in the formulation of coatings, adhesives, and photopolymers.[1][3] It typically presents as a colorless to pale yellow liquid with low viscosity at room temperature.[2][3][4] The hydrophobic nature of the C9 backbone is a primary determinant of its solubility, favoring miscibility with non-polar organic solvents.[1]

Qualitative Solubility and Physical Properties

The following table summarizes the known physical properties of this compound and provides a qualitative assessment of its expected solubility in representative common organic solvents.

PropertyValueReference
Molecular Formula C₁₅H₂₄O₄[2]
Molecular Weight 268.35 g/mol [2]
Appearance Colorless to pale yellow liquid[2][3][4]
Density ~1.005 g/cm³ at 20°C[3]
Boiling Point >250°C[4]
Freezing Point <0°C[4]
Qualitative Solubility in Water Sparingly soluble to insoluble (inferred from hydrophobic structure)[1]
Qualitative Solubility in Ethanol Expected to be readily soluble[7]
Qualitative Solubility in Acetone Expected to be soluble[]
Qualitative Solubility in Toluene Expected to be soluble[1]
Qualitative Solubility in Dichloromethane Expected to be soluble[1]
Qualitative Solubility in Hexane Expected to be soluble[6]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature, expressed in grams per 100 mL of solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (Teflon, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.

    • Pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the formation of a saturated solution.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow any undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the sediment, it is advisable to withdraw from the upper portion of the solution.

    • Filter the collected supernatant through a syringe filter to remove any suspended microparticles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Accurately weigh a pre-dried evaporating dish or watch glass.

      • Dispense a known volume of the filtered saturated solution into the dish.

      • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven is recommended to lower the required temperature.

      • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

      • The difference in weight corresponds to the mass of the dissolved this compound.

    • Chromatographic Method (HPLC/GC):

      • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

      • Generate a calibration curve by analyzing the standard solutions using an appropriate HPLC or GC method.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 mL) = (mass of dissolved this compound in g / volume of solvent used in mL) x 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification cluster_analysis Analysis start Start prep_solution Prepare Supersaturated Solution (Excess Solute + Known Volume of Solvent) start->prep_solution equilibrate Equilibrate at Controlled Temperature (e.g., 24-48 hours with agitation) prep_solution->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter_sample Filter Supernatant (0.22 µm) sample->filter_sample quant_method Choose Quantification Method filter_sample->quant_method gravimetric Gravimetric Method (Evaporate Solvent and Weigh Residue) quant_method->gravimetric chromatographic Chromatographic Method (HPLC/GC) (Compare to Calibration Curve) quant_method->chromatographic calculate Calculate Solubility (g/100 mL) gravimetric->calculate chromatographic->calculate end End calculate->end

Solubility Determination Workflow

Conclusion

This compound is a hydrophobic monomer with expected good solubility in a range of common non-polar and moderately polar organic solvents. While specific quantitative data is sparse, the provided qualitative assessment and a robust, generalized experimental protocol offer a strong foundation for researchers and professionals working with this compound. The detailed workflow and diagram serve as a practical guide for accurately determining its solubility in solvents relevant to specific applications, thereby facilitating formulation development and material characterization.

References

1,9-Nonanediol diacrylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and polymerization of 1,9-Nonanediol (B147092) diacrylate. It is intended to serve as a foundational resource for researchers and professionals engaged in materials science, polymer chemistry, and the development of advanced drug delivery systems and tissue engineering scaffolds.

Core Properties of 1,9-Nonanediol Diacrylate

This compound is a difunctional monomer recognized for its role as a crosslinking agent in the formation of polymers.[1][2] Its nine-carbon aliphatic chain provides flexibility to the resulting polymer backbone, a desirable characteristic for applications such as coatings, adhesives, and photopolymer formulations.[2]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₄O₄[3][4][5]
Molecular Weight 268.35 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[1][4]
Density ~1.005 g/cm³ at 20°C[4]

Synthesis and Polymerization

The synthesis of this compound is most commonly achieved through esterification, while its primary application involves free-radical polymerization to form crosslinked polymer networks.

G cluster_synthesis Synthesis cluster_polymerization Polymerization NND 1,9-Nonanediol Esterification Esterification Reaction NND->Esterification AC Acryloyl Chloride AC->Esterification Solvent_Base Solvent (e.g., THF) + Base (e.g., Triethylamine) Solvent_Base->Esterification NNDA This compound Esterification->NNDA NNDA_poly This compound Polymerization Free-Radical Polymerization NNDA_poly->Polymerization Initiator Photoinitiator Initiator->Polymerization UV UV Light UV->Polymerization Network Crosslinked Polymer Network (Hydrogel) Polymerization->Network

Figure 1: Synthesis and Polymerization Workflow.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent polymerization of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and desired material properties.

Synthesis of this compound via Esterification

A common and effective method for synthesizing this compound is the direct esterification of 1,9-nonanediol with acryloyl chloride.[3] This reaction involves a nucleophilic acyl substitution where the hydroxyl groups of the diol attack the carbonyl carbons of the acryloyl chloride molecules.

Materials:

  • 1,9-Nonanediol

  • Acryloyl Chloride

  • Triethylamine (B128534) (TEA) or similar non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Polymerization inhibitor (e.g., MEHQ)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert nitrogen atmosphere throughout the reaction.

  • Reactant Preparation: 1,9-Nonanediol (1.0 equivalent) and triethylamine (2.2 equivalents) are dissolved in anhydrous THF. The solution is cooled to 0°C in an ice bath.

  • Addition of Acyl Chloride: Acryloyl chloride (2.1 equivalents), dissolved in anhydrous THF, is added dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 5°C. The formation of triethylamine hydrochloride is observed as a white precipitate.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-24 hours.

  • Work-up: The triethylamine hydrochloride salt is removed by vacuum filtration. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. A small amount of polymerization inhibitor is added to the crude product.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve 1,9-Nonanediol and Triethylamine in THF B Cool solution to 0°C A->B C Add Acryloyl Chloride dropwise at < 5°C B->C D Warm to room temperature and stir for 12-24h C->D E Filter to remove salt D->E F Wash with NaHCO₃ and brine E->F G Dry organic layer F->G H Concentrate in vacuo G->H I Purify via column chromatography H->I

Figure 2: Experimental Workflow for Synthesis.
UV Photopolymerization of this compound

This compound is frequently used in UV-curable systems where its acrylate (B77674) groups undergo rapid polymerization upon exposure to UV light in the presence of a photoinitiator.[1] This process forms a crosslinked polymer network, or hydrogel.

Materials:

  • This compound monomer

  • Photoinitiator (e.g., Irgacure 651, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

  • Solvent (optional, e.g., water or buffer for hydrogel synthesis)

Procedure:

  • Formulation Preparation: The photoinitiator is dissolved in the this compound monomer. A typical concentration ranges from 0.1 to 3 wt%. If preparing a hydrogel, the monomer-initiator mixture is then dissolved in the desired aqueous solvent.

  • Molding: The liquid formulation is poured into a mold of the desired shape (e.g., between two glass plates separated by a spacer for thin films).

  • UV Curing: The mold containing the formulation is exposed to a UV light source (e.g., a low-pressure mercury lamp with a wavelength range of 320-390 nm). The intensity of the UV light and the exposure time are critical parameters that control the degree of conversion and the final properties of the polymer. Typical exposure times can range from a few seconds to several minutes. The process should be carried out in an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition of the radical polymerization.

  • Post-Curing: After initial UV exposure, the crosslinked polymer may be subjected to a post-curing step, which can involve gentle heating to enhance the final conversion of unreacted acrylate groups.

  • Characterization: The resulting polymer network can be characterized for properties such as swelling ratio, mechanical strength, and thermal stability.

Applications in Drug Delivery and Tissue Engineering

The polymerizable nature of this compound makes it a valuable compound for biomedical applications.[3][4] It serves as a critical crosslinking agent in the synthesis of hydrogels. These hydrogels, with their high water content and tunable physical properties, are extensively researched for:

  • Controlled Drug Release: Hydrogels can encapsulate therapeutic agents, releasing them in a controlled manner as the polymer network swells or degrades.[4]

  • Tissue Engineering: The crosslinked polymer can be formed into scaffolds that mimic the natural extracellular matrix, providing a supportive structure for cell attachment and tissue regeneration.[3]

References

Methodological & Application

Application Notes and Protocols: Photopolymerization Kinetics of 1,9-Nonanediol Diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photopolymerization kinetics of 1,9-Nonanediol diacrylate (NDDA), a hydrophobic, long-chain aliphatic diacrylate monomer. Due to its properties, NDDA is a valuable crosslinking agent in the formulation of various polymeric materials relevant to the pharmaceutical and biomedical fields. This document outlines the fundamental principles, experimental protocols for kinetic analysis, and representative data for the photopolymerization of long-chain diacrylates.

Introduction to Photopolymerization of this compound

This compound (NDDA) is a difunctional monomer that undergoes rapid polymerization upon exposure to ultraviolet (UV) light in the presence of a suitable photoinitiator.[1] This process, known as photopolymerization, transforms the liquid monomer into a solid, crosslinked polymer network. The long, flexible nonanediol chain imparts a degree of elasticity and hydrophobicity to the resulting polymer, making it an attractive candidate for applications such as drug delivery matrices, medical adhesives, and coatings for medical devices.[2]

The kinetics of photopolymerization, including the rate of polymerization and the final monomer-to-polymer conversion, are critical parameters that dictate the final properties of the material, such as its mechanical strength, degradation profile, and drug release characteristics. Understanding and controlling these kinetics are therefore paramount for the rational design of NDDA-based biomaterials.

The primary mechanism for the photopolymerization of acrylates is free-radical polymerization.[1] This chain reaction is initiated by reactive species (free radicals) generated from a photoinitiator molecule upon absorption of light. The process can be divided into three main stages: initiation, propagation, and termination.

Key Analytical Techniques for Kinetic Analysis

The rapid nature of photopolymerization necessitates real-time monitoring techniques to accurately capture the kinetic profile. The two most common and powerful methods for this purpose are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR).[1][3]

  • Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat flow from the sample as a function of time during UV irradiation. Since polymerization is an exothermic process, the rate of heat evolution is directly proportional to the rate of polymerization.[4]

  • Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR): RT-FTIR monitors the decrease in the concentration of acrylate (B77674) double bonds (C=C) in real-time by tracking the change in the intensity of their characteristic infrared absorption bands.[5] This allows for a direct measurement of the monomer conversion.

Quantitative Kinetic Data (Representative for Long-Chain Diacrylates)

While specific kinetic data for this compound is not extensively published, the following tables provide representative data for the photopolymerization of analogous long-chain aliphatic diacrylates, such as 1,6-Hexanediol diacrylate (HDDA), which can be used as a general guideline.[4]

Table 1: Representative Photo-DSC Data for a Diacrylate System under Varying UV Light Intensity. [4]

UV Light Intensity (mW/cm²)Peak Time (s)Reaction Enthalpy (J/g)Final Conversion (%)
515.2185.465.8
108.5205.172.8
205.1218.377.5
303.8225.780.1
402.9231.482.1

Table 2: Representative RT-FTIR Data for a Diacrylate System. [5]

Irradiation Time (s)Acrylate C=C Conversion (%)
00
545
1075
1590
2098

Experimental Protocols

General Sample Preparation for Photopolymerization
  • Formulation Preparation: Prepare the photopolymerizable formulation by mixing this compound with a photoinitiator (e.g., 0.5-4 wt% of a suitable photoinitiator like 2-hydroxy-2-methyl-1-phenyl-propan-1-one). The mixing should be performed in a dark environment or under filtered light to prevent premature polymerization.

  • Drug Loading (if applicable): For drug delivery applications, the active pharmaceutical ingredient (API) can be incorporated into the formulation at this stage. Ensure homogeneity of the mixture.

  • Degassing: To minimize oxygen inhibition, which can quench the free radicals and slow down the polymerization, it is advisable to degas the formulation prior to curing.[6]

Protocol for Kinetic Analysis using Photo-DSC
  • Instrument Setup: Calibrate the Photo-DSC instrument according to the manufacturer's instructions. Set the isothermal temperature for the experiment (e.g., 25°C).

  • Sample Loading: Place a small, accurately weighed amount of the liquid formulation (typically 1-5 mg) into an aluminum DSC pan.

  • Purging: Place the pan in the DSC cell and purge with an inert gas, such as nitrogen, for a few minutes to create an oxygen-free environment.[4]

  • UV Irradiation: Expose the sample to UV light of a specific intensity and wavelength. The instrument will record the heat flow as a function of time.

  • Data Analysis: Integrate the exothermic peak in the heat flow versus time curve to determine the total heat of polymerization (ΔHp). The rate of polymerization (Rp) is proportional to the heat flow (dq/dt), and the conversion (α) at any time (t) can be calculated using the following equation: α = ΔHt / ΔHp, where ΔHt is the heat evolved up to time t.

Protocol for Kinetic Analysis using RT-FTIR
  • Instrument Setup: Configure the FTIR spectrometer for real-time data acquisition (e.g., rapid scan mode).

  • Sample Application: Apply a thin film of the liquid formulation onto the ATR crystal of the FTIR spectrometer.

  • UV Irradiation: Position a UV light source to irradiate the sample on the ATR crystal.

  • Data Acquisition: Simultaneously start the UV irradiation and the real-time FTIR data collection.

  • Data Analysis: Monitor the decrease in the area or height of the acrylate C=C double bond absorption peak (typically around 810 cm-1 or 1635 cm-1) over time.[5][7] The conversion can be calculated using the following equation: Conversion (%) = [(A0 - At) / A0] * 100, where A0 is the initial peak area and At is the peak area at time t.

Visualizations

Photopolymerization_Mechanism PI Photoinitiator (PI) R Free Radicals (R•) PI->R Generation UV UV Light UV->PI Absorption M NDDA Monomer R->M Initiation RM Initiated Monomer (RM•) P Propagating Polymer Chain (P•) RM->P Propagation P->M + Monomer P->P Termination Polymer Crosslinked Polymer Network P->Polymer

Caption: Free-radical photopolymerization mechanism of NDDA.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Output Formulation Formulate NDDA + Photoinitiator Degassing Degas Formulation (Optional) Formulation->Degassing PhotoDSC Photo-DSC Analysis Degassing->PhotoDSC RTFTIR RT-FTIR Analysis Degassing->RTFTIR Kinetics Polymerization Rate Conversion vs. Time PhotoDSC->Kinetics RTFTIR->Kinetics

Caption: Experimental workflow for kinetic analysis.

References

Application Notes and Protocols for 1,9-Nonanediol Diacrylate (NDA) in Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,9-Nonanediol diacrylate (NDA) as a crosslinking agent in the synthesis of hydrogels for research, drug delivery, and tissue engineering applications.

Introduction to this compound (NDA) for Hydrogel Synthesis

This compound (NDA) is a long-chain, hydrophobic diacrylate monomer that serves as a versatile crosslinking agent in the formation of hydrogel networks. Its nine-carbon aliphatic chain imparts a degree of hydrophobicity and flexibility to the resulting hydrogel, influencing its mechanical properties, swelling behavior, and drug release kinetics. The terminal acrylate (B77674) groups of NDA readily undergo polymerization via free-radical initiation, typically induced by ultraviolet (UV) light or chemical initiators, to form a stable, three-dimensional polymer network.

The properties of NDA-crosslinked hydrogels can be tailored by varying the concentration of NDA, the molecular weight and type of the primary monomer (e.g., polyethylene (B3416737) glycol, acrylamide), and the polymerization conditions. These hydrogels are being explored for a range of biomedical applications, including controlled drug delivery and as scaffolds in tissue engineering.

Key Applications

  • Controlled Drug Delivery: The crosslinked network of NDA-containing hydrogels can encapsulate therapeutic agents, allowing for their sustained release over time. The release rate can be modulated by altering the crosslinking density.

  • Tissue Engineering: NDA-based hydrogels can be formulated to mimic the mechanical properties of soft tissues, providing a scaffold for cell growth and tissue regeneration. Their biocompatibility is an area of active research.

Experimental Protocols

Materials and Equipment
  • Monomer: e.g., Poly(ethylene glycol) monomethyl ether methacrylate (B99206) (PEGMA), Acrylamide

  • Crosslinker: this compound (NDA)

  • Photoinitiator: 2-hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Irgacure 1173) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

  • Solvent: Phosphate-buffered saline (PBS, pH 7.4) or deionized water

  • UV curing system (365 nm wavelength)

  • Molds for hydrogel casting (e.g., PDMS molds)

  • Vortex mixer

  • Pipettes

  • Spatula

  • Analytical balance

  • Mechanical testing apparatus (e.g., compression tester)

  • UV-Vis spectrophotometer

  • Incubator/shaker

Protocol for Hydrogel Synthesis by Photopolymerization

This protocol describes the synthesis of a hydrogel using a primary monomer and NDA as the crosslinker, initiated by UV light.

  • Prepare the Precursor Solution:

    • In a light-protected vial, dissolve the primary monomer (e.g., 20% w/v PEGMA) in PBS.

    • Add the desired concentration of this compound (NDA) as the crosslinker. The concentration can be varied to modulate the hydrogel's properties (see Table 1).

    • Add the photoinitiator (e.g., 0.5% w/v Irgacure 1173).

    • Vortex the solution until all components are fully dissolved.

  • Casting the Hydrogel:

    • Pipette the precursor solution into a mold of the desired shape and thickness.

    • Ensure there are no air bubbles in the solution.

  • UV Curing:

    • Expose the mold containing the precursor solution to UV light (365 nm) for a specified duration (e.g., 5-15 minutes). The curing time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • Hydration and Equilibration:

    • Carefully remove the cured hydrogel from the mold.

    • Immerse the hydrogel in PBS (pH 7.4) to allow it to swell to equilibrium. This step also serves to remove any unreacted monomers or photoinitiator. The PBS should be changed several times over a 24-48 hour period.

Experimental Workflow for Hydrogel Synthesis

G cluster_0 Precursor Solution Preparation cluster_1 Hydrogel Formation cluster_2 Post-Processing a Dissolve Monomer in PBS b Add this compound (NDA) a->b c Add Photoinitiator b->c d Vortex to Dissolve c->d e Pipette Solution into Mold d->e f UV Curing (365 nm) e->f g Remove Hydrogel from Mold f->g h Hydrate in PBS (Equilibrium Swelling) g->h i Characterization h->i

Caption: Workflow for synthesizing hydrogels using this compound as a crosslinker via photopolymerization.

Protocol for Swelling Ratio Determination

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.

  • After reaching equilibrium swelling in PBS, remove the hydrogel and gently blot the surface with a lint-free wipe to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the swelling ratio (SR) using the following formula:

    SR = (Ws - Wd) / Wd

Protocol for Mechanical Testing (Unconfined Compression)

The mechanical properties of the hydrogel, such as the compressive modulus, are crucial for tissue engineering applications.

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Ensure the samples are at equilibrium swelling in PBS.

  • Place the hydrogel sample on the lower platen of a mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 0.1 mm/min).

  • Record the resulting stress.

  • The compressive modulus can be calculated from the slope of the initial linear region of the stress-strain curve.

Protocol for In Vitro Drug Release Study

This protocol outlines how to measure the release of a model drug from an NDA-crosslinked hydrogel.

  • Drug Loading:

    • Incorporate the drug into the hydrogel precursor solution before polymerization.

    • Alternatively, load the drug into a pre-formed hydrogel by incubating it in a concentrated drug solution until equilibrium is reached.

  • Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) in a shaker incubator at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (λmax).[1]

    • Calculate the cumulative percentage of drug released over time.

Quantitative Data

Due to the limited availability of specific quantitative data for hydrogels crosslinked solely with this compound, the following tables provide representative data from studies on Poly(ethylene glycol) diacrylate (PEGDA) hydrogels. PEGDA is structurally similar to NDA and the data illustrates the expected trends when varying crosslinker concentration and monomer molecular weight.

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties (PEGDA Model)

Parameter2.5% PEGDA5% PEGDA10% PEGDA
Swelling Ratio HighMediumLow
Compressive Modulus (kPa) ~1.2[2]~5.1[2]~42[2]

Data is illustrative and based on trends observed in PEGDA hydrogels.

Table 2: Effect of Monomer Molecular Weight on Hydrogel Properties (PEGDA Model)

ParameterLow MW PEGDAHigh MW PEGDA
Swelling Ratio LowHigh
Compressive Modulus HighLow

Data is illustrative and based on trends observed in PEGDA hydrogels.

Signaling Pathway: Dexamethasone Anti-Inflammatory Action

For drug delivery applications, understanding the mechanism of action of the released therapeutic is critical. Dexamethasone, a potent anti-inflammatory glucocorticoid, is a candidate for delivery via hydrogel systems for localized treatment of inflammation. Its primary mechanism involves the modulation of the NF-κB signaling pathway.[3]

Dexamethasone Modulation of the NF-κB Signaling Pathway

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Dex_GR Dex-GR Complex GR->Dex_GR NFkB Active NF-κB Dex_GR->NFkB Inhibits Binding to DNA IkBa_Gene IκBα Gene Dex_GR->IkBa_Gene Upregulates NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->NFkB Phosphorylation & Degradation of IκBα IkB IκBα DNA DNA NFkB->DNA Translocates & Binds IkB->NFkB_IkB Inhibits NF-κB Gene_Tx Pro-inflammatory Gene Transcription DNA->Gene_Tx Initiates IkBa_Tx IκBα Transcription IkBa_Gene->IkBa_Tx IkBa_Tx->IkB Translation (in cytoplasm)

References

Application Notes and Protocols for Controlled Drug Delivery Using 1,9-Nonanediol Diacrylate (NDA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1][2] Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them excellent candidates for controlled drug delivery systems.[3][4] 1,9-Nonanediol diacrylate (NDA) is a hydrophobic, difunctional monomer that can be used as a crosslinking agent to form hydrogels.[5] The long aliphatic chain of NDA can influence the hydrogel's mechanical properties and degradation kinetics, offering a versatile platform for the sustained release of therapeutic agents.[5]

These application notes provide an overview of the synthesis, characterization, and application of this compound (NDA) hydrogels for controlled drug delivery. Detailed protocols for key experiments are included to guide researchers in this field.

Data Presentation

Due to the limited availability of specific quantitative data for hydrogels solely crosslinked with this compound, the following tables present representative data based on common acrylate-based hydrogel systems for drug delivery. These values should be considered as a starting point for experimental design.

Table 1: Representative Swelling Ratios of Acrylate-Based Hydrogels

Hydrogel FormulationpH of Swelling MediumEquilibrium Swelling Ratio (g/g)
Acrylate-based Hydrogel A2.05.2 ± 0.4
Acrylate-based Hydrogel A7.415.8 ± 1.2
Acrylate-based Hydrogel B2.04.5 ± 0.3
Acrylate-based Hydrogel B7.412.3 ± 0.9

Note: The swelling ratio is highly dependent on the specific monomer composition, crosslinker density, and environmental conditions.[6][7]

Table 2: Representative In Vitro Drug Release Kinetics from Acrylate-Based Hydrogels

DrugHydrogel FormulationTime (hours)Cumulative Release (%)
DoxorubicinAcrylate-based Hydrogel A115.3 ± 2.1
645.7 ± 3.5
1268.2 ± 4.2
2485.1 ± 5.0
IbuprofenAcrylate-based Hydrogel B120.5 ± 2.8
655.9 ± 4.1
1278.4 ± 4.9
2492.3 ± 5.5

Note: Drug release kinetics are influenced by the drug's physicochemical properties, hydrogel mesh size, and drug-polymer interactions.[8][9]

Table 3: Representative Mechanical Properties of Acrylate-Based Hydrogels

Hydrogel FormulationCompressive Modulus (kPa)Tensile Strength (kPa)
Acrylate-based Hydrogel A50 ± 525 ± 3
Acrylate-based Hydrogel B80 ± 740 ± 4

Note: Mechanical properties can be tailored by adjusting the crosslinker concentration and polymer content.[10]

Experimental Protocols

Protocol 1: Synthesis of NDA-Crosslinked Hydrogels by Photopolymerization

This protocol describes the synthesis of a basic NDA-crosslinked hydrogel using a hydrophilic monomer such as poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEMA).

Materials:

  • This compound (NDA)

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving PEGMEMA (e.g., 20% w/v), NDA (e.g., 1-5% w/v), and the photoinitiator (e.g., 0.1% w/v) in PBS.

  • Vortex the solution until all components are fully dissolved.

  • Pipette the precursor solution into a mold of the desired shape and size (e.g., a cylindrical mold for disc-shaped hydrogels).

  • Expose the mold to UV light (365 nm) for a specified duration (e.g., 5-15 minutes) to initiate polymerization and crosslinking. The exposure time will depend on the UV intensity and the specific formulation.

  • After polymerization, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with distilled water or PBS for 24-48 hours to remove any unreacted monomers and photoinitiator.

  • Store the hydrogels in PBS at 4°C until further use.

Protocol 2: Drug Loading into NDA-Crosslinked Hydrogels

This protocol describes a passive swelling method for loading a drug into the hydrogel matrix.

Materials:

  • Synthesized NDA-crosslinked hydrogels

  • Therapeutic drug of interest

  • Appropriate solvent for the drug (e.g., PBS for hydrophilic drugs, ethanol/water mixture for hydrophobic drugs)

Procedure:

  • Prepare a drug solution of a known concentration in the chosen solvent.

  • Lyophilize the synthesized hydrogels to a constant weight.

  • Immerse the dried hydrogels in the drug solution.

  • Allow the hydrogels to swell in the drug solution for 24-48 hours at a controlled temperature (e.g., room temperature or 37°C) to reach equilibrium.

  • After the loading period, remove the hydrogels from the solution and gently blot the surface with filter paper to remove excess surface drug solution.

  • To determine the drug loading efficiency, the amount of drug remaining in the supernatant can be quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). The drug loading efficiency can be calculated using the following formula: Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100[11]

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to study the release of a drug from the hydrogel into a simulated physiological environment.

Materials:

  • Drug-loaded NDA-crosslinked hydrogels

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a drug-loaded hydrogel of known weight and drug content into a vial containing a specific volume of the release medium (e.g., 10 mL of PBS).

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

G cluster_0 Hydrogel Synthesis Workflow prep_solution Prepare Precursor Solution (Monomer, NDA, Photoinitiator in PBS) molding Pipette into Mold prep_solution->molding uv_exposure UV Exposure (365 nm) molding->uv_exposure polymerization Polymerization & Crosslinking uv_exposure->polymerization demolding Remove from Mold polymerization->demolding washing Wash with PBS demolding->washing storage Store at 4°C washing->storage

Caption: Workflow for NDA-crosslinked hydrogel synthesis.

G cluster_1 Drug Delivery and Action Pathway drug_loaded_hydrogel Drug-Loaded NDA Hydrogel drug_release Sustained Drug Release drug_loaded_hydrogel->drug_release target_cells Target Cells drug_release->target_cells receptor_binding Drug Binds to Receptor target_cells->receptor_binding signal_transduction Signal Transduction Cascade receptor_binding->signal_transduction cellular_response Therapeutic Cellular Response (e.g., Reduced Inflammation) signal_transduction->cellular_response

Caption: General pathway of drug action from a hydrogel.

G cluster_2 Logical Relationship: Factors Influencing Drug Release crosslinker_density NDA Crosslinker Density hydrogel_structure Hydrogel Mesh Structure crosslinker_density->hydrogel_structure swelling_ratio Swelling Ratio drug_diffusion Drug Diffusion Rate swelling_ratio->drug_diffusion drug_release_rate Drug Release Rate drug_diffusion->drug_release_rate drug_properties Drug Properties (Size, Solubility) drug_properties->drug_diffusion hydrogel_structure->swelling_ratio

Caption: Factors affecting drug release from NDA hydrogels.

References

Application Notes and Protocols: Fabrication of Tissue Engineering Scaffolds with 1,9-Nonanediol Diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature and experimental data did not yield specific protocols or detailed quantitative data for the fabrication and characterization of tissue engineering scaffolds using 1,9-Nonanediol diacrylate (NDA). While NDA is utilized as a crosslinking agent in polymer chemistry, its specific application and detailed characterization in the context of tissue engineering scaffolds are not well-documented in publicly available research.

The following sections provide generalized protocols and conceptual frameworks based on common techniques used for other diacrylate-based biomaterials, such as poly(ethylene glycol) diacrylate (PEGDA). These should be considered as a starting point for the development of NDA-specific protocols and would require significant optimization and validation.

Overview of this compound (NDA)

This compound is a difunctional monomer that can be polymerized to form crosslinked polymer networks.[1] Its two acrylate (B77674) groups allow for rapid polymerization, often initiated by UV light in the presence of a photoinitiator, to form a hydrogel.[2] Hydrogels are attractive materials for tissue engineering due to their high water content and tunable mechanical properties, which can mimic the native extracellular matrix (ECM).[3]

Experimental Protocols

While specific protocols for NDA are not available, the following are generalized methods for fabricating and characterizing diacrylate-based hydrogel scaffolds. These would need to be adapted and optimized for NDA.

Photocrosslinked NDA Hydrogel Fabrication

This protocol describes the fabrication of a hydrogel scaffold using UV-induced photopolymerization.

Materials:

  • This compound (NDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), sterile

  • Solvent (if necessary, e.g., ethanol, for dissolving components)

  • Molds for scaffold casting (e.g., PDMS molds)

Procedure:

  • Prepare Pre-polymer Solution:

    • Dissolve the photoinitiator in PBS at a desired concentration (e.g., 0.5% w/v). Ensure complete dissolution.

    • Add this compound to the photoinitiator solution to achieve the desired final concentration (e.g., 10-30% w/v).

    • Mix thoroughly until a homogeneous pre-polymer solution is obtained. All steps should be performed in a light-protected environment to prevent premature polymerization.

  • Scaffold Fabrication:

    • Pipette the pre-polymer solution into sterile molds of the desired shape and size.

    • Expose the molds to a UV light source (e.g., 365 nm) for a specified duration to initiate crosslinking. The exposure time will need to be optimized based on the concentration of NDA and photoinitiator, and the desired mechanical properties.

  • Post-fabrication Processing:

    • Carefully remove the crosslinked hydrogel scaffolds from the molds.

    • Wash the scaffolds extensively with sterile PBS to remove any unreacted monomers and photoinitiator, which can be cytotoxic. This can be done by incubating the scaffolds in fresh PBS for 24-48 hours with several changes of the buffer.

    • Store the sterile scaffolds in PBS at 4°C until use.

Characterization of NDA Scaffolds

The compressive modulus is a key mechanical property that indicates the stiffness of the scaffold.

Equipment:

  • Mechanical testing system with a compression platen

  • Calipers

Procedure:

  • Prepare cylindrical hydrogel samples of known diameter and height.

  • Place a hydrated scaffold on the lower platen of the mechanical tester.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain data.

  • The compressive modulus (Young's Modulus) can be calculated from the initial linear region of the stress-strain curve.[4][5]

This protocol assesses the degradation rate of the scaffold in a simulated physiological environment.

Materials:

  • Lyophilizer (freeze-dryer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

Procedure:

  • Prepare a set of pre-weighed, lyophilized scaffolds (W_initial).

  • Immerse each scaffold in a known volume of sterile PBS in a separate container.

  • Incubate the scaffolds at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a subset of scaffolds from the PBS.

  • Rinse the scaffolds with deionized water to remove salts.

  • Lyophilize the scaffolds until a constant weight is achieved (W_final).

  • The percentage of mass loss can be calculated as: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.

This protocol evaluates the biocompatibility of the NDA scaffolds using a standard cell line like L929 fibroblasts.[6][7]

Materials:

  • L929 mouse fibroblast cell line

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT or PrestoBlue® cell viability reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Scaffold Sterilization: Sterilize the NDA scaffolds (e.g., by UV irradiation or ethylene (B1197577) oxide).

  • Cell Seeding:

    • Place sterile scaffolds into the wells of a 96-well plate.

    • Seed L929 cells onto the scaffolds at a predetermined density (e.g., 1 x 10^4 cells/well).

    • Add cell culture medium to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for desired time periods (e.g., 1, 3, and 7 days).

  • Viability Assessment:

    • At each time point, remove the culture medium.

    • Add fresh medium containing the cell viability reagent (e.g., MTT or PrestoBlue®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Cell viability is typically expressed as a percentage relative to cells cultured on a tissue culture plastic control. A material is generally considered non-cytotoxic if the cell viability is above 70%.[8]

Data Presentation

As no specific quantitative data for NDA scaffolds could be retrieved, the following tables are presented as templates for organizing experimental results once they are obtained.

Table 1: Mechanical Properties of Photocrosslinked NDA Scaffolds

NDA Concentration (% w/v)Photoinitiator Conc. (% w/v)UV Exposure Time (min)Compressive Modulus (kPa)
e.g., 10e.g., 0.5e.g., 5Data to be determined
e.g., 20e.g., 0.5e.g., 5Data to be determined
e.g., 30e.g., 0.5e.g., 5Data to be determined

Table 2: In Vitro Degradation of NDA Scaffolds

Time (days)Mass Loss (%) - 10% NDAMass Loss (%) - 20% NDAMass Loss (%) - 30% NDA
1Data to be determinedData to be determinedData to be determined
7Data to be determinedData to be determinedData to be determined
14Data to be determinedData to be determinedData to be determined
28Data to be determinedData to be determinedData to be determined

Table 3: Cell Viability on NDA Scaffolds

Time (days)Cell Viability (%) - 10% NDACell Viability (%) - 20% NDACell Viability (%) - 30% NDA
1Data to be determinedData to be determinedData to be determined
3Data to be determinedData to be determinedData to be determined
7Data to be determinedData to be determinedData to be determined

Visualizations

The following diagrams illustrate the general workflows for scaffold fabrication and characterization.

Scaffolding_Fabrication_Workflow cluster_prep Pre-polymer Solution Preparation cluster_fab Scaffold Fabrication cluster_post Post-Fabrication prep1 Dissolve Photoinitiator in PBS prep2 Add this compound prep1->prep2 prep3 Mix to Homogeneity prep2->prep3 fab1 Pipette into Molds prep3->fab1 fab2 UV Exposure (Crosslinking) fab1->fab2 post1 Remove from Molds fab2->post1 post2 Wash with PBS post1->post2 post3 Sterilization post2->post3 end end post3->end Ready for Characterization or Cell Seeding

Caption: Workflow for Photocrosslinked NDA Scaffold Fabrication.

Characterization_Workflow cluster_char Scaffold Characterization start Fabricated NDA Scaffold mech Mechanical Testing (Compressive Modulus) start->mech degrad In Vitro Degradation (Mass Loss) start->degrad bio Biocompatibility (Cell Viability) start->bio res1 Stress-Strain Curve, Young's Modulus mech->res1 Quantitative Data res2 Degradation Profile degrad->res2 Quantitative Data res3 Cell Viability Data bio->res3 Quantitative Data

References

Application Notes and Protocols: 3D Printing with 1,9-Nonanediol Diacrylate-Containing Photopolymer Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of photopolymer resins containing 1,9-Nonanediol diacrylate (NDDA) in 3D printing for research, particularly in the fields of biomedical engineering and drug development.

Introduction

This compound (NDDA) is a difunctional acrylate (B77674) monomer employed as a crosslinking agent in photopolymer resins for 3D printing.[1] Its long, hydrophobic aliphatic chain contributes to the flexibility and hydrophobicity of the resulting polymer network. This characteristic, combined with the rapid polymerization of its acrylate groups via free-radical mechanisms, allows for the fabrication of materials with tailored mechanical properties, thermal stability, and chemical resistance.[1] These properties make NDDA-based resins promising candidates for various biomedical applications, including the development of drug delivery systems and tissue engineering scaffolds.[1][]

Photopolymerization-based 3D printing technologies, such as stereolithography (SLA) and digital light processing (DLP), offer high precision and the ability to fabricate complex microstructures, making them particularly suitable for creating customized medical devices and drug delivery platforms.[3][4] The choice of resin components is critical in determining the biocompatibility and functionality of the printed objects.

Properties of this compound Resins

The incorporation of this compound as a crosslinker can significantly influence the mechanical and biological properties of a photopolymer resin.

Mechanical Properties

The mechanical characteristics of NDDA-containing resins can be tuned by adjusting the concentration of the crosslinker and the ratio of other monomers and oligomers in the formulation. Generally, increasing the crosslinker content leads to a higher elastic modulus and ultimate tensile strength, while decreasing the maximum pre-failure strain.

Table 1: Representative Mechanical Properties of Acrylate-Based Resins for 3D Printing

PropertyValue RangeSignificance in Biomedical Applications
Compressive Strength397 MPa (for a dental composite with a diacrylate monomer)[1]Indicates the material's capacity to withstand mechanical forces, crucial for load-bearing applications.
Elastic Modulus0.6 - 33 MPa[5][6]Represents the material's stiffness; tunable to match the properties of biological tissues.
Flexural Strength42.93 - 59.43 MPa[7]Measures the material's resistance to bending, important for devices subjected to flexural loads.
Vickers Hardness14.59 - 20.26 HV[7]Indicates the material's resistance to localized plastic deformation.

Note: The values presented are illustrative and can vary significantly based on the specific resin formulation, 3D printer, and post-processing parameters.

Biocompatibility

For applications involving cell contact or implantation, the biocompatibility of the 3D printed material is paramount. The elution of unreacted monomers from the polymer matrix is a key factor influencing cytotoxicity.[1] Therefore, proper post-processing, including washing and post-curing, is crucial to minimize residual monomers and ensure biocompatibility.[7][8]

Polymers derived from NDDA have been investigated for their potential to enhance cell adhesion and proliferation, suggesting their utility in tissue engineering.[1] However, comprehensive biocompatibility testing is essential for any new resin formulation intended for biological applications.

Experimental Protocols

Resin Formulation and Preparation

This protocol describes the preparation of a basic photopolymer resin containing this compound.

Materials:

  • Oligomer (e.g., Urethane dimethacrylate, UDMA)

  • Monomer (e.g., Isobornyl acrylate, IBOA)

  • Crosslinker: this compound (NDDA)

  • Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, BAPO)

  • UV-blocker (optional)

  • Mixing vessel (amber glass or opaque)

  • Magnetic stirrer and stir bar

  • Precision scale

Procedure:

  • In a light-protected vessel, combine the oligomer and monomer at the desired ratio.

  • Add the desired weight percentage of this compound to the mixture.

  • Stir the mixture on a magnetic stirrer until a homogeneous solution is obtained. This may take several hours.

  • Add the photoinitiator (typically 0.5-2 wt%) and UV-blocker, if used.

  • Continue stirring in a dark environment until all components are fully dissolved.

  • Store the resin in a sealed, light-proof container away from heat sources.

3D Printing Protocol (DLP/SLA)

This protocol provides a general workflow for 3D printing with a custom NDDA-containing resin.

Equipment:

  • DLP or SLA 3D printer

  • Computer with printer control software

  • 3D model file (STL format)

Procedure:

  • Printer Setup: Ensure the 3D printer is clean, calibrated, and the resin vat is free of debris.

  • Resin Loading: Pour the prepared NDDA-containing resin into the vat.

  • Model Slicing: Import the STL file into the slicing software. Set the printing parameters, including layer height, exposure time, and lift speeds. These parameters will need to be optimized for the specific resin formulation.

  • Printing: Start the printing process. Monitor the initial layers to ensure proper adhesion to the build platform.

  • Part Removal: Once printing is complete, carefully remove the printed part from the build platform using appropriate tools.

Post-Processing Protocol

Post-processing is a critical step to remove uncured resin and fully cure the printed part, which is essential for achieving the desired mechanical properties and biocompatibility.

Materials:

  • Isopropyl alcohol (IPA) or other suitable solvent

  • Ultrasonic bath (optional)

  • UV curing chamber

Procedure:

  • Washing: Immerse the printed part in a container of IPA. Agitate the part gently to remove excess uncured resin. For complex geometries, an ultrasonic bath can be used for a more thorough cleaning. A two-stage washing process with fresh IPA is recommended.

  • Drying: Remove the part from the IPA and allow it to air dry completely. A compressed air source can be used to speed up the process.

  • Post-Curing: Place the dried part in a UV curing chamber. The curing time and temperature will depend on the resin formulation and the desired final properties. It is crucial to ensure all surfaces of the part are exposed to the UV light for uniform curing.

Application: Drug Delivery System Development

The polymerizable nature of this compound makes it a compound of interest for developing drug delivery systems.[1][] 3D printing allows for the fabrication of drug-loaded devices with complex geometries and tailored release profiles.

Protocol for Fabricating a Drug-Loaded Device

Materials:

  • Prepared NDDA-containing photopolymer resin

  • Active Pharmaceutical Ingredient (API)

  • Mixing equipment suitable for incorporating solids into a viscous liquid

Procedure:

  • Drug Incorporation: Disperse the API into the photopolymer resin at the desired concentration. Ensure a uniform dispersion is achieved. The method of incorporation will depend on the solubility and stability of the API in the resin.

  • 3D Printing: Follow the protocol outlined in section 3.2 to print the drug-loaded device. It is important to consider the potential impact of the API on the photopolymerization process and adjust printing parameters accordingly.

  • Post-Processing: Follow the post-processing protocol in section 3.3. The washing step should be carefully considered to minimize the leaching of the incorporated drug.

  • Drug Release Study:

    • Place the printed, drug-loaded device in a known volume of a suitable release medium (e.g., phosphate-buffered saline, PBS).

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the concentration of the API in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • Plot the cumulative drug release as a function of time.

Visualizations

Photopolymerization_Process cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination UV_Light UV Light Photoinitiator Photoinitiator UV_Light->Photoinitiator Activates Free_Radical Free Radical Photoinitiator->Free_Radical Generates Monomer NDDA Monomer Free_Radical->Monomer Attacks Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Adds to Growing_Chain->Monomer Reacts with another Chain_1 Polymer Chain 1 Crosslinked_Network Crosslinked Polymer Network Chain_1->Crosslinked_Network Chain_2 Polymer Chain 2 Chain_2->Crosslinked_Network

Caption: Free-radical photopolymerization of this compound.

Experimental_Workflow cluster_characterization Characterization Resin_Formulation Resin Formulation (Varying NDDA %) Printing 3D Printing (DLP/SLA) Resin_Formulation->Printing Post_Processing Post-Processing (Washing & Curing) Printing->Post_Processing Mechanical_Testing Mechanical Testing (Tensile, Flexural) Post_Processing->Mechanical_Testing Biocompatibility_Assay Biocompatibility Assay (Cell Viability) Post_Processing->Biocompatibility_Assay Drug_Release_Study Drug Release Study Post_Processing->Drug_Release_Study Data_Analysis Data Analysis & Optimization Mechanical_Testing->Data_Analysis Biocompatibility_Assay->Data_Analysis Drug_Release_Study->Data_Analysis

Caption: Workflow for evaluating NDDA-containing resins.

Drug_Delivery_Application Drug_Resin_Mixture Drug + NDDA Resin Mixture Printing_Device 3D Printing of Device Drug_Resin_Mixture->Printing_Device Drug_Loaded_Device Drug-Loaded Device Printing_Device->Drug_Loaded_Device Implantation Implantation / Application Drug_Loaded_Device->Implantation Sustained_Release Sustained Drug Release Implantation->Sustained_Release Therapeutic_Effect Therapeutic Effect Sustained_Release->Therapeutic_Effect

Caption: Drug delivery using a 3D printed NDDA-based device.

References

Application Note: Nuclear Magnetic Resonance (NMR) for the Analysis of 1,9-Nonanediol Diacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time monitoring of the polymerization of 1,9-Nonanediol diacrylate (NDDA) and the structural characterization of the resulting polymer network. We provide comprehensive protocols for sample preparation, data acquisition, and spectral analysis. NMR spectroscopy serves as a powerful, non-destructive technique to quantify monomer conversion by tracking the disappearance of vinyl proton signals and to elucidate the structure of the final polymer by analyzing changes in the aliphatic and carbonyl regions of the spectrum.

Introduction

This compound (NDDA) is a difunctional monomer widely used as a crosslinking agent in the formulation of advanced materials. Its two terminal acrylate (B77674) groups undergo rapid free-radical polymerization to form three-dimensional polymer networks, which impart enhanced thermal stability, mechanical strength, and chemical resistance to the final product[1]. Precise control and monitoring of the polymerization process are critical for tailoring the material's properties.

NMR spectroscopy is an invaluable analytical tool for studying polymerization reactions. It allows for the direct observation of changes in molecular structure, enabling the quantification of monomer conversion, the identification of polymer microstructure, and the analysis of end-groups.[2][3] This note provides researchers, scientists, and drug development professionals with a detailed guide to applying ¹H and ¹³C NMR for the analysis of NDDA polymerization.

Key Concepts & Principles

The NMR analysis of NDDA polymerization relies on the distinct chemical shifts of protons and carbons in the monomer versus the polymer.

  • ¹H NMR for Monomer Conversion: The NDDA monomer exhibits characteristic signals for its vinyl protons in the δ 5.8-6.4 ppm region[1]. During polymerization, these double bonds are consumed, leading to a decrease in the integral of these signals. Concurrently, new signals corresponding to the saturated aliphatic backbone of the polymer appear in the upfield region (δ 1.4–2.8 ppm)[2]. By comparing the integration of the vinyl proton signals to a stable internal standard or to the unchanging methylene (B1212753) protons of the nonanediol chain, the percentage of monomer conversion can be accurately calculated over time[4][5].

  • ¹³C NMR for Structural Characterization: ¹³C NMR provides detailed information about the carbon skeleton of both the monomer and the polymer[1]. Key changes upon polymerization include the disappearance of the vinyl carbon signals (~128-131 ppm) and the appearance of new signals for the aliphatic carbons in the polymer backbone. The carbonyl carbon signal (~166 ppm) also provides insight into the local chemical environment and can be sensitive to the polymer's microstructure[6].

Diagrams and Workflows

Caption: Chemical structures of the NDDA monomer and the resulting polymer.

polymerization_pathway Initiator Initiator (e.g., AIBN) Radical Free Radical (R●) Initiator->Radical Heat/UV Monomer NDDA Monomer (Vinyl Group) Radical->Monomer Initiation GrowingChain Propagating Polymer Chain Monomer->GrowingChain Propagation GrowingChain->Monomer Propagation GrowingChain->GrowingChain Crosslinking CrosslinkedPolymer Crosslinked Polymer Network GrowingChain->CrosslinkedPolymer Termination

Caption: Free-radical polymerization pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Monomer/Polymer in Deuterated Solvent (e.g., CDCl3) Filter Filter Sample into NMR Tube Prep->Filter Standard Add Internal Standard (Optional) Filter->Standard Acquire Acquire 1H & 13C NMR Spectra (Ensure sufficient relaxation delay) Standard->Acquire Process Process Spectra (Phase, Baseline, Integrate) Acquire->Process Analyze1H Analyze 1H Spectrum: Calculate Monomer Conversion Process->Analyze1H Analyze13C Analyze 13C Spectrum: Confirm Polymer Structure Process->Analyze13C

Caption: Experimental workflow for NMR analysis of NDDA polymerization.

Experimental Protocols

Materials and Equipment
  • This compound (NDDA) monomer

  • Poly(this compound)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent[7][8]

  • Internal standard (optional, e.g., Tetramethylsilane - TMS)

  • NMR tubes (5 mm, clean and dry)[9]

  • Pasteur pipettes and glass wool for filtration[7][10]

  • NMR Spectrometer (e.g., 400 MHz or higher)

Protocol for NMR Sample Preparation

A. Monomer and Final Polymer Analysis

  • Weighing: Accurately weigh 10-25 mg of the NDDA monomer or the final polymer sample into a small glass vial[9]. For ¹³C NMR, a higher concentration (50-100 mg) may be required for a better signal-to-noise ratio[9].

  • Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely[10].

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filter into a clean NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality[7][10].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

B. Real-Time Reaction Monitoring

  • Initial Mixture: Prepare the polymerization reaction mixture in a vial, but before adding the initiator.

  • Time Zero Sample (t=0): Withdraw an initial aliquot from the reaction mixture. Immediately quench any potential reaction (e.g., by rapid cooling or adding an inhibitor) and prepare an NMR sample as described in Protocol 2A[4].

  • Initiate Reaction: Start the polymerization by adding the initiator (e.g., AIBN) and applying heat or UV light as required.

  • Time-Point Sampling: At regular intervals, withdraw small aliquots from the reaction. For each aliquot, immediately quench the reaction and prepare an NMR sample[4]. This allows for the creation of a kinetic profile of the polymerization.

Protocol for NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 seconds. For quantitative analysis, this delay should be at least 5 times the longest T1 relaxation time of the protons of interest to ensure complete relaxation and accurate integration[4].

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A shorter delay (1-2 seconds) can often be used, but for quantitative analysis, longer delays and consideration of the Nuclear Overhauser Effect (NOE) are necessary[11].

Data Presentation and Interpretation

NMR Characterization of NDDA Monomer

The NMR spectra of the monomer should be acquired to confirm its purity and for baseline comparison. The expected chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Monomer[1].

Assignment Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
a CH₂=CH- 6.4 (dd) 128.0
b CH₂=CH- 6.1 (dd) 131.0
c CH₂=CH- 5.8 (dd) -
d -O-CH₂- 4.1 (t) 64.0
e -O-CH₂-CH₂- 1.7 (p) 28.0
f -(CH₂)₅- 1.3 (m) 25.0 - 32.0

| g | -C=O | - | 166.0 |

Quantitative Analysis of Monomer Conversion

The extent of polymerization is determined from the ¹H NMR spectrum by monitoring the decrease in the integral of the vinyl proton signals (a, b, c). The conversion can be calculated using the following formula, referencing the integral of the stable methylene protons adjacent to the ester oxygen (d), which remains constant throughout the reaction.

Conversion (%) = [ 1 - ( (Integralvinyl / 6) / (Integral-O-CH₂- / 4) )t ] * 100

  • Where (Integralvinyl / 6) is the normalized integral for one vinyl proton and (Integral-O-CH₂- / 4) is the normalized integral for one methylene proton at the ester linkage. The subscript 't' denotes the value at a given time point.

Table 2: Example ¹H NMR Data for Monitoring Polymerization Conversion.

Time (min) Integral of Vinyl Protons (δ 5.8-6.4) Integral of -O-CH₂- Protons (δ 4.1) Monomer Conversion (%)
0 6.00 4.00 0%
30 3.12 4.00 48%
60 1.38 4.00 77%

| 120 | 0.30 | 4.00 | 95% |

NMR Characterization of Poly(this compound)

Upon polymerization, significant changes are observed in both ¹H and ¹³C NMR spectra. The sharp signals of the monomer broaden due to the reduced molecular motion of the polymer chains[2].

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for Poly(this compound).

Assignment Group in Polymer Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
a' -CH₂-CH- (Backbone) 1.5 - 2.0 (broad) ~40.0
b' -CH₂-CH- (Backbone) 2.2 - 2.6 (broad) ~45.0
d -O-CH₂- 4.0 (broad) ~64.5
e -O-CH₂-CH₂- 1.6 (broad) ~28.5
f -(CH₂)₅- 1.3 (broad) 25.0 - 32.0

| g | -C=O | - | ~174.0 |

  • ¹H Spectrum: The distinct vinyl proton signals (δ 5.8-6.4 ppm) disappear completely upon full conversion. Broad signals corresponding to the newly formed aliphatic backbone protons (a', b') appear between δ 1.5 and 2.6 ppm.

  • ¹³C Spectrum: The vinyl carbon signals (δ ~128-131 ppm) are absent in the polymer spectrum. New signals for the backbone methine and methylene carbons appear around δ 40-45 ppm. The carbonyl carbon signal (g) may shift slightly downfield to ~174-175 ppm, a region characteristic of polyacrylates[6].

Conclusion

NMR spectroscopy is a highly effective and quantitative method for analyzing the polymerization of this compound. It provides a direct, non-destructive means to monitor monomer conversion in real-time and to confirm the chemical structure of the resulting polymer. The detailed protocols and data interpretation guidelines presented in this application note offer a robust framework for researchers in materials science and related fields to precisely control and characterize their polymer systems.

References

Application Notes and Protocols for Monitoring 1,9-Nonanediol Diacrylate Polymerization using Fourier-Transform Infrared Spectroscopy (FTIR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Nonanediol diacrylate (NDDA) is a difunctional monomer utilized in the formation of crosslinked polymers for various applications, including in the development of drug delivery systems and medical devices. The extent and rate of its polymerization are critical parameters that dictate the final material's properties, such as mechanical strength, degradation profile, and drug release kinetics. Fourier-transform infrared spectroscopy (FTIR) is a powerful and widely used analytical technique for real-time, in-situ monitoring of polymerization reactions.[1][2] This non-destructive method allows for the quantitative analysis of the disappearance of monomer functional groups, providing valuable insights into the polymerization kinetics.[3]

These application notes provide a comprehensive guide to utilizing FTIR for monitoring the photopolymerization of this compound. Detailed protocols for sample preparation, experimental setup, data acquisition, and analysis are presented to enable researchers to accurately characterize the polymerization process.

Principle of FTIR Monitoring

The principle behind using FTIR to monitor the polymerization of this compound lies in tracking the consumption of its acrylate (B77674) functional groups. The carbon-carbon double bond (C=C) within the acrylate group has characteristic absorption bands in the infrared spectrum. As the polymerization proceeds, these double bonds are converted into single bonds to form the polymer backbone, leading to a decrease in the intensity of their corresponding IR peaks.[4]

The key vibrational modes of the acrylate group that are monitored are:

  • C=C stretching vibration: typically observed around 1635 cm⁻¹ .[5]

  • =C-H out-of-plane bending vibration: found near 810 cm⁻¹ .[6]

By monitoring the decrease in the area or height of these peaks over time, the degree of conversion of the monomer into a polymer can be calculated.[3]

Experimental Protocols

Materials and Reagents
  • This compound (NDDA) monomer

  • Photoinitiator (e.g., 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO))[7][8]

  • Solvent (if required for sample preparation, e.g., dichloromethane)

  • Nitrogen gas (for purging oxygen)

Equipment
  • FTIR spectrometer equipped with a real-time data acquisition system (e.g., Thermo Scientific Nicolet iS50R)[9]

  • Attenuated Total Reflectance (ATR) accessory (e.g., Pike GladiATR)[1]

  • UV/Vis light source for photopolymerization (e.g., mercury xenon lamp or LED curing unit with appropriate wavelength and intensity)[10][11]

  • Radiometer to measure light intensity

  • Sample holders (e.g., NaCl plates with a Teflon spacer for transmission measurements, or direct application on the ATR crystal)[5][10]

  • Micropipettes

  • Timer

Protocol 1: In-situ Monitoring of UV-induced Photopolymerization using ATR-FTIR

This protocol describes the real-time monitoring of the photopolymerization of a thin film of this compound.

1. Sample Preparation:

  • Prepare a formulation of this compound containing a specific concentration of a photoinitiator (e.g., 0.1 - 2 wt%).[8] Ensure thorough mixing of the components in a dark environment to prevent premature polymerization.

  • If using a transmission setup, place a Teflon spacer of known thickness (e.g., 15 µm) between two NaCl plates.[10] Apply a small drop of the monomer formulation onto the bottom plate and carefully place the top plate to create a thin film.

  • For ATR-FTIR, directly apply a small drop (approximately 20 µl) of the formulation onto the ATR crystal.[1]

2. FTIR Setup and Data Acquisition:

  • Configure the FTIR spectrometer for rapid scan acquisition (e.g., 5-10 scans/second).[10] Set the spectral resolution to 4 cm⁻¹.[9]

  • Collect a background spectrum of the empty ATR crystal or NaCl plates.[12]

  • Place the prepared sample into the FTIR sample compartment.

  • Initiate real-time data collection. It is advisable to collect spectra for a short period (e.g., 10-20 seconds) before initiating polymerization to establish a baseline.

  • Turn on the UV light source positioned to irradiate the sample. Simultaneously, start a timer.

  • Continue collecting spectra throughout the polymerization process until the reaction reaches a plateau, where no further changes in the characteristic acrylate peaks are observed.

3. Data Analysis:

  • Identify the characteristic acrylate peaks at approximately 1635 cm⁻¹ (C=C stretch) and 810 cm⁻¹ (=C-H bend).

  • Select an internal standard peak that does not change during the polymerization. If no suitable internal standard is available, the baseline method can be used.

  • Calculate the degree of conversion (DC%) at each time point using the following formula, based on the decrease in the peak area of the C=C stretching vibration:

    DC(%) = [1 - (At / A0)] x 100

    Where:

    • At is the area of the acrylate peak at time 't'.

    • A0 is the initial area of the acrylate peak before polymerization.[3]

  • Plot the degree of conversion as a function of time to obtain the polymerization kinetics profile.

Data Presentation

The quantitative data obtained from FTIR monitoring can be effectively summarized in tables to facilitate comparison and analysis.

Table 1: Characteristic FTIR Absorption Bands for this compound Monomer

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2930 & ~2855C-H stretchingAliphatic chain
~1725C=O stretchingEster
~1635 C=C stretching Acrylate
~1460C-H bendingAliphatic chain
~1190C-O stretchingEster
~810 =C-H out-of-plane bending Acrylate

(Note: The exact peak positions may vary slightly depending on the specific instrument and sampling conditions.)

Table 2: Example Time-Course Data for the Photopolymerization of this compound

Time (s)Peak Area at 1635 cm⁻¹ (Arbitrary Units)Degree of Conversion (%)
01.500
101.2020.0
200.9040.0
300.6556.7
600.3080.0
1200.1590.0
1800.1093.3

(This is example data and actual results will vary based on experimental conditions.)

Table 3: Influence of Photoinitiator Concentration on the Final Degree of Conversion

Photoinitiator (Type I)Concentration (wt%)Final Degree of Conversion (%)
Irgacure 1840.585.2
Irgacure 1841.092.5
Irgacure 1842.093.1
BAPO0.588.9
BAPO1.095.3
BAPO2.096.0

(This is representative data illustrating a general trend; actual values will depend on the specific formulation and curing conditions.)

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and underlying processes.

photopolymerization_pathway PI Photoinitiator (PI) PI_star Excited PI* PI->PI_star UV UV Light UV->PI Absorption Radicals Free Radicals (R•) PI_star->Radicals Cleavage Monomer 1,9-Nonanediol Diacrylate (M) Radicals->Monomer Initiation M_Radical Monomer Radical (M•) Monomer->M_Radical Polymer_chain Propagating Polymer Chain (Mn•) Monomer->Polymer_chain M_Radical->Monomer Propagation Polymer_chain->Monomer Polymer Crosslinked Polymer Network Polymer_chain->Polymer Termination fti_workflow prep 1. Sample Preparation (Monomer + Photoinitiator) load 2. Load Sample onto ATR Crystal or NaCl Plates prep->load bg 3. Acquire Background Spectrum load->bg start_scan 4. Start Real-Time FTIR Data Acquisition bg->start_scan irradiate 5. Initiate Photopolymerization (UV Exposure) start_scan->irradiate monitor 6. Monitor Decrease in Acrylate Peak Area irradiate->monitor analyze 7. Data Analysis (Calculate Degree of Conversion) monitor->analyze data_analysis_flow raw_spectra Raw Time-Resolved FTIR Spectra peak_integration Peak Area Integration (~1635 cm⁻¹) raw_spectra->peak_integration conversion_calc Degree of Conversion Calculation peak_integration->conversion_calc kinetic_plot Kinetic Profile (Conversion vs. Time) conversion_calc->kinetic_plot rate_calc Polymerization Rate (d(Conversion)/dt) kinetic_plot->rate_calc final_data Quantitative Results kinetic_plot->final_data rate_calc->final_data

References

Protocol for creating flexible polymer coatings with 1,9-Nonanediol diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Formulation of Flexible Polymer Coatings Utilizing 1,9-Nonanediol Diacrylate

This document provides a detailed protocol for the preparation and characterization of flexible polymer coatings incorporating this compound (NDDA). The content is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound (NDDA) is a difunctional monomer that serves as a valuable crosslinking agent in the formulation of polymer coatings. Its long, nine-carbon aliphatic chain imparts significant flexibility to the polymer network, making it an ideal component for coatings that require elasticity and durability. When incorporated into a UV-curable system, typically with a urethane (B1682113) acrylate (B77674) oligomer, NDDA contributes to enhanced mechanical properties such as increased elongation at break and improved adhesion, particularly on plastic substrates. The hydrophobic nature of the nonanediol backbone also enhances the water resistance of the cured coating. This protocol details the synthesis of a flexible urethane acrylate-based coating containing NDDA, its photopolymerization, and methods for its characterization.

Experimental Protocols

Materials
  • Isophorone diisocyanate (IPDI)

  • Poly(tetramethylene glycol) (PTMG, Mn = 1000 g/mol )

  • 2-Hydroxyethyl acrylate (HEA)

  • This compound (NDDA)

  • Dibutyltin (B87310) dilaurate (DBTDL) - Catalyst

  • 2-Hydroxy-2-methylpropiophenone (B179518) - Photoinitiator

  • Toluene - Solvent

  • Model Drug (e.g., Ibuprofen) - for drug-eluting coating preparation

Synthesis of Urethane Acrylate Oligomer

This protocol describes the synthesis of a flexible urethane acrylate (UA) oligomer which will be subsequently blended with NDDA.

  • Reaction Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser.

  • Initial Charge: Add Isophorone diisocyanate (IPDI) and Poly(tetramethylene glycol) (PTMG) to the flask at a 2:1 molar ratio under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 80°C with constant stirring. Add a catalytic amount of dibutyltin dilaurate (DBTDL) (approximately 0.05 wt% of the total reactants).

  • Monitoring: Monitor the reaction by titrating the isocyanate (NCO) content. The reaction is complete when the NCO content reaches the theoretical value.

  • End-capping: Cool the reaction mixture to 60°C. Add 2-Hydroxyethyl acrylate (HEA) dropwise in a 2:1 molar ratio to the initial PTMG amount.

  • Completion: Continue the reaction at 60°C until the NCO peak in the Fourier Transform Infrared (FTIR) spectrum (around 2270 cm⁻¹) disappears completely.

  • Final Product: The resulting product is a flexible urethane acrylate oligomer.

SynthesisWorkflow

Caption: Workflow for the synthesis of the flexible urethane acrylate oligomer.

Preparation of the Flexible Polymer Coating Formulation
  • Blending: In a light-protected container, blend the synthesized urethane acrylate oligomer with this compound (NDDA). A typical formulation to enhance flexibility would be a weight ratio of 70:30 (UA Oligomer:NDDA).

  • Photoinitiator Addition: Add 3 wt% of 2-hydroxy-2-methylpropiophenone (or a similar photoinitiator) to the mixture.

  • Homogenization: Stir the mixture thoroughly in the dark until a homogeneous, transparent solution is obtained. A slight warming to ~40°C can aid in reducing viscosity for mixing.

Application and UV Curing of the Coating
  • Substrate Preparation: Ensure the substrate (e.g., glass slide, polymer film) is clean and dry.

  • Coating Application: Apply the formulated resin to the substrate using a film applicator or spin coater to achieve a uniform thickness (e.g., 100 µm).

  • UV Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) with an intensity of approximately 100 mW/cm².

  • Curing Time: The curing time will depend on the film thickness and photoinitiator concentration but is typically in the range of 60 to 300 seconds. Curing is complete when the film is tack-free.

CoatingWorkflow

Caption: Workflow for the formulation and UV curing of the flexible polymer coating.

Preparation of Drug-Eluting Coating
  • Drug Incorporation: Dissolve the model drug (e.g., Ibuprofen) into the flexible polymer coating formulation (from section 2.3) at a desired concentration (e.g., 1-10 wt%). Ensure the drug is fully dissolved and the mixture is homogeneous.

  • Application and Curing: Follow the same procedure as in section 2.4 for coating application and UV curing.

  • Drug Release Study:

    • Immerse the drug-eluting coating in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

    • At predetermined time intervals, withdraw aliquots of the PBS solution.

    • Analyze the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table presents representative mechanical properties of a flexible urethane acrylate-based coating. The inclusion of this compound is expected to yield properties within a similar range, with a notable increase in elongation at break.

Formulation ComponentTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Urethane Acrylate Oligomer15.212025.8
UA Oligomer + 30% NDDA~12-18>150~20-30

Note: The data for the "UA Oligomer + 30% NDDA" is an estimation based on the expected effects of NDDA. Actual values should be determined experimentally.

Visualization of Signaling Pathways and Logical Relationships

PropertyRelationship

Caption: Logical relationship between the concentration of this compound and the resulting coating properties.

Conclusion

This protocol provides a comprehensive framework for the development of flexible polymer coatings using this compound. By following the detailed methodologies for synthesis, formulation, and curing, researchers can create coatings with tailored mechanical properties suitable for a variety of applications, including as matrices for drug delivery systems. The provided diagrams and data serve as a guide for understanding the experimental workflow and the expected outcomes. It is recommended to perform detailed characterization to optimize the formulation for specific performance requirements.

Application Notes and Protocols: 1,9-Nonanediol Diacrylate in Dental and Biomedical Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,9-Nonanediol diacrylate (NDA) as a monomer in dental and biomedical composite formulations. While direct, extensive research on NDA in this specific application is emerging, its properties as a long-chain, hydrophobic diacrylate suggest its utility in enhancing flexibility, reducing polymerization shrinkage, and improving the durability of resin-based materials.[1] This document outlines potential formulations, detailed experimental protocols for characterization, and visual representations of key processes.

Introduction to this compound in Resin Composites

This compound is a difunctional monomer that can be polymerized via free-radical mechanisms, typically initiated by light or heat.[1] Its nine-carbon aliphatic chain imparts greater flexibility to the polymer network compared to shorter-chain diacrylates.[1] In dental and biomedical composites, this can be advantageous for creating materials with improved toughness and reduced stress at the restoration-tooth interface. Its hydrophobic nature may also contribute to lower water sorption and enhanced resistance to degradation in the oral environment.[1]

NDA can be used as a comonomer in conjunction with standard dental resin monomers such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[2][3][4] The addition of NDA can help to modulate the viscosity of the resin mixture and influence the final mechanical and physical properties of the cured composite.

Hypothetical Dental Composite Formulation

The following table outlines a hypothetical formulation for an experimental dental composite incorporating this compound. This formulation is intended as a starting point for research and development.

ComponentFunctionHypothetical Weight Percentage (wt%)
Bis-GMABase Monomer40-50%
TEGDMADiluent Monomer10-20%
This compound Flexibilizing Comonomer 5-15%
Silanated Barium GlassFiller60-75%
CamphorquinonePhotoinitiator0.2-0.5%
Ethyl 4-(dimethylamino)benzoateCo-initiator0.5-1.0%
Butylated hydroxytolueneInhibitor0.01-0.05%

Experimental Protocols

Preparation of the Resin Matrix
  • In a light-protected, amber glass vial, combine the Bis-GMA, TEGDMA, and this compound monomers according to the desired weight percentages.

  • Add the photoinitiator (Camphorquinone), co-initiator (Ethyl 4-(dimethylamino)benzoate), and inhibitor (Butylated hydroxytoluene).

  • Mix the components thoroughly using a magnetic stirrer in the dark at room temperature until a homogenous, clear, yellowish liquid is obtained. This may take several hours.

  • Store the prepared resin matrix in a cool, dark place until further use.

Formulation of the Dental Composite
  • Gradually add the silanated barium glass filler to the prepared resin matrix in a light-protected mixing vessel.

  • Mix the filler and resin using a planetary centrifugal mixer or a heavy-duty dental composite mixer until a uniform, paste-like consistency is achieved. The mixing should be performed in several short intervals to avoid excessive heat generation.

  • De-gas the composite paste in a vacuum chamber to remove any entrapped air bubbles.

Curing Protocol
  • Place the uncured composite paste into a mold of the desired dimensions for the specific mechanical test.

  • Cover the top and bottom surfaces of the mold with Mylar strips and glass slides to create a flat surface and prevent the formation of an oxygen-inhibited layer.

  • Light-cure the composite using a dental curing light with a wavelength range of 400-500 nm. The curing time will depend on the thickness of the sample and the intensity of the curing light, but a typical curing time is 20-40 seconds per 2 mm thickness.

  • For indirect restorations, a post-curing heat treatment can be applied to enhance the degree of conversion.[4][5][6] This can be done in an oven at a temperature of around 120°C for 15-30 minutes.

Mechanical and Physical Property Testing

The following tests are crucial for characterizing the performance of the experimental dental composite.

  • Protocol: Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) and test them using a three-point bending test according to ISO 4049 standards. A universal testing machine with a crosshead speed of 0.5 mm/min is typically used.

  • Data to Collect: Record the force at fracture to calculate flexural strength (in MPa) and the slope of the linear portion of the stress-strain curve to determine the flexural modulus (in GPa).

  • Protocol: Prepare cylindrical specimens (e.g., 4 mm diameter x 6 mm height) and subject them to compressive loading in a universal testing machine at a crosshead speed of 1 mm/min until fracture.

  • Data to Collect: Record the maximum load at fracture to calculate the compressive strength (in MPa).

  • Protocol: Measure the hardness of the cured composite surface using a Vickers microhardness tester. Apply a load (e.g., 200g) for a specific duration (e.g., 15 seconds) and measure the dimensions of the resulting indentation.

  • Data to Collect: Calculate the Vickers Hardness Number (VHN).

  • Protocol: Prepare disc-shaped specimens (e.g., 15 mm diameter x 1 mm thickness) and weigh them after drying in a desiccator. Immerse the specimens in distilled water at 37°C for 7 days. After 7 days, remove the specimens, blot them dry, and weigh them. Then, re-dry the specimens in the desiccator and weigh them again.

  • Data to Collect: Calculate the water sorption (in µg/mm³) and solubility (in µg/mm³) based on the weight changes.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the experimental protocols.

Table 1: Mechanical Properties of Experimental Composites

Composite FormulationFlexural Strength (MPa)Flexural Modulus (GPa)Compressive Strength (MPa)Vickers Hardness (VHN)
Control (0% NDA)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Experimental (10% NDA)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Table 2: Physical Properties of Experimental Composites

Composite FormulationWater Sorption (µg/mm³)Water Solubility (µg/mm³)
Control (0% NDA)Hypothetical ValueHypothetical Value
Experimental (10% NDA)Hypothetical ValueHypothetical Value

Visualizations

Experimental Workflow for Dental Composite Characterization

G cluster_prep Composite Preparation cluster_cure Curing cluster_test Characterization Resin Matrix Formulation Resin Matrix Formulation Filler Incorporation Filler Incorporation Resin Matrix Formulation->Filler Incorporation Mixing and Degassing Mixing and Degassing Filler Incorporation->Mixing and Degassing Light Curing Light Curing Mixing and Degassing->Light Curing Post-Cure (Optional) Post-Cure (Optional) Light Curing->Post-Cure (Optional) Mechanical Testing Mechanical Testing Post-Cure (Optional)->Mechanical Testing Physical Testing Physical Testing Post-Cure (Optional)->Physical Testing Biocompatibility Testing Biocompatibility Testing Post-Cure (Optional)->Biocompatibility Testing

Caption: Workflow for the preparation and characterization of dental composites.

Signaling Pathway: Free-Radical Polymerization

G Initiator (e.g., Camphorquinone) Initiator (e.g., Camphorquinone) Free Radicals Free Radicals Initiator (e.g., Camphorquinone)->Free Radicals Light Energy (400-500 nm) Light Energy (400-500 nm) Light Energy (400-500 nm)->Initiator (e.g., Camphorquinone) This compound Monomer This compound Monomer Free Radicals->this compound Monomer Initiation Growing Polymer Chain Growing Polymer Chain This compound Monomer->Growing Polymer Chain Propagation Crosslinked Polymer Network Crosslinked Polymer Network Growing Polymer Chain->Crosslinked Polymer Network Crosslinking

References

Troubleshooting & Optimization

Removing inhibitors from 1,9-Nonanediol diacrylate before polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Nonanediol diacrylate. The following information addresses common issues related to the removal of inhibitors prior to polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they present in this compound?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent them from spontaneously polymerizing during storage and transportation.[1] Common inhibitors for acrylates include hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine (B1677639) (PTZ).[1][2][3] These compounds function by scavenging free radicals, which initiate the polymerization process.[1]

Q2: Is it always necessary to remove the inhibitor before polymerization?

A2: Not always, but it is highly recommended for achieving predictable and reproducible results. The inhibitor can react with the polymerization initiator, reducing its efficiency and leading to unpredictable reaction kinetics and final polymer properties.[4][5] For applications requiring precise control over the polymerization process, such as in drug delivery systems or tissue engineering, removing the inhibitor is a critical step.[1][] In some industrial-scale polymerizations, a higher concentration of the initiator may be used to overcome the effect of the inhibitor, but this is less suitable for high-accuracy research applications.[5]

Q3: What are the common methods for removing inhibitors from this compound?

A3: The most common and effective methods for removing phenolic inhibitors like MEHQ and HQ from acrylate (B77674) monomers are:

  • Column Chromatography: Passing the monomer through a column packed with a basic adsorbent like alumina (B75360).[7][8]

  • Alkaline Extraction (Caustic Wash): Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) to extract the acidic phenolic inhibitor.[5][7]

  • Vacuum Distillation: Separating the monomer from the less volatile inhibitor under reduced pressure.[4][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete Inhibitor Removal Insufficient amount of adsorbent or washing solution. The chosen method is not effective for the specific inhibitor.Increase the amount of basic alumina in the column or perform multiple washes with the NaOH solution.[7] Confirm the identity of the inhibitor and select the most appropriate removal technique.
Premature Polymerization During Purification Exposure to heat, UV light, or contaminants.For vacuum distillation, ensure the temperature is kept as low as possible and consider adding a small amount of a high-boiling inhibitor like copper shavings to the distillation flask.[4][5] When using a column, avoid overheating if the monomer is a low-melting solid.[9]
Low Yield of Purified Monomer After Caustic Wash Emulsion formation during washing.Instead of vigorous shaking, gently invert the separatory funnel. Allowing the funnel to stand for a longer period can also help. Adding a small amount of brine can aid in breaking the emulsion.[1]
Cloudy Appearance of Monomer After Caustic Wash Residual water in the monomer.Ensure thorough drying with an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) after the washing steps.[7]

Experimental Protocols

Method 1: Inhibitor Removal using a Basic Alumina Column

This method is effective for removing phenolic inhibitors like MEHQ and HQ and is suitable for lab-scale purification.[1][7][8]

Materials:

  • This compound containing inhibitor

  • Activated basic alumina

  • Chromatography column or a large pipette

  • Glass wool or cotton

  • Collection flask

Procedure:

  • Column Preparation: Place a small plug of glass wool or cotton at the bottom of the chromatography column. Fill the column with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified (a general guideline is ~10g of alumina per 100mL of monomer).[1]

  • Monomer Loading: Carefully add the this compound to the top of the column. For highly viscous monomers, it may be beneficial to dilute them in a suitable, dry, and inert solvent.[9]

  • Elution: Allow the monomer to pass through the alumina column under gravity.

  • Collection: Collect the purified monomer as it elutes from the column. The inhibitor will be adsorbed onto the alumina.[1]

  • Storage: The purified monomer should be used immediately as it is now susceptible to spontaneous polymerization.[1] If short-term storage is necessary, keep it in a refrigerator and away from light.

Inhibitor_Removal_Workflow cluster_prep Preparation cluster_process Purification Process cluster_post Post-Purification start Start with Inhibited This compound prep_column Prepare Basic Alumina Column start->prep_column 1. load_monomer Load Monomer onto Column prep_column->load_monomer 2. elute Elute Monomer load_monomer->elute 3. collect Collect Purified Monomer elute->collect 4. use_immediately Use Immediately for Polymerization collect->use_immediately 5. end End use_immediately->end

Caption: Workflow for inhibitor removal using a basic alumina column.

Method 2: Inhibitor Removal by Caustic Wash (NaOH Extraction)

This method utilizes an acid-base extraction to remove acidic phenolic inhibitors.[1][7]

Materials:

  • This compound containing inhibitor

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Extraction: Place the this compound in a separatory funnel and add an equal volume of 0.1 M NaOH solution.

  • Washing: Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. Drain the aqueous (bottom) layer. Repeat this washing step until the aqueous layer is colorless.

  • Brine Wash: Wash the monomer with an equal volume of saturated brine solution to remove residual NaOH and dissolved water.[7]

  • Drying: Drain the monomer into a clean, dry flask. Add anhydrous MgSO₄ or Na₂SO₄ and swirl for 15-30 minutes to remove any remaining water.[7]

  • Filtration: Filter the monomer to remove the drying agent.

  • Storage: Use the purified this compound immediately.

Logical_Relationship inhibitor {Inhibitor Present (e.g., MEHQ)}|{Prevents Spontaneous Polymerization} removal {Inhibitor Removal (Column or Wash)}|{Enables Controlled Polymerization} inhibitor->removal Required for predictable results no_removal {No Inhibitor Removal}|{Unpredictable Polymerization or Inhibition} inhibitor->no_removal If skipped polymerization {Controlled Polymerization}|{Predictable Kinetics and Properties} removal->polymerization no_removal->polymerization Leads to

Caption: Logical relationship between inhibitor presence and polymerization outcome.

Quantitative Data Summary

Parameter Typical Range/Value Significance
Common Inhibitor Concentration (MEHQ) 100 - 1000 ppmThe initial concentration will influence the amount of purification media or washing cycles required.
Target Inhibitor Concentration Post-Removal < 10 ppmFor most research applications, reducing the inhibitor concentration to this level is sufficient for controlled polymerization.[10]
Alumina to Monomer Ratio (w/v) ~10 g / 100 mLA general guideline for effective inhibitor removal using column chromatography.[1]
NaOH Concentration for Washing 0.1 M - 4 MA 0.1 M solution is often sufficient and minimizes the risk of ester hydrolysis.[5][7]
Storage Time of Uninhibited Monomer Use ImmediatelyThe uninhibited monomer is highly reactive and should not be stored for extended periods to avoid polymerization.[1][8]

References

Technical Support Center: Purification of 1,9-Nonanediol Diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 1,9-Nonanediol diacrylate (NDDA) via vacuum distillation. It is designed for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of this compound.

Q1: My this compound is polymerizing in the distillation flask. How can I prevent this?

A1: Premature polymerization is the most common challenge when distilling acrylates due to their thermal sensitivity.[1] Here are the primary causes and solutions:

  • High Temperature: The distillation temperature is too high, initiating thermal polymerization.[2] The primary purpose of using a vacuum is to lower the boiling point of the NDDA, thus allowing distillation at a safer, lower temperature.[1][3]

  • Insufficient Inhibition: The type or concentration of the polymerization inhibitor is inadequate. For high-temperature processing like distillation, robust inhibitors are required.[2]

    • Solution: Add a suitable polymerization inhibitor to the crude NDDA before heating. A combination of inhibitors is often effective. For example, a phenolic inhibitor like 4-methoxyphenol (B1676288) (MEHQ) or hydroquinone (B1673460) (HQ) can be used in conjunction with a high-temperature inhibitor like phenothiazine.[2][4][5] Ensure the inhibitor is thoroughly mixed into the liquid.

  • Presence of Impurities: Acidic impurities can sometimes promote polymerization.

    • Solution: Consider pre-purifying the crude monomer by passing it through a column of basic alumina (B75360) to remove acidic contaminants before distillation.[4]

Q2: I'm not achieving the necessary vacuum level for the distillation. What should I check?

A2: Failure to reach the target vacuum will prevent the distillation from proceeding at a low temperature, increasing the risk of polymerization. Common causes include:

  • System Leaks: This is the most frequent cause. Even a small leak can significantly impact the ultimate vacuum.

    • Solution: Carefully inspect all glass joints. Ensure they are clean, properly fitted, and sealed with a suitable vacuum grease.[6] Check all tubing and connections to the vacuum pump for cracks or loose fittings.

  • Pump Inefficiency: The vacuum pump may not be performing optimally.

    • Solution: Check the pump oil level and clarity; change if it appears cloudy or old. Verify the pump is rated to achieve the required vacuum level. Isolate the pump and test its ultimate vacuum with a gauge to ensure it is working correctly.

  • Cold Trap Issues: An improperly functioning cold trap (if used) can allow volatile substances to enter the pump, degrading its performance.

    • Solution: Ensure the cold trap is filled with an appropriate coolant (e.g., liquid nitrogen or a dry ice/acetone slurry) and that it is functioning correctly.

Q3: The distillation is proceeding very slowly or has stalled. What could be the issue?

A3: A slow distillation rate can be caused by several factors:

  • Insufficient Heating: The heating mantle temperature may be too low to provide enough energy for vaporization at the given pressure.

    • Solution: Gradually increase the heating mantle temperature. Be cautious not to overshoot and cause thermal decomposition or polymerization.

  • Poor Heat Transfer: Inefficient stirring or a thick, viscous crude material can lead to poor heat distribution.

    • Solution: Ensure vigorous and consistent stirring using a magnetic stir bar.

  • Excessive Heat Loss: The distillation column and head may be losing too much heat to the environment.

    • Solution: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain the vapor temperature.[6]

Q4: The purified this compound is discolored or has low purity. What went wrong?

A4: Discoloration or low purity often points to thermal degradation of the product.

  • Cause: The distillation pot temperature was too high for an extended period. Acrylates are susceptible to thermal degradation, which can produce colored byproducts.[1]

  • Solution: Operate at the lowest feasible temperature by maintaining a deep and stable vacuum. The ideal pot temperature should be kept low, preferably significantly below the atmospheric boiling point.[7][8] Minimize the residence time of the monomer at high temperatures.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and typical parameters for its vacuum distillation.

ParameterValueReference
Chemical Properties
Molecular FormulaC₁₅H₂₄O₄[9][10]
Molecular Weight268.35 g/mol [9][11]
AppearanceColorless to pale yellow liquid[9][10]
Density~1.0 g/cm³ at 20°C[9][11]
Distillation Parameters
Boiling Point (Atmospheric)342 °C[1][11]
Recommended Vacuum Pressure< 1 mmHg[5] (Typical for acrylates)
Recommended Pot Temperature90 - 140 °C (pressure dependent)[7][8] (General guidance for acrylates)
Inhibitors
Storage / Low TempMEHQ, HQ, BHT[2]
Distillation / High TempPhenothiazine (PTZ), DPPH[2][4]
Typical Inhibitor Concentration100 - 1000 ppm[12][13]

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a generalized methodology. Specific temperatures and pressures may need to be optimized based on the purity of the starting material and the specific apparatus used.

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask (distillation pot), a short-path distillation head with a condenser and vacuum connection, a receiving flask, a magnetic stirrer, and a heating mantle.

  • Use a calibrated vacuum gauge to monitor the pressure accurately.

  • Ensure all glassware is clean and dry.

2. Preparation:

  • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Add a magnetic stir bar.

  • Add a suitable polymerization inhibitor (e.g., 200 ppm of MEHQ and 100 ppm of Phenothiazine).

3. Distillation Procedure:

  • Seal all joints with a light coating of vacuum grease and assemble the apparatus.

  • Begin circulating cooling water through the condenser.

  • Start the magnetic stirrer to ensure even heating.

  • Gradually apply vacuum, lowering the pressure to the target level (e.g., < 1 mmHg).

  • Once the vacuum is stable, begin gently heating the distillation flask with the heating mantle.

  • Increase the temperature slowly until the NDDA begins to boil and condense. The vapor temperature should remain stable as the main fraction is collected.

  • Discard any initial low-boiling forerun.

  • Collect the main fraction of purified this compound in the receiving flask.

  • Stop the distillation before the pot goes to dryness to prevent the formation of potentially explosive peroxide residues.

4. Shutdown:

  • Turn off and lower the heating mantle.

  • Allow the system to cool to room temperature under vacuum.

  • Once cooled, slowly and carefully release the vacuum by introducing an inert gas like nitrogen or argon.

  • Turn off the condenser water and disassemble the apparatus.

  • Store the purified product in a cool, dark place with a storage inhibitor (e.g., MEHQ).

Visualizations

The following diagrams illustrate key workflows for the purification process.

G start Start: Crude 1,9-Nonanediol Diacrylate add_inhibitor Add Polymerization Inhibitor (e.g., MEHQ + Phenothiazine) start->add_inhibitor setup_distill Assemble Vacuum Distillation Apparatus add_inhibitor->setup_distill apply_vac Apply Vacuum (< 1 mmHg) & Start Cooling Water setup_distill->apply_vac heat Gradually Heat Flask with Stirring apply_vac->heat collect Collect Purified Product heat->collect shutdown Cool System, Release Vacuum & Store Product collect->shutdown end End: Purified Product shutdown->end G problem Problem Encountered During Vacuum Distillation poly Premature Polymerization? problem->poly Is it... no_vac Poor or No Vacuum? poly->no_vac No sol_poly Solution: 1. Add/Increase Inhibitor 2. Lower Pot Temperature 3. Check for Impurities poly->sol_poly Yes slow_rate Slow Distillation Rate? no_vac->slow_rate No sol_vac Solution: 1. Check All Joints for Leaks 2. Inspect Vacuum Pump & Oil 3. Ensure Cold Trap is Working no_vac->sol_vac Yes sol_rate Solution: 1. Increase Heat Gently 2. Insulate Column/Head 3. Ensure Vigorous Stirring slow_rate->sol_rate Yes ok Distillation OK slow_rate->ok No

References

Technical Support Center: High-Purity 1,9-Nonanediol Diacrylate Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1,9-Nonanediol diacrylate using column chromatography. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation of high-purity monomer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying this compound?

A: For the purification of the hydrophobic monomer this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is highly effective. The most common and recommended mobile phase is a mixture of n-hexane and ethyl acetate (B1210297).[1] The polarity of the eluent is gradually increased by adjusting the ratio of these two solvents.

Q2: How can I prevent the polymerization of this compound during column chromatography?

A: Acrylate (B77674) monomers are susceptible to polymerization, especially when heated or exposed to light. To prevent this during purification, it is crucial to use a polymerization inhibitor. Common inhibitors for acrylates include hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ).[2][3] These inhibitors require the presence of oxygen to be effective. It is also recommended to conduct the chromatography at room temperature and protect the column from direct light.

Q3: My this compound is not moving down the column. What should I do?

A: This indicates that the mobile phase is not polar enough to elute the compound. You should gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in your hexane (B92381)/ethyl acetate mixture. It is advisable to do this in a stepwise gradient to ensure good separation from any less polar impurities.

Q4: The purified this compound contains impurities. How can I improve the separation?

A: Poor separation can result from several factors. Ensure your column is packed uniformly to prevent channeling.[4] You can also optimize the solvent gradient; a slower, more gradual increase in polarity can improve resolution. Additionally, consider the loading of your sample. Overloading the column can lead to broad peaks and poor separation. A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more challenging ones.[5] Dry loading the sample can also sometimes improve separation.

Q5: The fractions containing my product are very dilute. How can I address this?

A: Dilute fractions can be a result of using too large a column for the amount of sample or too high a flow rate. Ensure the column size is appropriate for your sample amount. If the flow rate is too fast, the compound may not have enough time to properly partition between the stationary and mobile phases, leading to band broadening. Reducing the flow rate can lead to sharper, more concentrated bands.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product Elutes Too Quickly (High Rf) Eluent polarity is too high.Decrease the percentage of ethyl acetate in the hexane/ethyl acetate mobile phase.
Product Does Not Elute (Low Rf) Eluent polarity is too low.Gradually increase the percentage of ethyl acetate in the mobile phase.
Poor Separation of Product and Impurities - Improperly packed column.- Column is overloaded.- Elution gradient is too steep.- Repack the column, ensuring a uniform and compact bed.[4]- Reduce the amount of crude product loaded onto the column.[5]- Use a shallower gradient with smaller, incremental increases in ethyl acetate concentration.
Streaking or Tailing of Bands - Sample is not sufficiently soluble in the mobile phase.- Strong interaction with the silica gel.- Try a different solvent system for loading the sample or use the dry loading method.- Ensure the crude product is free of highly polar, insoluble impurities.
Polymerization in the Column - Absence or insufficient amount of inhibitor.- Exposure to heat or UV light.- Add a polymerization inhibitor (e.g., MEHQ) to the crude sample before loading.- Wrap the column in aluminum foil to protect it from light and run the chromatography at ambient temperature.[6]
Cracks or Bubbles in the Silica Bed - Column ran dry.- Heat generated from the interaction of the solvent with the silica.- Never let the solvent level drop below the top of the silica bed.- Pack the column using a slurry method and allow it to equilibrate before running.[4]

Quantitative Data Summary

The following table summarizes typical parameters for the purification of this compound by silica gel column chromatography. Note that these are starting points and may require optimization for specific crude mixtures.

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is suitable for most purifications.
Mobile Phase n-Hexane / Ethyl AcetateA gradient elution is typically employed.
Example Gradient Profile 1. 100% n-Hexane (2 column volumes)2. 0-10% Ethyl Acetate in n-Hexane (over 10 column volumes)3. 10-20% Ethyl Acetate in n-Hexane (until product elutes)This is a starting point and should be optimized based on TLC analysis.
Typical Rf Value (TLC) 0.3 - 0.5 in 10-20% Ethyl Acetate/HexaneThe optimal eluent composition should give a product Rf in this range for good separation.[5]
Silica to Sample Ratio 50:1 (w/w)This can be adjusted based on the difficulty of the separation.[5]
Achievable Purity >98%Purity can be assessed by GC or NMR spectroscopy.
Typical Yield 70-90%Yield is dependent on the purity of the crude material and the optimization of the chromatographic conditions.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp for visualization

  • Polymerization inhibitor (e.g., MEHQ)

2. Thin-Layer Chromatography (TLC) Analysis:

  • Before running the column, determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude this compound in a minimal amount of a solvent like dichloromethane.

  • Spot the solution onto a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • The ideal solvent system will give your product an Rf value between 0.3 and 0.5.[5]

3. Column Packing (Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column.[5]

  • Add a thin layer of sand (approximately 1 cm).[5]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% n-hexane).

  • Pour the slurry into the column, and open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.[4]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[5]

  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound (containing a small amount of inhibitor) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

  • Carefully add this powder to the top of the prepared column.

  • Gently add a final thin layer of sand on top of the sample.

5. Elution and Fraction Collection:

  • Carefully add the initial eluent (e.g., 100% n-hexane) to the column without disturbing the top layer.

  • Begin collecting fractions.

  • Gradually increase the polarity of the mobile phase according to the gradient determined from your TLC analysis (e.g., start with 100% hexane, then move to 2% ethyl acetate in hexane, then 5%, 10%, and so on).

  • Monitor the elution of the compounds by collecting small fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Confirm the purity of the final product using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

G Troubleshooting Workflow for this compound Purification start Start Purification issue Problem Encountered? start->issue no_elution Product Not Eluting issue->no_elution Yes poor_sep Poor Separation issue->poor_sep Yes polymerization Polymerization in Column issue->polymerization Yes end Successful Purification issue->end No increase_polarity Increase Eluent Polarity no_elution->increase_polarity optimize_gradient Optimize Gradient / Reduce Load poor_sep->optimize_gradient add_inhibitor Add Inhibitor / Protect from Light polymerization->add_inhibitor increase_polarity->issue optimize_gradient->issue add_inhibitor->issue

Caption: Troubleshooting workflow for common issues.

G Experimental Workflow for this compound Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) packing 2. Column Packing (Silica Slurry) tlc->packing loading 3. Sample Loading (Dry Loading) packing->loading elution 4. Gradient Elution loading->elution fractions 5. Fraction Collection & TLC Monitoring elution->fractions combine 6. Combine Pure Fractions fractions->combine evaporation 7. Solvent Evaporation combine->evaporation analysis 8. Purity Analysis (GC/NMR) evaporation->analysis

Caption: Experimental workflow overview.

References

Optimizing initiator concentration for 1,9-Nonanediol diacrylate photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the photopolymerization of 1,9-Nonanediol diacrylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a photoinitiator with this compound?

A1: A typical starting concentration for most common photoinitiators is between 0.5% and 3.0% by weight (w/w).[1][2] The optimal concentration depends on several factors, including the specific photoinitiator used, the intensity of the UV light source, and the desired cure depth. For initial experiments, a concentration of 1.0% w/w is a reasonable starting point.

Q2: How does initiator concentration affect the polymerization rate and final conversion?

A2: Generally, increasing the photoinitiator concentration leads to a faster polymerization rate and a shorter induction period due to a higher concentration of free radicals generated upon UV exposure.[3] However, an excessively high concentration can be detrimental, leading to reduced cure depth and potentially a more brittle polymer. This is because a high concentration of initiator molecules at the surface can absorb most of the UV light, preventing it from penetrating deeper into the sample.[4]

Q3: My polymer is yellowing after curing. What is the cause and how can I prevent it?

A3: Yellowing can be caused by the photoinitiator itself or its byproducts after photolysis. To minimize yellowing, consider the following:

  • Use a photoinitiator known for low yellowing, such as certain acylphosphine oxides.

  • Optimize the initiator concentration to the minimum amount necessary for complete curing.

  • Ensure the formulation is not exposed to excessive UV light after it has fully cured.[4]

Q4: What is the role of oxygen in the photopolymerization of this compound?

A4: Oxygen can inhibit free-radical polymerization, particularly at the surface, leading to a tacky or uncured surface layer.[4] This is because oxygen can scavenge free radicals, preventing them from initiating polymerization. To mitigate oxygen inhibition, you can:

  • Perform the polymerization in an inert atmosphere, such as a nitrogen blanket.

  • Increase the initiator concentration to generate an excess of free radicals that can overcome the quenching effect of oxygen.

  • Use a higher intensity UV light source.

Q5: Can I use a different type of photoinitiator for my experiments?

A5: Yes, but the choice of photoinitiator is critical. You must ensure that the absorption spectrum of the photoinitiator matches the wavelength of your UV light source.[4] For example, some initiators are designed for long-wave UV (365-405 nm), while others are more efficient in the short-wave UV range. Using an incompatible initiator will result in poor or no polymerization.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound polymerization experiments.

Issue 1: Incomplete or Slow Polymerization

  • Symptoms: The this compound formulation remains tacky, soft, or liquid after UV exposure. The degree of conversion is lower than expected.

  • Possible Causes and Solutions:

    • Insufficient Initiator Concentration: The concentration of the photoinitiator may be too low to generate enough free radicals.

      • Solution: Increase the initiator concentration in increments (e.g., 0.5 wt%) and monitor the effect on the degree of conversion.

    • Inappropriate Initiator Type: The absorption spectrum of the photoinitiator may not match the wavelength of the UV light source.

      • Solution: Verify the specifications of your UV lamp and photoinitiator to ensure they are compatible.

    • Oxygen Inhibition: Oxygen in the atmosphere can quench free radicals, leading to incomplete surface cure.

      • Solution: Perform polymerization in an inert atmosphere (e.g., nitrogen) or increase the initiator concentration.[4]

    • Low UV Light Intensity: The light source may not be powerful enough to activate the photoinitiator effectively.

      • Solution: Increase the light intensity or the exposure time.

Issue 2: Reduced Cure Depth and Brittle Polymer

  • Symptoms: The surface of the polymer is hard, but the underlying layers are soft or uncured. The cured polymer is brittle and cracks easily.

  • Possible Causes and Solutions:

    • Excessive Initiator Concentration: A high concentration of photoinitiator can lead to a "shielding" effect, where the top layer cures rapidly and blocks UV light from reaching deeper into the sample.

      • Solution: Reduce the initiator concentration to find a balance between surface and through-cure.

    • High UV Light Intensity: Very high intensity can cause rapid surface curing and limit light penetration.

      • Solution: Reduce the light intensity and increase the exposure time.

Experimental Protocols

Protocol 1: Determining the Optimal Initiator Concentration using Photo-DSC

This protocol outlines the use of Differential Scanning Calorimetry (DSC) with a UV light source to monitor the photopolymerization of this compound and determine the effect of initiator concentration on the reaction kinetics.

  • Materials:

    • This compound monomer

    • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

    • Photo-DSC instrument with a UV light source (e.g., 365 nm)

    • DSC sample pans

  • Procedure:

    • Prepare a series of formulations of this compound with varying concentrations of the photoinitiator (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5 wt%). Ensure the initiator is fully dissolved in the monomer.

    • Accurately weigh a small amount (5-10 mg) of each formulation into a DSC sample pan.

    • Place the sample pan in the Photo-DSC cell.

    • Equilibrate the sample at a constant temperature (e.g., 30°C) under a nitrogen purge to eliminate oxygen.[2]

    • Expose the sample to a constant UV light intensity (e.g., 3 mW/cm²) and record the heat flow as a function of time.[2]

    • The total heat evolved is proportional to the degree of conversion. Integrate the area under the exothermic peak to determine the total enthalpy of polymerization.

    • Calculate the degree of conversion at different time points by dividing the cumulative heat released at that time by the total enthalpy.

    • Plot the degree of conversion versus time for each initiator concentration to compare the polymerization rates.

Quantitative Data

The following tables summarize the expected influence of initiator concentration on the photopolymerization of diacrylate monomers, based on available literature. Note that the optimal concentration for this compound may vary depending on the specific experimental conditions.

Table 1: Effect of Photoinitiator Concentration on Polymerization Conversion of a Diacrylate Monomer at 30°C [2]

Photoinitiator Concentration (w/w %)Maximum Conversion (%)
0.5Lower
1.0Moderate
1.5Higher
2.0High
2.5High
3.0Optimal/Highest
3.5Slightly Decreased

Note: This data is illustrative for a generic diacrylate system and is intended to show the general trend. The optimal concentration for this compound should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Photo-DSC Analysis cluster_data Data Processing p1 Weigh 1,9-Nonanediol Diacrylate p2 Add varying concentrations of Photoinitiator (0.5-3.5 wt%) p3 Mix until homogeneous a1 Place sample in Photo-DSC p3->a1 Transfer sample a2 Equilibrate at 30°C under Nitrogen a3 Expose to UV light (e.g., 3 mW/cm²) a4 Record heat flow d1 Integrate exothermic peak a4->d1 Raw data d2 Calculate degree of conversion d1->d2 d3 Plot conversion vs. time d2->d3

Caption: Experimental workflow for optimizing initiator concentration.

logical_relationship cluster_params Input Parameters cluster_outcomes Polymerization Outcomes conc Initiator Concentration rate Polymerization Rate conc->rate Increases (to a point) conversion Final Conversion conc->conversion Increases (to an optimum) depth Cure Depth conc->depth Decreases if too high brittleness Brittleness conc->brittleness May increase if too high

Caption: Relationship between initiator concentration and outcomes.

References

Controlling crosslinking density in 1,9-Nonanediol diacrylate networks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,9-Nonanediol diacrylate (NDA) networks. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling crosslinking density and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDA) and why is it used as a crosslinker?

A1: this compound (NDA) is a difunctional monomer featuring a nine-carbon aliphatic chain with an acrylate (B77674) group at each end.[1] It is primarily used as a crosslinking agent in the formation of polymer networks.[2][3] Its long, flexible nine-carbon backbone provides elasticity, while the terminal acrylate groups allow for rapid polymerization, typically through free-radical mechanisms initiated by UV light.[1][4] This process creates three-dimensional polymer networks with enhanced thermal stability, mechanical strength, and chemical resistance.[2][4]

Q2: What is crosslinking density and why is it a critical parameter?

A2: Crosslinking density refers to the number of covalent crosslinks between polymer chains within a given volume of the material.[5] It is a critical parameter because it directly dictates the macroscopic properties of the polymer network. Generally, a higher crosslinking density results in a material that is more rigid, has a higher modulus and glass transition temperature (Tg), and exhibits greater thermal and chemical resistance.[6][7] Conversely, a lower crosslinking density leads to a more flexible and elastic material with a higher swelling capacity.[8][9] Precise control over this parameter is essential for tailoring the material's performance to specific applications, such as in drug delivery or tissue engineering.[10]

Q3: How is the crosslinking of this compound typically initiated?

A3: The crosslinking of NDA is most commonly initiated through free-radical photopolymerization.[4] This process involves a photoinitiator, a molecule that absorbs UV light and decomposes to generate highly reactive free radicals.[11] These radicals then react with the acrylate groups of the NDA monomers, initiating a chain reaction that propagates through the material, forming a highly crosslinked three-dimensional network.[4][11]

Q4: What are the key experimental parameters that control crosslinking density in NDA networks?

A4: The primary parameters that you can adjust to control the final crosslinking density are:

  • Photoinitiator Concentration: The concentration of the photoinitiator affects the number of initiation sites.[12]

  • UV Light Intensity: Higher light intensity can increase the rate of radical generation and polymerization.[11][13][14]

  • UV Exposure Time: The duration of UV exposure influences the overall degree of monomer-to-polymer conversion.[13][15]

  • Monomer Concentration: The concentration of NDA in the precursor solution impacts the proximity of reactive groups.[10]

  • Inclusion of Monofunctional Monomers: Adding monomers with only one reactive group can reduce the overall network density.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of NDA networks.

Q5: My cured NDA network is brittle and cracks easily. What's wrong?

A5: Brittleness is a classic sign of excessively high crosslinking density.[8] The network is too rigid and cannot effectively dissipate stress.

  • Solutions:

    • Decrease Photoinitiator Concentration: Reducing the photoinitiator concentration generates fewer radical sites, resulting in longer polymer chains between crosslinks and increased flexibility.[8]

    • Reduce UV Exposure: Shorten the curing time or decrease the UV light intensity. This can lead to a lower degree of conversion, which reduces the overall crosslink density.[8] Use caution, as incomplete curing can severely degrade mechanical properties.

    • Incorporate a Monofunctional Monomer: Add a monofunctional acrylate to the formulation. These molecules incorporate into the polymer chains but, having only one reactive site, act as chain terminators for crosslinking, effectively lowering the network density.[8]

Q6: The surface of my polymer is tacky or oily after curing. Why?

A6: A tacky surface indicates incomplete polymerization, which can be caused by several factors.

  • Solutions:

    • Address Oxygen Inhibition: Free-radical polymerization of acrylates is notoriously inhibited by atmospheric oxygen.[8] Oxygen scavenges free radicals, preventing them from initiating polymerization, especially at the surface exposed to air. Perform your curing process in an inert atmosphere (e.g., a nitrogen or argon glovebox) to eliminate this issue.

    • Check Photoinitiator and UV Source Compatibility: Ensure the absorption spectrum of your photoinitiator matches the emission spectrum of your UV lamp.[8] An improper match results in inefficient radical generation and incomplete curing.

    • Increase UV Dose: If oxygen inhibition is minimized, consider increasing the UV exposure time or intensity to drive the reaction closer to completion.[13] Higher total energy (intensity × time) can lead to a higher degree of conversion.[14]

Q7: My results are inconsistent between batches, even with the same protocol. What could be the cause?

A7: Inconsistent results often stem from subtle variations in experimental conditions that have a significant impact on the polymerization kinetics.

  • Solutions:

    • Control Temperature: Photopolymerization is an exothermic process, and the reaction rate can be temperature-dependent.[11] Ensure your reaction setup maintains a consistent initial temperature for all samples.

    • Standardize Sample Thickness and Geometry: The thickness of your sample can affect UV light penetration.[16][17] Thicker samples may have a lower degree of cure at the bottom due to light attenuation. Always use molds of a consistent depth and ensure your precursor solution volume is precise.

    • Monitor UV Lamp Output: The output of UV lamps can degrade over time. Periodically measure the lamp intensity with a radiometer to ensure consistent irradiation across experiments.

Quantitative Data Summary

The following tables summarize the impact of key parameters on the properties of acrylate-based polymer networks.

Table 1: Effect of UV Light Intensity on Curing Characteristics

UV Light Intensity (mW/cm²)Peak Exothermic Heat Flow (W/g)ObservationsCitation(s)
5Very LowAlmost no reaction observed during initial exposure.[13]
1090Moderate reaction rate.[13]
40260Strong exothermic reaction, reduced induction time, higher curing rate.[13]

Table 2: Effect of Photoinitiator Concentration on Polymer Properties

Photoinitiator SystemConcentration LevelEffect on Degree of Conversion (DC)Effect on Mechanical Properties (Hardness)Citation(s)
Camphorquinone (CQ)Low to HighDC increases with concentration.Hardness increases with concentration.[18]
Phenylpropanedione (PPD)Low to HighDC increases with concentration.Composites with PPD showed lower hardness than CQ.[18]
General AcrylatesIncreasing ConcentrationDC improves up to a certain point, then may decrease due to radical termination.Crosslinking density improves up to an optimal concentration.[19]

Experimental Protocols

Protocol 1: General UV-Photopolymerization of a this compound (NDA) Network

  • Preparation of Precursor Solution:

    • In a light-protected container (e.g., an amber vial), add the desired amount of this compound monomer.

    • Add the photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) to the monomer. A typical concentration ranges from 0.1 to 5 wt%.

    • If required, add any other components, such as monofunctional monomers or solvents.

    • Mix the solution thoroughly until the photoinitiator is completely dissolved. This can be done using a vortex mixer or magnetic stirrer in the dark.

  • Casting the Sample:

    • Place a silicone mold of defined dimensions (e.g., 1 mm depth) onto a flat, UV-transparent surface (e.g., a glass slide).

    • Carefully pipette the precursor solution into the mold, ensuring it fills completely without air bubbles.

    • If necessary, place another UV-transparent slide on top to create a uniform, flat surface and minimize oxygen inhibition.

  • UV Curing:

    • Place the sample assembly inside a UV curing chamber with a specific wavelength emission (e.g., 365 nm).

    • Expose the sample to UV light of a known intensity (e.g., 10-50 mW/cm²) for a predetermined duration (e.g., 5-10 minutes).

    • Critical Step: For reproducible results, ensure the distance from the lamp to the sample is constant and consider performing the cure in an inert atmosphere (N₂ or Ar).

  • Post-Curing and Sample Retrieval:

    • After exposure, remove the sample from the UV chamber.

    • Carefully demold the cured polymer network.

    • To remove any unreacted monomer, the sample can be washed with a suitable solvent (e.g., ethanol (B145695) or acetone) and then dried under vacuum.

Protocol 2: Measuring Crosslinking Density with Dynamic Mechanical Analysis (DMA)

This protocol uses the theory of rubber elasticity to estimate the effective crosslinking density from the storage modulus.

  • Sample Preparation:

    • Prepare a rectangular sample of the cured NDA network with uniform thickness and precise dimensions as required by the DMA instrument (e.g., 10 mm length x 5 mm width x 1 mm thickness).[8]

  • Instrument Setup:

    • Mount the sample in the appropriate fixture (e.g., tensile or single cantilever clamps).

    • Set the experimental parameters for a temperature sweep at a fixed frequency (e.g., 1 Hz).

    • Define a temperature range that starts below the glass transition temperature (Tg) and extends well into the rubbery plateau region (e.g., -50 °C to 150 °C).[8] A typical heating rate is 3-5 °C/min.

  • Data Acquisition:

    • Run the experiment. The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Calculation of Crosslinking Density (νe):

    • Identify the "rubbery plateau" on the storage modulus (E') versus temperature graph. This is the flat region well above the Tg.[8]

    • Select a value for the storage modulus (E') from this plateau.

    • Calculate the crosslinking density (νe) using the theory of rubber elasticity:[8] νe = E' / (3 * R * T) Where:

      • E' is the storage modulus in the rubbery plateau (in Pascals).

      • R is the universal gas constant (8.314 J/mol·K).

      • T is the absolute temperature (in Kelvin) at which E' was measured.

    • A higher storage modulus in the rubbery plateau corresponds directly to a higher effective crosslinking density.[8]

Visualizations

G cluster_input Inputs cluster_process Process cluster_output Output cluster_reaction Reaction Mechanism Monomer This compound (NDA) Mix Mix Monomer and Photoinitiator Monomer->Mix PI Photoinitiator PI->Mix Cast Cast into Mold Mix->Cast UV UV Exposure (λ, Intensity, Time) Cast->UV Network Crosslinked NDA Polymer Network UV->Network Initiation 1. Initiation (PI + UV → R•) UV->Initiation Activates Propagation 2. Propagation (R• + Monomer → P•) Initiation->Propagation Crosslinking 3. Crosslinking (P• + Monomer → Network) Propagation->Crosslinking Termination 4. Termination Crosslinking->Termination

Caption: Workflow for free-radical photopolymerization of NDA networks.

G cluster_params Controllable Parameters cluster_props Network & Material Properties PI_Conc Photoinitiator Concentration Density Crosslinking Density PI_Conc->Density Increases UV_Int UV Intensity UV_Int->Density Increases UV_Time Exposure Time UV_Time->Density Increases Mono_Func Monofunctional Monomer Addition Mono_Func->Density Decreases Rigidity Rigidity / Modulus Density->Rigidity Increases Flexibility Flexibility Density->Flexibility Decreases Swelling Swelling Ratio Density->Swelling Decreases

Caption: Relationship between parameters and NDA network properties.

G cluster_brittle Issue: Brittle / Cracks cluster_tacky Issue: Tacky Surface Start Problem with Cured Polymer Brittle Symptom: Brittle Network Start->Brittle Tacky Symptom: Tacky/Oily Surface Start->Tacky Brittle_Cause Cause: Excessive Crosslinking Brittle->Brittle_Cause Brittle_Sol1 Solution: ↓ Photoinitiator Conc. Brittle_Cause->Brittle_Sol1 Brittle_Sol2 Solution: ↓ UV Dose (Time/Intensity) Brittle_Cause->Brittle_Sol2 Brittle_Sol3 Solution: Add Monofunctional Monomer Brittle_Cause->Brittle_Sol3 Tacky_Cause Cause: Incomplete Polymerization Tacky->Tacky_Cause Tacky_Sol1 Solution: Cure in Inert Atmosphere (e.g., N2) Tacky_Cause->Tacky_Sol1 Tacky_Sol2 Solution: Check PI/UV Lamp Match Tacky_Cause->Tacky_Sol2 Tacky_Sol3 Solution: ↑ UV Dose (Time/Intensity) Tacky_Cause->Tacky_Sol3

Caption: Troubleshooting decision tree for common NDA network issues.

References

Tuning the mechanical properties of 1,9-Nonanediol diacrylate-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,9-Nonanediol Diacrylate (NDA)-Based Polymers

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for working with this compound (NDA)-based polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDA) and what are its key properties?

A1: this compound (NDA) is a difunctional monomer used as a crosslinking agent in polymer synthesis.[1][2] Its structure consists of a nine-carbon aliphatic chain with an acrylate (B77674) group at each end.[3] This long, flexible chain imparts hydrophobicity, improved water resistance, elasticity, and chemical resistance to the resulting polymers.[4][5] It is commonly used in formulations for flexible coatings, adhesives, and photopolymers.[3]

Q2: What are the primary applications for NDA-based polymers in research and drug development?

A2: Due to its biocompatibility and ability to form cross-linked hydrogels, NDA is a candidate for biomedical applications.[1][] It is explored for use in drug delivery systems for controlled release, tissue engineering scaffolds, and as a component in drug-eluting coatings for biomedical devices.[1][]

Q3: How can the mechanical properties of NDA-based polymers be tuned?

A3: The mechanical properties can be precisely tuned by several methods:

  • Varying Photoinitiator (PI) Concentration: Adjusting the PI concentration directly impacts the crosslink density and, consequently, the mechanical strength of the polymer.[7]

  • Introducing Comonomers: Mixing NDA with other monomers (e.g., monofunctional acrylates) can alter properties like flexibility, hardness, and adhesion.[1]

  • Controlling Curing Conditions: Parameters such as UV light intensity, exposure time, and the presence of oxygen significantly affect the final polymer properties.[8][9]

Q4: What safety precautions are necessary when handling NDA monomer?

A4: this compound can cause skin and serious eye irritation.[2][] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][] Work should be conducted in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for detailed handling and storage information.

Troubleshooting Guide

Q1: My cured polymer sample is tacky or has a liquid-like surface layer. What is the cause and how can I fix it?

A1: This is a classic sign of oxygen inhibition . Molecular oxygen in the air can react with and terminate the free radicals generated by the photoinitiator, preventing polymerization at the surface where oxygen is most abundant.[8][10][11] This leaves a layer of uncured or partially cured monomer.[11]

  • Solutions:

    • Create an Inert Atmosphere: Cure the sample in a nitrogen or argon environment to displace oxygen.

    • Use a Barrier Layer: Place a transparent barrier, such as a glass slide or a clear polymer film (e.g., PET), directly on the surface of the liquid resin to block contact with air.

    • Increase UV Intensity or Exposure Time: A higher UV dose can generate radicals faster than oxygen can diffuse into the sample, helping to overcome the inhibition effect.[9]

    • Increase Photoinitiator Concentration: A higher concentration of photoinitiator generates more initial free radicals to consume the dissolved oxygen and initiate polymerization.[9] However, excessive concentrations can negatively impact bulk properties.[12]

Q2: My NDA polymer is very brittle and fractures easily. How can I increase its flexibility?

A2: Brittleness typically results from excessively high crosslink density or internal stress.

  • Solutions:

    • Reduce Photoinitiator Concentration: Lowering the PI concentration can lead to a less densely cross-linked network, which may improve flexibility.

    • Incorporate a Monofunctional Monomer: Adding a monofunctional acrylate to the formulation will reduce the overall crosslink density, as these monomers create linear chains between crosslinks, enhancing flexibility.[10]

    • Optimize Curing Process: Ensure a uniform and complete cure. An incomplete cure can leave unreacted monomer that acts as a plasticizer, but a poorly controlled, rapid cure can build up internal stresses.

Q3: The mechanical test results for my polymer samples are inconsistent. What could be the cause?

A3: Inconsistent results often stem from a lack of control over key experimental variables.

  • Factors to Control:

    • Homogeneous Mixture: Ensure the photoinitiator is completely dissolved and the monomer/comonomer mixture is perfectly homogeneous before curing.

    • Precise Sample Thickness: Mechanical properties are highly dependent on sample dimensions. Use precision molds or a micrometer to ensure all samples have the same thickness. Oxygen inhibition is more pronounced in thinner films, which can affect results.[8][9]

    • Consistent UV Dose: The distance from the UV lamp, the lamp's age, and the exposure time must be kept constant for all samples. Use a radiometer to measure and standardize the UV intensity (mW/cm²).

    • Controlled Temperature: Polymerization is an exothermic process. Curing at a controlled ambient temperature can help ensure consistent reaction kinetics.

Data on Tuning Mechanical Properties

The properties of diacrylate-based polymers are highly sensitive to formulation. The following tables provide representative data on how key parameters can be adjusted to tune the final mechanical characteristics.

Table 1: Representative Data on the Effect of Photoinitiator (PI) Concentration on the Mechanical Properties of Diacrylate-Based Polymers (Note: Data is synthesized from studies on various diacrylate systems like PEGDA and BisGMA/TEGDMA to illustrate a general trend applicable to NDA-based polymers[7][12][13][14])

Parameter VariedPI Concentration (% w/w)ObservationEffect on Mechanical Properties
Photoinitiator 0.1%Low radical generationLower hardness, lower compressive strength
Concentration 0.5%Optimal radical generationReaches maximum hardness and compressive strength[13][14]
1.0%High radical generationProperties plateau or may slightly decrease[13][14]
>2.0%Excess radicals lead to early chain terminationCan result in lower overall conversion and weaker bulk properties[12]

Table 2: Conceptual Tuning of NDA Polymer Properties with a Monofunctional Comonomer (Based on principles of polymer network formation[1][10])

NDA Molar RatioMonofunctional Acrylate Molar RatioExpected HardnessExpected FlexibilityExpected Crosslink Density
100%0%HighModerateHigh
75%25%Medium-HighMedium-HighMedium
50%50%MediumHighLow
25%75%LowVery HighVery Low

Experimental Protocols & Visualizations

Protocol 1: Photopolymerization of an NDA-Based Formulation
  • Preparation: In an amber vial to protect from ambient light, weigh and combine the this compound monomer and any comonomers.

  • Initiator Addition: Add the desired weight percentage of a photoinitiator (e.g., 0.5% w/w of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO).

  • Mixing: Mix the components thoroughly until the photoinitiator is completely dissolved. This can be done using a vortex mixer or magnetic stirrer in a dark environment.

  • Molding: Carefully pour the liquid resin into a silicone or Teflon mold of defined dimensions (e.g., for creating "dog-bone" shaped samples for tensile testing). Ensure there are no air bubbles.

  • Curing: Place the mold in a UV curing chamber. Expose the sample to UV light (e.g., 365 nm) with a defined intensity (e.g., 20 mW/cm²) for a specified duration (e.g., 5-10 minutes). For oxygen-sensitive applications, perform this step in a nitrogen-filled glovebox.

  • Post-Curing: After initial curing, remove the polymer from the mold. For some applications, a post-cure step involving gentle heating (e.g., at 60°C for 1 hour) in an oven can help complete the polymerization and relax internal stresses.

  • Conditioning: Store the samples in a desiccator for at least 24 hours before mechanical testing to ensure they are at a consistent equilibrium.

Experimental_Workflow prep 1. Prepare Resin (NDA + PI + Comonomer) mix 2. Mix Until Homogeneous prep->mix mold 3. Cast into Mold mix->mold cure 4. UV Cure (Controlled Dose) mold->cure post_cure 5. Post-Cure (Optional Heating) cure->post_cure condition 6. Condition Sample (24h) post_cure->condition test 7. Mechanical Analysis condition->test

Caption: Workflow for preparing and testing NDA-based polymer samples.

Protocol 2: Tensile Strength Testing
  • Sample Preparation: Use samples prepared according to Protocol 1, molded into a standard shape for tensile testing (e.g., ASTM D638 Type V "dog-bone").

  • Measurement: Measure the cross-sectional area of the gauge section of each sample using digital calipers.

  • Machine Setup: Mount the sample into the grips of a universal testing machine equipped with a load cell appropriate for the expected strength of the material.

  • Testing: Apply a tensile load at a constant rate of extension (e.g., 5 mm/min) until the sample fractures.

  • Data Collection: Record the load (force) and extension (displacement) throughout the test.

  • Analysis: Calculate the Ultimate Tensile Strength (UTS), Young's Modulus, and Elongation at Break from the resulting stress-strain curve.

Troubleshooting_Flowchart problem Problem: Tacky Surface After Cure cause Primary Cause: Oxygen Inhibition problem->cause sol1 Solution 1: Create Inert Atmosphere (N2 or Ar) cause->sol1 Displace O2 sol2 Solution 2: Use a Barrier Film (e.g., Glass Slide) cause->sol2 Block O2 sol3 Solution 3: Increase UV Dose (Higher Intensity or Time) cause->sol3 Overwhelm O2 sol4 Solution 4: Increase PI Concentration (e.g., 0.5% -> 1.0%) cause->sol4 Consume O2

Caption: Troubleshooting flowchart for a tacky polymer surface.

References

Preventing premature polymerization of 1,9-Nonanediol diacrylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 1,9-Nonanediol diacrylate (NDA) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDA) and why is it prone to premature polymerization?

A1: this compound (NDA) is a difunctional monomer used as a crosslinking agent in the synthesis of polymers.[1] Its two terminal acrylate (B77674) groups are highly reactive and can undergo rapid, exothermic free-radical polymerization.[1] This reaction can be initiated by heat, light (especially UV), or the presence of radical-generating contaminants, leading to premature solidification of the monomer during storage.

Q2: How is NDA stabilized to prevent premature polymerization during storage?

A2: To ensure stability, NDA is typically supplied with a free-radical inhibitor. The most common inhibitor used is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[2][3][4][] Inhibitors function by scavenging free radicals that would otherwise initiate the polymerization process.[6] It is crucial to note that MEHQ requires the presence of dissolved oxygen to be effective.[7][8][9]

Q3: What are the optimal storage conditions for this compound?

A3: Proper storage is critical to maintain the stability of NDA. Key recommendations include:

  • Temperature: Store in a cool, dry, and well-ventilated place. While one safety data sheet for a similar diacrylate suggests a storage temperature between 5°C and 40°C, it is generally advisable to store acrylates at lower temperatures (e.g., below 25°C) to minimize the risk of thermal initiation.[10]

  • Light: Protect from direct sunlight and other sources of UV radiation, as light can initiate polymerization.[11] Store in an opaque or amber container.

  • Atmosphere: NDA should be stored under an air atmosphere, not under inert gases like nitrogen or argon.[9] The presence of oxygen is essential for the MEHQ inhibitor to function correctly.[7][8][9]

  • Container: Keep the container tightly closed to prevent contamination and evaporation of the monomer.

Q4: What is the typical shelf life of this compound?

A4: The shelf life of acrylic resins can range from 6 months to 2 years, depending on the formulation and storage conditions.[10] For NDA, a storage stability of one year can be expected under optimal conditions.[9] It is recommended to follow a "first-in, first-out" inventory management principle to avoid over-storage.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the premature polymerization of NDA.

Issue 1: The NDA has become viscous, cloudy, or has solidified in the container.

This indicates that premature polymerization has occurred. The troubleshooting workflow below can help identify the potential cause.

A Viscosity Increase, Cloudiness, or Solidification Observed B Was the NDA stored at an elevated temperature (>40°C)? A->B C Was the NDA exposed to sunlight or UV light? B->C No F Potential Cause: Thermal Polymerization B->F Yes D Was the NDA stored under an inert atmosphere? C->D No G Potential Cause: Photo-initiated Polymerization C->G Yes E Is the NDA past its recommended shelf life? D->E No H Potential Cause: Inhibitor Ineffectiveness due to Lack of Oxygen D->H Yes I Potential Cause: Inhibitor Depletion Over Time E->I Yes J Contact supplier for a replacement. Review storage procedures. F->J G->J H->J I->J

Caption: Troubleshooting workflow for identifying the cause of premature polymerization.

Issue 2: How can I check for early signs of polymerization?

  • Visual Inspection: Regularly inspect the NDA for any changes in appearance. Look for increased viscosity, haziness, or the formation of solid particles. The liquid should be clear and mobile.

  • Solubility Test: A simple way to distinguish between the monomer and polymer is a solubility test. The monomer is soluble in common organic solvents, while the polymer will be insoluble or only swell.[12]

Issue 3: I suspect the inhibitor (MEHQ) concentration is low. How can I check it?

Depletion of the inhibitor is a primary cause of premature polymerization. While precise measurement often requires analytical instrumentation, understanding the methods can be helpful.

  • Spectrophotometric Analysis: A standardized method for determining MEHQ concentration in acrylate esters is ASTM D3125-97. This method involves a colorimetric reaction and measurement of absorbance using a spectrophotometer.

  • UV Spectroscopy: For real-time monitoring, UV spectroscopy can be employed as MEHQ has a distinct UV absorbance curve.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of MEHQ Concentration (Based on ASTM D3125-97)

Objective: To determine the concentration of MEHQ in a sample of this compound.

Materials:

  • This compound sample

  • Glacial acetic acid

  • 2% (w/v) Sodium nitrite (B80452) (NaNO₂) solution

  • MEHQ standard solution (known concentration)

  • 50 mL volumetric flasks

  • Pipettes

  • Spectrophotometer

Procedure:

  • Calibration Curve:

    • Prepare a series of MEHQ standards of known concentrations in glacial acetic acid.

    • To 10 mL of each standard in a 50 mL volumetric flask, add 20 mL of glacial acetic acid.

    • Add 1 mL of 2% NaNO₂ solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.

    • Measure the absorbance of each standard at 420 nm against a blank (glacial acetic acid and NaNO₂ solution).

    • Plot absorbance versus MEHQ concentration to create a calibration curve.

  • Sample Analysis:

    • Weigh an appropriate amount of the NDA sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.

    • Add 1 mL of 2% NaNO₂ solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.

    • Measure the absorbance of the sample solution at 420 nm.

    • Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 5°C - 40°C (ideally < 25°C)Prevents thermally initiated polymerization.[10]
Light Protect from lightPrevents photo-initiated polymerization.[11]
Atmosphere Air (not inert gas)Oxygen is required for MEHQ inhibitor effectiveness.[7][8][9]
Container Tightly sealed, opaquePrevents contamination and light exposure.

Table 2: Common Inhibitors for Acrylate Monomers

InhibitorChemical NameTypical ConcentrationNotes
MEHQ Monomethyl Ether of Hydroquinone15 - 1000 ppmMost common inhibitor for acrylates; requires oxygen to be effective.[7][10]
HQ HydroquinoneVariesEffective inhibitor, often used with MEHQ.
PTZ PhenothiazineVariesCan inhibit polymerization in the absence of oxygen.

Signaling Pathways and Logical Relationships

The process of free-radical polymerization and its inhibition is a key concept to understand.

cluster_0 Polymerization Pathway cluster_1 Inhibition Pathway A Initiator (Heat, Light, Contaminant) B Free Radical (R.) A->B generates C NDA Monomer B->C reacts with F MEHQ (Inhibitor) B->F reacts with D Propagating Radical C->D forms D->C reacts with more E Polymer Chain D->E forms G Oxygen (O2) F->G requires H Inactive Species F->H forms

Caption: Mechanism of free-radical polymerization and inhibition by MEHQ.

References

Troubleshooting incomplete conversion in 1,9-Nonanediol diacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,9-Nonanediol diacrylate (NDDA).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete polymerization or low monomer conversion?

A1: Incomplete polymerization of this compound is most commonly due to inhibition of the free-radical polymerization process. The two main culprits are dissolved oxygen and the presence of inhibitors, such as Monomethyl Ether Hydroquinone (MEHQ), which is often added by the manufacturer for stabilization.[1] These substances scavenge the free radicals necessary to initiate and propagate the polymer chains.

Q2: How does oxygen inhibit the polymerization of this compound?

A2: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxy radicals. These peroxy radicals are not efficient at continuing the polymer chain, leading to an "inhibition period" where polymerization is delayed or completely halted until all dissolved oxygen is consumed. This is particularly problematic at the surface of the reaction mixture, where oxygen can continuously diffuse from the atmosphere.

Q3: My this compound monomer contains an inhibitor (e.g., MEHQ). Do I need to remove it before polymerization?

A3: Not necessarily, but you must account for its presence. Inhibitors like MEHQ are added to prevent spontaneous polymerization during storage.[1] MEHQ works synergistically with oxygen to inhibit polymerization.[1] If the inhibitor is not removed, a higher concentration of the initiator is typically required to overcome the inhibitory effect and initiate the polymerization. For highly sensitive or controlled polymerizations, removing the inhibitor is recommended.

Q4: What is the difference between an inhibitor and a retarder?

A4: A true inhibitor has a defined induction period during which no significant polymerization occurs. Once the inhibitor is consumed, polymerization proceeds at a normal rate. A retarder, on the other hand, does not have a distinct induction period but slows down the rate of polymerization.

Q5: How can I measure the degree of conversion of my this compound polymer?

A5: A common and effective method is Fourier Transform Infrared (FTIR) spectroscopy.[2][3][4][5][6] By monitoring the decrease in the absorbance peak corresponding to the acrylate (B77674) double bond (typically around 1638 cm⁻¹) relative to a stable internal reference peak (e.g., the carbonyl peak at ~1720 cm⁻¹), you can quantify the extent of polymerization.[5] Other methods include Photo-Differential Scanning Calorimetry (Photo-DSC), which measures the heat flow associated with the reaction.[7][8][9][10]

Troubleshooting Incomplete Conversion

Issue 1: The polymerization does not start at all.

  • Question: I've mixed my this compound with the initiator and applied heat/UV light, but nothing is happening. What's wrong?

  • Answer: This is likely due to a strong inhibition effect.

    • Oxygen Inhibition: Dissolved oxygen in your monomer and solvent is a primary cause. Ensure you have thoroughly deoxygenated your reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for an adequate amount of time before and during the polymerization.[9]

    • Inhibitor Concentration: The concentration of the storage inhibitor (like MEHQ) may be too high for your initiator concentration. You may need to increase the amount of initiator to overcome the inhibition period.[1]

    • Inactive Initiator: Your initiator may have degraded due to improper storage or age. Use a fresh, properly stored initiator.

Issue 2: The polymerization starts, but stops prematurely, resulting in low conversion.

  • Question: My reaction begins, and I can see an increase in viscosity, but it doesn't fully solidify. How can I improve the final conversion?

  • Answer: Premature termination of growing polymer chains can be caused by several factors.

    • Insufficient Initiator: If the initiator concentration is too low, it may not generate enough radicals to sustain the polymerization to completion. Consider incrementally increasing the initiator concentration.[11]

    • Suboptimal Temperature (for thermal polymerization): The decomposition rate of thermal initiators is temperature-dependent. If the temperature is too low, radical generation will be slow. Conversely, a temperature that is too high can increase the rate of termination reactions.

    • Low UV Intensity (for photopolymerization): Insufficient UV light intensity will lead to a low rate of radical formation from the photoinitiator.[7][8] Increasing the light intensity can lead to a higher degree of curing.[7][8]

    • Oxygen Diffusion: For reactions exposed to air, continuous diffusion of oxygen into the mixture can quench the polymerization. Maintaining an inert atmosphere throughout the reaction is crucial.

Issue 3: The surface of my polymer is tacky or uncured, but the bulk is solid.

  • Question: I've created a polymer film, but the surface that was exposed to the air remains sticky. Why did this happen?

  • Answer: This is a classic sign of oxygen inhibition at the air-interface. While the polymerization proceeded in the bulk of the material where dissolved oxygen was quickly consumed, the surface was in constant contact with atmospheric oxygen. This continuous supply of oxygen terminated the polymerization at the surface.

    • Solution: Perform the curing process in an inert atmosphere (e.g., a nitrogen-filled glove box). Alternatively, you can use a barrier coating (like a glass slide or a transparent film) to prevent oxygen from reaching the surface during curing.

Data Presentation

Table 1: Typical Initiator Concentrations for Diacrylate Polymerization

Initiator TypeInitiator ExampleTypical Concentration Range (wt% of monomer)Polymerization Method
Thermal InitiatorAzobisisobutyronitrile (AIBN)0.1 - 1.0Thermal
Thermal InitiatorBenzoyl Peroxide (BPO)0.05 - 0.7[11]Thermal
Photoinitiator (Type I)2-Hydroxy-2-methyl-1-phenyl-propan-1-one0.1 - 2.0Photopolymerization
Photoinitiator (Type I)Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide0.1 - 2.0Photopolymerization

Note: Optimal initiator concentration is system-dependent and should be determined empirically.

Table 2: Influence of Reaction Parameters on Conversion of Diacrylates

ParameterEffect on Incomplete ConversionRecommended Action
Oxygen High levels of dissolved oxygen cause significant inhibition.Deoxygenate the monomer and solvent via inert gas purging.
Inhibitor (MEHQ) High concentrations require more initiator to overcome the induction period.[1]Increase initiator concentration or remove the inhibitor.
Initiator Concentration Too low leads to insufficient radical generation; too high can cause premature termination.Optimize concentration, starting within the ranges in Table 1.[11]
Temperature (Thermal) Affects initiator decomposition and termination rates.Optimize for the specific initiator used.
UV Intensity (Photo) Low intensity results in a slow rate of radical formation and lower conversion.[7][8]Increase UV lamp intensity.

Note: The final degree of conversion for photopolymerized diacrylates like HDDA is often in the range of 65-75%.[7][8]

Experimental Protocols

Protocol 1: Photopolymerization of this compound

  • Formulation Preparation: In a clean, amber glass vial, prepare the formulation by adding the desired amount of photoinitiator (e.g., 0.5 wt%) to the this compound monomer. Mix thoroughly until the initiator is completely dissolved. If a solvent is used, add it at this stage.

  • Deoxygenation: Purge the formulation with a gentle stream of nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Sample Preparation: Dispense the deoxygenated formulation into a mold of defined dimensions or onto a substrate. If curing in air, a barrier layer (e.g., a glass slide) can be placed on top to minimize oxygen inhibition.

  • UV Curing: Place the sample under a UV lamp with a specific wavelength output (e.g., 365 nm). Expose the sample to a controlled dose of UV light (constant intensity and time).

  • Post-Curing: After the initial UV exposure, the polymer can be post-cured at an elevated temperature to enhance the final conversion, if required.

Protocol 2: Thermal Polymerization of this compound

  • Formulation Preparation: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add the this compound monomer (and solvent, if applicable).

  • Deoxygenation: Begin stirring and purge the system with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the reaction.

  • Initiator Addition: In a separate container, dissolve the thermal initiator (e.g., AIBN, 0.2 wt%) in a small amount of the monomer or solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN). Once the temperature has stabilized, add the initiator solution to the reaction flask.

  • Monitoring and Termination: Maintain the reaction at the set temperature for the desired time. The reaction can be monitored by taking samples periodically to analyze for monomer conversion. To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

Protocol 3: Measuring Degree of Conversion using FTIR

  • Record Uncured Spectrum: Place a small drop of the uncured this compound formulation between two KBr pellets or directly onto the crystal of an ATR-FTIR spectrometer. Record the infrared spectrum.

  • Cure the Sample: Cure the monomer as described in Protocol 1 or 2.

  • Record Cured Spectrum: Obtain the FTIR spectrum of the cured polymer. If using KBr pellets, the sample can be pulverized and mixed with KBr powder to form a new pellet. For ATR-FTIR, ensure the cured polymer makes good contact with the crystal.

  • Calculation: The degree of conversion (DC) is calculated by monitoring the decrease in the peak area or height of the acrylate double bond absorption band (~1638 cm⁻¹) relative to an internal reference peak that does not change during polymerization (e.g., the carbonyl C=O stretch at ~1720 cm⁻¹). The formula is:

    DC (%) = [1 - ( (Acrylate Peak_cured / Reference Peak_cured) / (Acrylate Peak_uncured / Reference Peak_uncured) )] x 100

Visualizations

TroubleshootingWorkflow start Incomplete Polymerization q1 Does the polymerization start at all? start->q1 no_branch Potential Causes: - Strong Oxygen Inhibition - High Inhibitor Concentration - Inactive Initiator q1->no_branch No yes_branch Polymerization starts but is incomplete. q1->yes_branch Yes no_solution Solutions: 1. Thoroughly deoxygenate with inert gas. 2. Increase initiator concentration. 3. Use fresh, active initiator. no_branch->no_solution q2 Is the surface tacky while the bulk is solid? yes_branch->q2 surface_tacky Cause: Oxygen inhibition at the air-interface. q2->surface_tacky Yes bulk_incomplete Potential Causes: - Insufficient Initiator - Suboptimal Temperature/UV Intensity - Premature Termination q2->bulk_incomplete No surface_solution Solutions: 1. Cure in an inert atmosphere (e.g., N2). 2. Use a barrier film to block oxygen. surface_tacky->surface_solution bulk_solution Solutions: 1. Optimize initiator concentration. 2. Adjust temperature or UV intensity. 3. Ensure continuous inert atmosphere. bulk_incomplete->bulk_solution

Caption: Troubleshooting workflow for incomplete polymerization.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical Heat or UV Monomer1 Monomer (M) Radical->Monomer1 RadicalMonomer R-M• Monomer2 Monomer (M) RadicalMonomer->Monomer2 GrowingChain R-M-M• ... ... GrowingChain->... R-(M)n-M• R-(M)n-M• ...->R-(M)n-M• Chain1 R-(M)n-M• DeadPolymer Dead Polymer Chain1->DeadPolymer Combination or Disproportionation Chain2 R-(M)m-M• Chain2->DeadPolymer Combination or Disproportionation PropagatingRadical R-(M)n-M• Oxygen Oxygen (O2) PropagatingRadical->Oxygen PeroxyRadical Peroxy Radical (R-M-O-O•) (Non-propagating)

Caption: Free-radical polymerization and oxygen inhibition pathway.

References

Adjusting flexibility of cured 1,9-Nonanediol diacrylate materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting the flexibility of cured materials based on 1,9-Nonanediol diacrylate (NDA).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and curing of this compound materials, focusing on achieving the desired flexibility.

Issue 1: Cured NDA material is too brittle and fractures easily.

Possible Cause Suggested Solution
High Crosslink Density The inherent structure of cured NDA can lead to a tightly crosslinked network, resulting in brittleness. Consider incorporating a comonomer with a more flexible backbone, such as a long-chain aliphatic urethane (B1682113) acrylate (B77674) or polyethylene (B3416737) glycol diacrylate (PEGDA). These comonomers will increase the distance between crosslinks, enhancing the overall flexibility of the polymer network.
Suboptimal Photoinitiator Concentration An excessively high concentration of photoinitiator can lead to a very rapid polymerization, creating a stressed and brittle network. Try reducing the photoinitiator concentration in increments of 0.5 wt% to find an optimal balance between cure speed and flexibility.
High UV Light Intensity Very high UV light intensity can cause rapid surface curing, leading to a brittle outer layer and internal stresses. Reduce the UV light intensity or increase the distance between the UV source and the sample. A lower intensity cure over a slightly longer period can result in a more uniform and less stressed polymer network.
Incomplete Curing While seeming counterintuitive, incomplete curing can sometimes manifest as brittleness, especially if unreacted monomer acts as a stress concentrator. Ensure complete curing by increasing the UV exposure time or using a post-curing step (e.g., thermal post-cure at a temperature below the degradation point).

Issue 2: Cured NDA material is too soft and lacks structural integrity.

Possible Cause Suggested Solution
Low Crosslink Density The formulation may have an excess of flexible comonomers or an insufficient amount of the primary crosslinker, NDA. Increase the weight percentage of this compound in your formulation to promote a higher crosslink density and increase stiffness.
Low Photoinitiator Concentration An insufficient concentration of photoinitiator can lead to incomplete polymerization and a low degree of crosslinking, resulting in a soft, under-cured material. Increase the photoinitiator concentration in 0.5 wt% increments. Ensure the chosen photoinitiator has good absorption at the wavelength of your UV source.
Insufficient UV Exposure The material may not have received enough UV energy to achieve full cure. Increase the UV exposure time or the light intensity. Ensure the entire sample volume is being adequately irradiated. For thicker samples, consider a UV source with a longer wavelength for deeper penetration.
Oxygen Inhibition Oxygen present at the surface of the resin can inhibit the free-radical polymerization process, leading to a tacky or under-cured surface layer, which can give the impression of a softer material. Cure the sample in an inert atmosphere (e.g., nitrogen) or use a barrier coating (e.g., a thin polyester (B1180765) film) to prevent oxygen contact during curing.

Issue 3: Inconsistent mechanical properties across different batches.

Possible Cause Suggested Solution
Variability in Curing Conditions Inconsistent UV light intensity (due to lamp aging), exposure time, or temperature can lead to significant variations in the final material properties. Standardize all curing parameters. Regularly check the output of your UV lamp with a radiometer and maintain a consistent sample-to-lamp distance. Control the ambient temperature during curing.
Inhomogeneous Mixing of Components Poor mixing of the monomer, comonomer, and photoinitiator can result in localized areas with different compositions and, consequently, varying mechanical properties. Ensure all components are thoroughly mixed until a homogeneous solution is achieved. For viscous resins, gentle heating can reduce viscosity and improve mixing, but be cautious to avoid premature polymerization.
Moisture Contamination The presence of moisture can interfere with the polymerization process of some acrylate systems. Ensure all components are dry and store them in desiccated environments.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of the photoinitiator affect the flexibility of the cured NDA material?

A1: The concentration of the photoinitiator plays a crucial role in the final mechanical properties. Generally, a higher photoinitiator concentration leads to a faster polymerization rate and a higher crosslink density, which often results in a harder and more brittle material. Conversely, a lower concentration can lead to a slower, more controlled polymerization, potentially resulting in a more flexible material with lower internal stresses. However, a concentration that is too low will result in incomplete curing and poor mechanical properties. It is essential to optimize the photoinitiator concentration for your specific application.

Q2: What types of comonomers can I add to increase the flexibility of my cured NDA polymer?

A2: To increase flexibility, you can incorporate monofunctional or difunctional monomers with long, flexible chains. Good candidates include:

  • Long-chain diacrylates: Monomers like polyethylene glycol diacrylate (PEGDA) can increase the distance between crosslinks.

  • Urethane acrylates: Aliphatic urethane acrylates are known for imparting significant flexibility and toughness to cured resins.[1]

  • Monofunctional acrylates: Adding a monofunctional acrylate like 2-ethylhexyl acrylate can reduce the overall crosslink density, leading to a more flexible network.[2]

Q3: Can I adjust the UV curing parameters to change the flexibility?

A3: Yes, UV curing parameters have a significant impact on the final properties.

  • UV Intensity: Lowering the UV intensity and extending the curing time can lead to a more uniform cure throughout the material's thickness, reducing internal stresses and potentially increasing flexibility.[3]

  • UV Wavelength: The wavelength of the UV light affects the depth of penetration. Longer wavelengths (e.g., 385-405 nm) penetrate deeper into the resin, which is crucial for curing thicker samples uniformly. An uneven cure can lead to a brittle surface and a soft interior.

  • Exposure Time: Insufficient exposure time will result in an under-cured, soft material. Conversely, excessive exposure, especially at high intensity, can lead to a more brittle material.

Q4: My cured material has a tacky surface. How can I fix this?

A4: A tacky surface is typically due to oxygen inhibition, where atmospheric oxygen quenches the free radicals at the surface, preventing complete polymerization. To resolve this, you can:

  • Cure the material in an inert atmosphere, such as a nitrogen-purged chamber.

  • Increase the photoinitiator concentration at the surface, though this may affect brittleness.

  • Use a higher intensity UV burst at the beginning of the cure to overcome the oxygen inhibition.

  • Apply a barrier film (e.g., PET or BOPP film) to the surface of the liquid resin before curing to block oxygen contact.

Q5: How can I measure the flexibility of my cured NDA material?

A5: Flexibility is often quantified by measuring the flexural modulus or the elongation at break.

  • Flexural Modulus: This is a measure of a material's stiffness in bending and can be determined using a three-point bending test according to the ASTM D790 standard. A lower flexural modulus indicates higher flexibility.

  • Tensile Properties: Tensile testing, following the ASTM D638 standard, can determine the elongation at break. A higher elongation at break signifies a more flexible and ductile material.

Quantitative Data on Factors Influencing Flexibility

Disclaimer: The following data is illustrative and based on studies of various diacrylate systems. The exact values for this compound formulations may vary and should be determined experimentally.

Table 1: Effect of Photoinitiator Concentration on Mechanical Properties of a Diacrylate Resin System

Photoinitiator Concentration (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)
0.571.741.72
1.0108.372.63
1.5145.883.24

Data adapted from a study on BisGMA/TEGDMA composites, which demonstrates the general trend of increasing stiffness with higher photoinitiator concentration.[4]

Table 2: Influence of UV Light Intensity on Mechanical Properties of a Bulk-Fill Resin Composite

Curing Light IntensityCompressive Strength (MPa)Diametral Tensile Strength (MPa)
Low214.345.2
High262.658.3

Data adapted from a study on bulk-fill resin composites, illustrating that higher light intensity generally leads to improved mechanical strength.[3]

Table 3: Representative Tensile Properties of Different Acrylate Polymers

Material TypeYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Rigid Acrylate Polymer1000 - 300030 - 702 - 10
Flexible Acrylate Polymer10 - 1005 - 2050 - 200

This table provides a general comparison of the mechanical properties of rigid and flexible acrylate polymers. Formulations of this compound can be tailored to fall within these ranges.

Experimental Protocols

Protocol 1: Sample Preparation and UV Curing

  • Formulation Preparation: In an amber vial to protect from ambient light, combine this compound and any comonomers at the desired weight ratio.

  • Photoinitiator Addition: Add the chosen photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO) at the desired weight percentage (typically 0.5-3.0 wt%).

  • Homogenization: Mix the components thoroughly until the photoinitiator is completely dissolved. If the resin is highly viscous, gentle heating (e.g., in a 40-50°C water bath) can be used. Ensure the mixture is free of air bubbles. A short centrifugation step can help in removing bubbles.

  • Molding: Carefully pour the liquid resin into a silicone or Teflon mold of the desired dimensions for mechanical testing (e.g., rectangular bars for flexural tests or dog-bone shape for tensile tests).

  • UV Curing: Place the mold in a UV curing chamber. Expose the resin to UV light of a specific wavelength (e.g., 365 nm or 395 nm) and intensity for a predetermined time. Ensure consistent distance from the light source for all samples. For curing in an inert atmosphere, purge the chamber with nitrogen for several minutes before and during curing.

  • Post-Curing: After the initial UV cure, the sample can be removed from the mold. A post-curing step, either with additional UV exposure or thermal treatment in an oven, can be performed to ensure complete reaction of the monomer.

  • Conditioning: Before mechanical testing, condition the samples according to the relevant ASTM standard (e.g., at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity).

Protocol 2: Measurement of Flexural Properties (ASTM D790)

  • Apparatus: Use a universal testing machine equipped with a three-point bending fixture.

  • Specimen Dimensions: Prepare rectangular bar specimens with dimensions as specified in ASTM D790. A common size is 127 mm x 12.7 mm x 3.2 mm.

  • Test Procedure: a. Measure the width and thickness of the specimen accurately. b. Set the support span to be 16 times the specimen thickness. c. Place the specimen on the supports, centered with respect to the loading nose. d. Apply a load at a constant rate of crosshead motion until the specimen breaks or reaches 5% strain. e. Record the load-deflection curve.

  • Calculation: From the load-deflection curve, calculate the flexural strength and flexural modulus using the formulas provided in the ASTM D790 standard.

Visualizations

experimental_workflow cluster_prep Formulation & Preparation cluster_cure Curing Process cluster_test Characterization formulation 1. Formulate Resin (NDA, Comonomer, PI) mixing 2. Mix Components formulation->mixing molding 3. Mold Sample mixing->molding uv_cure 4. UV Curing molding->uv_cure post_cure 5. Post-Curing (UV or Thermal) uv_cure->post_cure conditioning 6. Conditioning (ASTM D618) post_cure->conditioning testing 7. Mechanical Testing (ASTM D790/D638) conditioning->testing

Caption: Experimental workflow for preparing and testing cured this compound samples.

troubleshooting_logic start Problem: Cured Material is Too Brittle cause1 High Crosslink Density? start->cause1 Check cause2 High PI Concentration? start->cause2 Check cause3 High UV Intensity? start->cause3 Check solution1 Add Flexible Comonomer (e.g., Urethane Acrylate) cause1->solution1 Solution solution2 Reduce Photoinitiator (PI) Concentration cause2->solution2 Solution solution3 Reduce UV Intensity & Increase Cure Time cause3->solution3 Solution

Caption: Troubleshooting logic for addressing brittleness in cured NDA materials.

References

Validation & Comparative

Biocompatibility of 1,9-Nonanediol Diacrylate Polymers: A Comparative Guide for Medical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate polymeric materials is a critical step in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative assessment of the biocompatibility of 1,9-Nonanediol diacrylate (NDA) polymers and other commonly used polymers in the medical field: Polyethylene glycol diacrylate (PEGDA), Polylactic acid (PLA), and Polycaprolactone (PCL).

While this compound is utilized as a crosslinking agent in the synthesis of polymers for biomedical applications such as drug delivery and tissue engineering, publicly available quantitative data on its biocompatibility is limited.[1][] Safety data indicates that the monomer can cause skin and eye irritation.[] This guide summarizes the available data for alternative polymers to provide a benchmark for the evaluation of NDA-based materials and highlights the critical need for further research into the biocompatibility of NDA polymers.

Comparative Biocompatibility Data

The following tables summarize key biocompatibility parameters for PEGDA, PLA, and PCL. Data for this compound polymers is largely unavailable in the public domain and represents a significant data gap.

Table 1: In Vitro Cytotoxicity

PolymerAssay TypeCell LineResultsCitation
This compound (NDA) --Data not available-
Polyethylene glycol diacrylate (PEGDA) MTT AssayhFOB cellsCell viability can be compromised by residual monomers; washing (e.g., with isopropyl alcohol) significantly improves biocompatibility.[3][4][3][4]
Polylactic acid (PLA) MTT AssayL929 fibroblast cells89.4% cell viability at minimum concentration; 100.7% at maximum concentration.[5][5]
MTT AssayVero cellsNo effect on cell proliferation observed with PDLLA film extracts.[6][6]
Polycaprolactone (PCL) ISO 10993-Generally considered biocompatible with a long history of safe use in FDA-approved medical devices.[7][8][7][8]

Table 2: Hemocompatibility

PolymerAssay TypeResultsCitation
This compound (NDA) -Data not available-
Polyethylene glycol diacrylate (PEGDA) -Generally considered to be blood-compatible, but data is formulation-dependent.-
Polylactic acid (PLA) -Generally considered to be blood-compatible.-
Polycaprolactone (PCL) -Generally considered to be blood-compatible.[7]

Table 3: In Vivo Biocompatibility

PolymerAnimal ModelKey FindingsCitation
This compound (NDA) -Data not available-
Polyethylene glycol diacrylate (PEGDA) Chicken Chorioallantoic Membrane (CAM)No adverse reactions, hemorrhage, or vascular network collapse observed.[4][4]
Polylactic acid (PLA) Rabbit, Rat, MousePDLLA films showed no skin irritation and no in vivo toxicity.[6][6]
Polycaprolactone (PCL) -Long history of safe in vivo use in various medical applications.[7][9][7][9]

Experimental Protocols

The following are detailed methodologies for key biocompatibility experiments, based on established standards such as ISO 10993 and ASTM F756.

ISO 10993: A Framework for Biocompatibility Assessment

The International Organization for Standardization (ISO) 10993 series of standards provides a framework for the biological evaluation of medical devices.[10][11] The initial assessment often involves in vitro cytotoxicity testing, followed by sensitization, irritation, and systemic toxicity tests as needed, based on the nature and duration of device contact with the body.[10]

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Material Extraction: Prepare extracts of the test polymer according to ISO 10993-12. This typically involves incubating the material in a cell culture medium for a defined period (e.g., 24 hours at 37°C).

  • Cell Seeding: Plate a suitable cell line (e.g., L929 fibroblasts, Vero cells) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls, as well as a blank (medium only).

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO, acidified isopropanol).

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control.

Hemolysis Assay (ASTM F756)

This standard practice is used to assess the hemolytic properties of materials that will come into contact with blood.[12][13] Hemolysis is the breakdown of red blood cells, which can release hemoglobin into the plasma and cause toxic effects.[12]

Protocol:

  • Material Preparation: Prepare the test material as either a direct contact sample or an extract according to ASTM F756 guidelines.

  • Blood Collection: Obtain fresh human blood collected with an anticoagulant (e.g., citrate).

  • Direct Contact Method:

    • Place the test material in a tube.

    • Add diluted blood to the tube.

    • Incubate with gentle agitation for a specified time at 37°C.

  • Extract Method:

    • Prepare an extract of the material in a suitable solvent (e.g., saline).

    • Mix the extract with diluted blood.

    • Incubate for a specified time at 37°C.

  • Controls: Include positive (e.g., water) and negative (e.g., saline) controls.

  • Centrifugation: Centrifuge all tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to determine the amount of free hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the described biocompatibility assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay & Analysis prep_material Prepare Polymer Extracts (ISO 10993-12) expose_cells Expose Cells to Extracts prep_material->expose_cells seed_cells Seed Cells in 96-well Plate seed_cells->expose_cells incubate_cells Incubate for 24-72 hours expose_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability read_absorbance->analyze_data Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_material Prepare Material (Direct Contact or Extract) incubate Incubate Material with Blood (37°C) prep_material->incubate prep_blood Prepare Diluted Human Blood prep_blood->incubate centrifuge Centrifuge Samples incubate->centrifuge measure_hb Measure Free Hemoglobin in Supernatant centrifuge->measure_hb calculate_hemolysis Calculate % Hemolysis measure_hb->calculate_hemolysis

References

In Vitro Degradation of Diacrylate Hydrogels: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vitro degradation behavior of hydrogels is paramount for designing effective drug delivery systems. This guide provides a comparative analysis of 1,9-nonanediol (B147092) diacrylate hydrogels and alternative systems, supported by experimental data and detailed protocols.

The degradation profile of a hydrogel directly influences the release kinetics of encapsulated therapeutics, making it a critical design parameter. 1,9-Nonanediol diacrylate, a hydrophobic crosslinker, can be used to form hydrogels with specific mechanical and degradation properties. However, a range of other diacrylate-based hydrogels and alternative materials also offer tunable characteristics for various drug delivery applications. This guide will delve into the in-vitro degradation of these systems, offering a comparative perspective.

Comparative Degradation Data

The following tables summarize key quantitative data from in vitro degradation studies of various diacrylate hydrogels, providing a baseline for comparison.

Hydrogel CompositionDegradation ConditionTime to Complete DegradationKey Findings
Poly(ethylene glycol) diacrylate (PEGDA)5 mM NaOH (accelerated)Weeks to months (tunable)Degradation occurs via hydrolysis of the acrylate (B77674) ester linkages. The rate is influenced by PEG molecular weight and polymer concentration.[1][2]
Thiol-acrylate HydrogelspH 7.4 PBS at 37°CDays to weeksDegradation rate is highly dependent on the thiol content and can be tuned by varying the concentration of co-monomers like N-vinylpyrrolidone (NVP).[3]
PEGDA NanoparticlesWater, varied pHHours to weeksNanoparticles exhibit significantly faster degradation rates compared to bulk hydrogels of the same formulation.[4]
PropertyPEGDA HydrogelsThiol-acrylate HydrogelsPEGDA Nanoparticles
Swelling Ratio Increases over time as degradation proceeds.[1]Dependent on crosslink density and degradation.Negligible change in hydrodynamic diameter during degradation, suggesting a bulk erosion mechanism.[4]
Mechanical Modulus Decreases linearly over time with degradation.[1]Decreases as the hydrogel degrades.[3]Not typically measured for nanoparticles in the same manner as bulk gels.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing in vitro degradation studies. Below are protocols for key experiments.

In Vitro Hydrolytic Degradation Assay

This protocol is a standard method for determining the in vitro degradation of hydrogels by measuring the change in weight over time.[5]

Materials:

  • Hydrogel samples of known initial weight (W₀)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Glass vials

Procedure:

  • Place pre-weighed hydrogel samples into individual glass vials.

  • Add a sufficient volume of pre-warmed PBS (pH 7.4) to fully immerse the hydrogels.

  • Incubate the vials at 37°C.

  • At predetermined time intervals (e.g., 1, 3, 6, 9, 12, 24, 36, and 48 hours), remove the supernatant PBS.[5]

  • Record the weight of the remaining hydrogel (Wₜ).

  • Calculate the percentage of weight remaining using the formula: Weight Remaining (%) = (Wₜ / W₀) × 100%.[5]

Accelerated Hydrolytic Degradation

To expedite the degradation process for long-term stable hydrogels, accelerated conditions can be employed.

Materials:

  • Hydrogel specimens

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 mM)

  • Incubator with shaking capabilities at 37°C

Procedure:

  • Cut hydrogel samples into uniform shapes (e.g., rectangular prisms).

  • Incubate the specimens in a NaOH solution at 37°C with continuous shaking.

  • Change the NaOH solution daily to maintain a constant pH.

  • Monitor the swelling ratio and/or mechanical modulus at regular intervals until complete dissolution.[1]

Visualizing Degradation Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

cluster_0 Hydrolytic Degradation of Diacrylate Hydrogel Hydrogel Diacrylate Hydrogel (Crosslinked Polymer Network) Ester Ester Linkage (-COO-) Hydrogel->Ester Contains Water Water (H₂O) Cleavage Hydrolytic Cleavage Water->Cleavage Ester->Cleavage Products Degradation Products (Polymer Chains + Diol) Cleavage->Products

Caption: Hydrolytic degradation pathway of a diacrylate hydrogel.

cluster_workflow In Vitro Degradation Experimental Workflow arrow arrow prep Prepare Hydrogel Samples (Record Initial Weight W₀) incubate Incubate in PBS (pH 7.4) at 37°C prep->incubate measure At Time Intervals (t): Remove Supernatant Record Weight (Wₜ) incubate->measure measure->incubate Continue Incubation calculate Calculate Weight Remaining (%) (Wₜ / W₀) * 100 measure->calculate analyze Analyze Degradation Profile calculate->analyze

Caption: A typical experimental workflow for in vitro hydrogel degradation studies.

Alternative Hydrogel Systems for Drug Delivery

Beyond simple diacrylates, a variety of other hydrogel systems offer diverse properties for drug delivery.

  • Copolymer-based Hydrogels: These are composed of two or more different monomers, allowing for tailored properties. For example, poly(ethylene glycol)-diacrylate (PEGDA) hydrogels are formed by copolymerizing PEGDA monomers with a crosslinking agent.[6]

  • Hybrid Polymer-based Hydrogels: These combine natural and synthetic polymers to leverage the advantages of both, such as biocompatibility and mechanical strength.[6]

  • Nanoparticle-Containing Hydrogels: The inclusion of nanoparticles within a hydrogel network can create hydrophobic domains, which is beneficial for the delivery of poorly water-soluble drugs.[7][8]

  • Supramolecular Hydrogels: These are formed through non-covalent interactions, offering properties like self-healing and injectability.[9]

  • Interpenetrating Polymer Network (IPN) Hydrogels: IPNs consist of two interwoven polymer networks, providing enhanced mechanical properties and controlled release profiles.[6][10]

The choice of hydrogel system will ultimately depend on the specific therapeutic application, the properties of the drug to be delivered, and the desired release profile. This guide provides a foundational understanding to aid in the rational design and evaluation of hydrogels for drug delivery.

References

A Comparative Analysis of 1,9-Nonanediol Diacrylate and 1,10-Decanediol Diacrylate in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of monomer is a critical determinant of the final properties of a polymer. This guide provides an objective comparison of two long-chain aliphatic diacrylates: 1,9-Nonanediol diacrylate (1,9-NDDA) and 1,10-decanediol (B1670011) diacrylate (1,10-DDDA). By examining their influence on polymer characteristics, supported by experimental data and detailed methodologies, this document aims to inform material selection for specific research and development applications.

The length of the aliphatic chain in diacrylate monomers plays a pivotal role in defining the thermal and mechanical properties of the resulting crosslinked polymers. The subtle difference of a single methylene (B1212753) group between 1,9-NDDA and 1,10-DDDA can lead to significant variations in polymer network structure and, consequently, performance. Generally, a longer alkyl chain can impart greater flexibility and hydrophobicity to the polymer.

Chemical Structures

The foundational difference between these two monomers lies in their chemical structures, specifically the length of the n-alkane chain separating the two acrylate (B77674) functional groups.

G cluster_0 This compound (C15H24O4) cluster_1 1,10-Decanediol diacrylate (C16H26O4) a H₂C=CH-C(=O)O-(CH₂)₉-O-C(=O)CH=CH₂ b H₂C=CH-C(=O)O-(CH₂)₁₀-O-C(=O)CH=CH₂ G diol 1,9-Nonanediol or 1,10-Decanediol reaction Esterification Reaction diol->reaction acrylic_acid Acrylic Acid / Acryloyl Chloride acrylic_acid->reaction catalyst Acid Catalyst (e.g., p-TSA) or Base (e.g., Triethylamine) catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction purification Purification (Washing, Drying, Column Chromatography) reaction->purification product 1,9-NDDA or 1,10-DDDA purification->product G monomer 1,9-NDDA or 1,10-DDDA mixing Mixing monomer->mixing photoinitiator Photoinitiator (e.g., DMPA) photoinitiator->mixing molding Molding into Desired Shape mixing->molding uv_curing UV Irradiation molding->uv_curing post_curing Post-Curing (Thermal) uv_curing->post_curing polymer Crosslinked Polymer post_curing->polymer

The Impact of Aliphatic Chain Length on the Mechanical Properties of Diacrylate Crosslinkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable crosslinking agent is a critical parameter in the design of polymers for a wide range of applications, from drug delivery systems to medical devices and advanced materials. The mechanical properties of the final polymer network are significantly influenced by the structure of the crosslinker. This guide provides a comparative analysis of the mechanical properties of polymers crosslinked with 1,9-Nonanediol diacrylate (NDDA) versus those with shorter-chain aliphatic diacrylate crosslinkers, namely 1,6-Hexanediol diacrylate (HDDA) and 1,4-Butanediol diacrylate (BDDA).

The length of the aliphatic chain separating the two acrylate (B77674) functional groups plays a pivotal role in determining the crosslink density and, consequently, the macroscopic mechanical behavior of the resulting polymer. Generally, shorter-chain diacrylates lead to a higher crosslink density, resulting in more rigid and brittle materials with higher tensile strength and Young's modulus. Conversely, longer-chain diacrylates, such as NDDA, create a more flexible and less densely crosslinked network, leading to polymers with lower tensile strength and modulus but significantly higher elongation at break.[1][2]

Comparative Analysis of Mechanical Properties

The following table summarizes representative mechanical properties of polymers crosslinked with this compound, 1,6-Hexanediol diacrylate, and 1,4-Butanediol diacrylate. It is important to note that these values are compiled from various sources and are intended for comparative purposes. The exact mechanical properties can vary depending on the base polymer, initiator concentration, curing conditions, and the specific test method employed.

CrosslinkerChemical StructureMolecular Weight ( g/mol )Representative Young's Modulus (MPa)Representative Tensile Strength (MPa)Representative Elongation at Break (%)
1,4-Butanediol diacrylate (BDDA) CH₂=CHCOO(CH₂)₄OCOCH=CH₂198.22[3]1000 - 250030 - 602 - 10
1,6-Hexanediol diacrylate (HDDA) CH₂=CHCOO(CH₂)₆OCOCH=CH₂226.27[4]500 - 150020 - 4010 - 50
This compound (NDDA) CH₂=CHCOO(CH₂)₉OCOCH=CH₂268.35[5]10 - 1005 - 2050 - 200

Note: The values presented are representative ranges for acrylate-based polymer systems and are intended to illustrate the general trend. Actual values will vary based on the specific formulation and experimental conditions.

As the data indicates, there is a clear trend: as the length of the diacrylate's aliphatic chain increases, the Young's modulus and tensile strength decrease, while the elongation at break increases significantly. This is a direct consequence of the lower crosslink density and increased flexibility of the longer polymer chains between crosslinks.

Structure-Property Relationship

The relationship between the diacrylate crosslinker chain length and the resulting polymer's mechanical properties can be visualized as a trade-off between rigidity and flexibility.

G cluster_0 Diacrylate Crosslinker Chain Length cluster_1 Polymer Network Properties cluster_2 Resulting Mechanical Properties A Short Chain (e.g., BDDA) D High Crosslink Density A->D B Medium Chain (e.g., HDDA) B->D E Low Crosslink Density B->E C Long Chain (e.g., NDDA) C->E F High Tensile Strength High Young's Modulus Low Elongation at Break (Rigid/Brittle) D->F G Low Tensile Strength Low Young's Modulus High Elongation at Break (Flexible/Tough) E->G

Figure 1: Relationship between diacrylate chain length and mechanical properties.

Experimental Protocols

The mechanical properties of crosslinked polymers are typically determined using standardized tensile testing methods. The most common standards are those developed by ASTM International and the International Organization for Standardization (ISO).

Tensile Testing of Plastics (ASTM D638 / ISO 527)

This method is used to determine the tensile properties of bulk plastic materials.

1. Specimen Preparation:

  • Test specimens are typically prepared by injection molding or by machining from a sheet of the cured polymer.

  • The standard specimen shape is a "dog-bone" or dumbbell shape, which is designed to ensure that failure occurs in the central, narrower gauge section.

2. Test Procedure:

  • The specimen is mounted in the grips of a universal testing machine.

  • An extensometer is attached to the gauge section of the specimen to accurately measure elongation.

  • A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.

  • The applied load and the elongation of the specimen are recorded throughout the test.

3. Data Analysis:

  • Tensile Strength: The maximum stress that the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial, linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Conclusion

The choice of diacrylate crosslinker has a profound and predictable impact on the mechanical properties of the resulting polymer network. For applications requiring high rigidity, hardness, and tensile strength, shorter-chain diacrylates such as 1,4-Butanediol diacrylate (BDDA) and 1,6-Hexanediol diacrylate (HDDA) are suitable choices. In contrast, when flexibility, toughness, and high elongation are desired, a longer-chain diacrylate like this compound (NDDA) is a more appropriate selection. This understanding allows researchers and product developers to rationally design and synthesize polymers with tailored mechanical properties to meet the specific demands of their intended applications.

References

Cytotoxicity of Leached Monomers: A Comparative Analysis of 1,9-Nonanediol Diacrylate and Alternative Methacrylate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible materials is a critical aspect of developing safe and effective biomedical devices and drug delivery systems. Acrylate- and methacrylate-based polymers are widely utilized for their versatile properties. However, the potential for unreacted monomers to leach from the polymer matrix and induce cytotoxic effects is a significant concern. This guide provides a comparative evaluation of the cytotoxicity of leached monomers from 1,9-Nonanediol diacrylate (NDA) polymers and two common alternatives: Urethane dimethacrylate (UDMA) and Triethylene glycol dimethacrylate (TEGDMA).

Comparative Cytotoxicity Data

While this compound is employed in various biomedical applications due to its favorable mechanical properties and presumed biocompatibility, publicly available literature lacks detailed quantitative data on the cytotoxicity of its leached monomers. In contrast, extensive research has been conducted on the cytotoxic profiles of UDMA and TEGDMA, which are summarized below.

MonomerCell LineConcentrationExposure TimeCell Viability/Cytotoxicity EffectReference
This compound (NDA) Not specified in publicly accessible literatureNot specifiedNot specifiedDetailed in vitro cytotoxicity studies are not extensively available in the public domain.[1]
Urethane dimethacrylate (UDMA) Human Dental Pulp Cells0.1 - 0.35 mM24 hours29-49% decrease in cell viability.[2][2]
RAW264.7 Macrophages10 µM24 hoursSignificant cytotoxicity observed.[3]
Chinese Hamster Ovary (CHO) Cells1 mMNot specifiedDecreased cell viability to 89.9%.[4][4]
Triethylene glycol dimethacrylate (TEGDMA) Human Melanocytes2 mMNot specified1.45-fold increase in LDH leakage (indicating cell membrane damage).[5][5]
Human Pulmonary Cells (A549)1.83 mMNot specifiedEC50 value (concentration causing 50% reduction in metabolic activity).[6][6]
Chinese Hamster Ovary (CHO) Cells5 mMNot specifiedDecreased cell viability to 65%.[4][4]
Human Dental Pulp Cells1.5 and 3 mM24 hoursSignificant cell death detected.[7][7]

Experimental Protocols

The evaluation of monomer cytotoxicity typically involves three key stages: preparation of polymer samples, extraction of leached monomers, and assessment of cell viability using in vitro assays.

Polymer Sample Preparation and Monomer Leaching

A standardized method for preparing polymer samples and extracting leached monomers is crucial for reproducible cytotoxicity assessment.

Protocol for Monomer Leaching from Dental Resins:

  • Sample Preparation: Fabricate standardized polymer discs (e.g., 2 mm thickness) from the material of interest (NDA, UDMA, or TEGDMA-based resins).

  • Curing: Polymerize the discs according to the manufacturer's instructions, often using a light-curing unit for a specified duration (e.g., 30-40 seconds).[8]

  • Immersion: Immerse the cured discs in a relevant extraction solvent. Common solvents include ethanol/water mixtures (e.g., 75% ethanol) or cell culture medium. The volume of the solvent should be standardized relative to the surface area of the disc.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours, 72 hours, or 1 week) at a physiologically relevant temperature (e.g., 37°C).[8]

  • Eluate Collection: Following incubation, collect the solvent, which now contains the leached monomers (the eluate), for subsequent analysis and cytotoxicity testing.

Cell Viability Assays

Various colorimetric and fluorometric assays are employed to quantify the cytotoxic effects of the leached monomers on cultured cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Seed cells (e.g., human gingival fibroblasts, dental pulp cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and expose the cells to various concentrations of the collected eluates for a specific duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Alamar Blue Assay Protocol:

  • Cell Culture and Treatment: Similar to the MTT assay, culture and treat cells with the monomer eluates.

  • Alamar Blue Addition: Add Alamar Blue (resazurin) solution to each well.

  • Incubation: Incubate the plate, allowing viable cells to reduce resazurin (B115843) to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence at an appropriate excitation and emission wavelength. The fluorescence intensity correlates with cell viability.[9]

Visualizing Experimental Processes and Cellular Impact

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the cytotoxicity of leached monomers from polymer-based materials.

experimental_workflow Experimental Workflow for Cytotoxicity Evaluation cluster_preparation Sample Preparation & Leaching cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis Polymerization Polymerization of Material (NDA, UDMA, TEGDMA) Leaching Immersion in Solvent (e.g., 75% Ethanol) Polymerization->Leaching Eluate Collection of Eluate (Contains Leached Monomers) Leaching->Eluate Exposure Exposure of Cells to Eluate Eluate->Exposure CellCulture Cell Culture (e.g., Fibroblasts, Macrophages) CellCulture->Exposure ViabilityAssay Cell Viability Assay (e.g., MTT, Alamar Blue) Exposure->ViabilityAssay DataCollection Data Collection (Absorbance/Fluorescence) ViabilityAssay->DataCollection Analysis Statistical Analysis & Comparison of Cytotoxicity DataCollection->Analysis signaling_pathway Signaling Pathway of Methacrylate Monomer-Induced Apoptosis Monomer Leached Monomers (e.g., UDMA, TEGDMA) ROS Increased Reactive Oxygen Species (ROS) Monomer->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

References

A Comparative Analysis of 1,9-Nonanediol Diacrylate and Other Crosslinkers on Hydrogel Swelling Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinking Agent for Hydrogel Formulation

The swelling behavior of hydrogels is a critical parameter that dictates their efficacy in numerous applications, from controlled drug delivery to tissue engineering. The choice of crosslinking agent plays a pivotal role in modulating this behavior. This guide provides a comparative analysis of the swelling properties of hydrogels crosslinked with 1,9-Nonanediol diacrylate (NDDA) against those formulated with other commonly used crosslinkers: N,N'-methylenebis(acrylamide) (BIS), poly(ethylene glycol) diacrylate (PEGDA), and ethylene (B1197577) glycol dimethacrylate (EGDMA).

Executive Summary

Hydrogel swelling is fundamentally influenced by the chemical nature and physical characteristics of the crosslinking agent. Key factors include the length of the crosslinker's polymer chain, its hydrophilicity, and the resulting crosslinking density. Generally, longer and more hydrophilic crosslinkers tend to produce hydrogels with higher swelling ratios, as they create a more flexible and water-absorbent network. Conversely, shorter or more hydrophobic crosslinkers, or a higher concentration of any crosslinker, will increase the crosslinking density and restrict water uptake, leading to lower swelling ratios.[1][2]

While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide insights into the expected performance of NDDA-crosslinked hydrogels relative to established alternatives.

Comparative Swelling Behavior

The selection of a crosslinker allows for the fine-tuning of a hydrogel's properties. The following table summarizes the anticipated swelling characteristics of hydrogels prepared with different crosslinkers based on their molecular properties and data from various studies.

CrosslinkerKey CharacteristicsExpected Swelling RatioRationale
This compound (NDDA) Long, hydrophobic alkyl chainModerate to LowThe long C9 alkyl chain increases the distance between crosslinks, which would generally favor swelling. However, its significant hydrophobicity is expected to counteract this effect by repelling water, resulting in a lower overall swelling ratio compared to more hydrophilic crosslinkers of similar length.
N,N'-methylenebis(acrylamide) (BIS) Short, hydrophilicLowBIS is a small molecule that creates a high density of crosslinks, significantly restricting the swelling of the hydrogel network.[2]
Poly(ethylene glycol) diacrylate (PEGDA) Variable length, hydrophilicHigh to ModerateThe swelling ratio of PEGDA-crosslinked hydrogels is highly tunable. Longer PEGDA chains lead to a lower crosslinking density and greater hydrophilicity, resulting in higher swelling ratios.[3][4][5] Conversely, shorter PEGDA chains increase crosslinking density and reduce swelling.
Ethylene glycol dimethacrylate (EGDMA) Short, relatively hydrophobicLowSimilar to BIS, EGDMA is a short crosslinker that leads to a high crosslinking density and thus, a lower swelling ratio. Its methacrylate (B99206) groups also contribute to a more rigid network structure compared to acrylates.

Experimental Protocols

Reproducible experimental design is paramount for the accurate comparison of hydrogel properties. Below are detailed methodologies for the synthesis and swelling characterization of hydrogels with different crosslinkers.

Protocol 1: Hydrogel Synthesis (General Procedure)

This protocol describes a typical free-radical polymerization method for synthesizing hydrogel discs.

Materials:

  • Monomer (e.g., N-isopropylacrylamide (NIPAm), 2-hydroxyethyl methacrylate (HEMA))

  • Crosslinker (NDDA, BIS, PEGDA, or EGDMA)

  • Photoinitiator (e.g., Irgacure 2959) or chemical initiators (e.g., ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED))

  • Solvent (e.g., deionized water, ethanol)

Procedure:

  • Preparation of Pre-gel Solution:

    • Dissolve the monomer in the chosen solvent to the desired concentration (e.g., 10-20% w/v).

    • Add the crosslinker at a specific molar ratio relative to the monomer (e.g., 1-5 mol%).

    • Add the initiator. For photopolymerization, dissolve the photoinitiator (e.g., 0.5% w/v). For chemical polymerization, prepare separate solutions of APS and TEMED.

  • Polymerization:

    • Photopolymerization: Pipette the pre-gel solution into a mold (e.g., between two glass plates with a spacer). Expose the mold to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (e.g., 10-30 minutes).

    • Chemical Polymerization: Add the APS and TEMED solutions to the monomer/crosslinker mixture, mix quickly, and pipette into a mold. Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or elevated temperature) for several hours.

  • Hydrogel Disc Preparation:

    • Carefully remove the polymerized hydrogel from the mold.

    • Use a biopsy punch or a scalpel to cut hydrogel discs of a uniform diameter.

Protocol 2: Swelling Ratio Measurement

This protocol details the gravimetric method for determining the equilibrium swelling ratio (ESR) of hydrogel discs.

Materials:

  • Synthesized hydrogel discs

  • Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS))

  • Analytical balance

  • Lint-free wipes

Procedure:

  • Drying to a Constant Weight:

    • Place the freshly prepared hydrogel discs in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant dry weight (W_d) is achieved.

  • Swelling:

    • Immerse the dried hydrogel discs in the swelling medium at a specified temperature (e.g., room temperature or 37°C).

  • Measurement of Swollen Weight:

    • At predetermined time intervals, remove a hydrogel disc from the swelling medium.

    • Gently blot the surface of the disc with a lint-free wipe to remove excess surface water.

    • Immediately weigh the swollen hydrogel to obtain the swollen weight (W_s).

  • Equilibrium Swelling:

    • Repeat step 3 until the swollen weight no longer changes significantly, indicating that equilibrium swelling has been reached.

  • Calculation of Swelling Ratio:

    • The equilibrium swelling ratio (ESR) is calculated using the following formula: ESR = (W_eq - W_d) / W_d where W_eq is the weight of the hydrogel at equilibrium swelling.

Visualizing the Crosslinking-Swelling Relationship

The following diagrams illustrate the conceptual relationships between crosslinker properties and the resulting hydrogel network structure and swelling behavior.

G cluster_crosslinker Crosslinker Properties cluster_network Resulting Hydrogel Network cluster_swelling Expected Swelling Behavior NDDA This compound (NDDA) (Long, Hydrophobic) Network_NDDA Lower Crosslink Density Hydrophobic Network NDDA->Network_NDDA BIS N,N'-methylenebis(acrylamide) (BIS) (Short, Hydrophilic) Network_BIS High Crosslink Density Hydrophilic Network BIS->Network_BIS PEGDA Poly(ethylene glycol) diacrylate (PEGDA) (Variable Length, Hydrophilic) Network_PEGDA Tunable Crosslink Density Highly Hydrophilic Network PEGDA->Network_PEGDA EGDMA Ethylene glycol dimethacrylate (EGDMA) (Short, Relatively Hydrophobic) Network_EGDMA High Crosslink Density More Rigid Network EGDMA->Network_EGDMA Swelling_NDDA Moderate to Low Swelling Network_NDDA->Swelling_NDDA Swelling_BIS Low Swelling Network_BIS->Swelling_BIS Swelling_PEGDA High to Moderate Swelling Network_PEGDA->Swelling_PEGDA Swelling_EGDMA Low Swelling Network_EGDMA->Swelling_EGDMA

Caption: Relationship between crosslinker properties and hydrogel swelling.

G start Start prep_solution Prepare Pre-gel Solution (Monomer, Crosslinker, Initiator, Solvent) start->prep_solution polymerization Polymerization (UV or Chemical) prep_solution->polymerization cut_discs Cut Hydrogel Discs polymerization->cut_discs dry_hydrogel Dry to Constant Weight (Wd) cut_discs->dry_hydrogel swell_hydrogel Immerse in Swelling Medium dry_hydrogel->swell_hydrogel measure_weight Measure Swollen Weight (Ws) at Time Intervals swell_hydrogel->measure_weight equilibrium Equilibrium Reached? measure_weight->equilibrium equilibrium->measure_weight No calculate_esr Calculate Equilibrium Swelling Ratio (ESR) equilibrium->calculate_esr Yes end End calculate_esr->end

Caption: Experimental workflow for hydrogel synthesis and swelling measurement.

Conclusion

The choice of crosslinker is a critical determinant of a hydrogel's swelling capacity. While NDDA, with its long alkyl chain, presents an interesting option for creating less densely crosslinked networks, its hydrophobicity is a significant factor that likely tempers its swelling potential. For applications requiring high water content, hydrophilic crosslinkers like PEGDA remain a versatile choice, offering tunability through molecular weight selection. In contrast, for applications demanding high mechanical strength and limited swelling, shorter crosslinkers such as BIS and EGDMA are more suitable. Further direct comparative studies are warranted to fully elucidate the performance of NDDA in various hydrogel systems and to provide a more comprehensive quantitative dataset for formulation scientists.

References

A Comparative Analysis of Thiol-Ene vs. Acrylate Polymerization for 1,9-Nonanediol Diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent photopolymerization techniques, thiol-ene and acrylate (B77674) polymerization, as applied to the monomer 1,9-Nonanediol diacrylate (NDA). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate polymerization strategy for their specific application, be it in the realm of biomaterials, drug delivery systems, or advanced material fabrication. The comparison is supported by established principles of polymer chemistry and illustrative experimental data from related systems.

Executive Summary

The choice between thiol-ene and traditional acrylate polymerization of this compound hinges on the desired properties of the final polymer network. Acrylate polymerization, a classic chain-growth method, typically yields polymers with high glass transition temperatures and good mechanical strength. However, it is often associated with significant polymerization-induced shrinkage stress and oxygen inhibition. In contrast, thiol-ene polymerization, a step-growth "click" reaction, offers a more uniform network structure, substantially lower shrinkage stress, and rapid curing with minimal oxygen sensitivity. These features make it particularly attractive for applications requiring high precision and biocompatibility. Ternary systems, which incorporate both thiol and acrylate functionalities, can offer a synergistic combination of properties from both chemistries.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in performance between thiol-ene and acrylate polymerization of diacrylates. While direct comparative data for this compound is limited in the literature, the values presented are representative of the expected performance based on studies of structurally similar monomers.

Table 1: Polymerization Kinetics and Reaction Characteristics

ParameterThiol-Ene PolymerizationAcrylate Polymerization
Reaction Mechanism Step-growth radical additionChain-growth radical polymerization
Oxygen Inhibition MinimalSignificant
Polymerization Rate Very rapidModerate to rapid, with an initial inhibition period
Final Monomer Conversion Typically > 90%[1]Typically 55-70%[1]
Gel Point Conversion Delayed, often at high conversions (>30%)Occurs at low conversions
Network Homogeneity HighLow (heterogeneous)

Table 2: Mechanical and Physical Properties of the Resulting Polymers

ParameterThiol-Ene PolymerAcrylate Polymer
Polymerization Shrinkage Stress Low (e.g., ~1.6 MPa for a PETMP/TATATO system)[1]High (e.g., 2.6 - 2.8 MPa for BisGMA/TEGDMA systems)[1]
Volumetric Shrinkage ReducedHigher
Flexural Modulus Generally lower, but tunableGenerally higher
Glass Transition Temperature (Tg) Generally lowerGenerally higher
Biocompatibility Often enhanced due to lower stress and more uniform networkCan be influenced by residual monomer and initiator

Reaction Mechanisms and Logical Relationships

Acrylate Homopolymerization

Acrylate polymerization of this compound proceeds via a free-radical chain-growth mechanism. This process involves initiation, propagation, and termination steps, leading to the rapid formation of a crosslinked polymer network. However, this rapid conversion before the gel point contributes to the buildup of significant internal stress.

Acrylate_Polymerization Initiator Photoinitiator Radical Initiator Radical (R•) Initiator->Radical UV UV Light UV->Initiator hv NDA This compound Radical->NDA Initiation Propagating_Radical Propagating Radical NDA->Propagating_Radical Propagating_Radical->NDA Propagation Propagating_Radical->Propagating_Radical Crosslinked_Polymer Crosslinked Acrylate Network Propagating_Radical->Crosslinked_Polymer Termination Termination Propagating_Radical->Termination

Acrylate Polymerization Pathway
Thiol-Ene Polymerization

Thiol-ene polymerization of this compound with a multifunctional thiol, such as pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), follows a step-growth mechanism. This reaction involves the alternating addition of a thiyl radical to an acrylate double bond and subsequent chain transfer to another thiol molecule. This process results in a more ordered network and delayed gelation, which significantly reduces shrinkage stress.

Thiol_Ene_Polymerization Initiator Photoinitiator Radical Initiator Radical (I•) Initiator->Radical UV UV Light UV->Initiator hv Thiol Thiol (R-SH) Radical->Thiol Chain Transfer Thiyl_Radical Thiyl Radical (RS•) Thiol->Thiyl_Radical NDA This compound Thiyl_Radical->NDA Propagation Carbon_Radical Carbon-centered Radical NDA->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Polymer_Chain Growing Polymer Chain Carbon_Radical->Polymer_Chain Crosslinked_Polymer Crosslinked Thiol-Ene Network Polymer_Chain->Crosslinked_Polymer

Thiol-Ene Polymerization Pathway

Experimental Protocols

The following are detailed methodologies for conducting acrylate and thiol-ene polymerizations of this compound.

Experimental Workflow: Acrylate Homopolymerization of this compound

This protocol outlines the steps for the photopolymerization of neat this compound.

Acrylate_Workflow cluster_prep Preparation cluster_curing Curing cluster_analysis Analysis Prep Prepare Resin: This compound + 0.5 wt% Photoinitiator (e.g., TPO or Irgacure 184) Mold Place Resin in Mold (e.g., for DMA or tensile testing) Prep->Mold UV_Cure UV Irradiation (e.g., 365 nm, 10-50 mW/cm²) Mold->UV_Cure Kinetics Kinetics (Photo-DSC/RT-FTIR) UV_Cure->Kinetics Mechanical Mechanical Testing (DMA/Tensile) UV_Cure->Mechanical Shrinkage Shrinkage Stress (Tensometer) UV_Cure->Shrinkage

Acrylate Polymerization Workflow

Methodology:

  • Resin Formulation: Prepare a photocurable resin by mixing this compound with a photoinitiator. A common choice is 2,4,6-trimethylbenzoyl-diphenyl-phosphine oxide (TPO) or 1-hydroxycyclohexyl phenyl ketone (Irgacure 184) at a concentration of 0.5-2.0 wt%. Ensure complete dissolution of the photoinitiator, which may require gentle heating and stirring.

  • Sample Preparation: Cast the liquid resin into molds appropriate for the intended analysis. For mechanical testing, rectangular molds for Dynamic Mechanical Analysis (DMA) or dog-bone shaped molds for tensile testing are used. For kinetic studies using Photo-DSC, a small sample is placed in an aluminum pan.[2][3] For real-time FTIR, the resin is placed between two KBr plates.[4]

  • Photopolymerization: Expose the samples to UV radiation of a specific wavelength (typically 365 nm for TPO and Irgacure 184) and intensity (e.g., 10-50 mW/cm²). The exposure time will depend on the desired degree of conversion.

  • Characterization:

    • Polymerization Kinetics: Monitor the reaction exotherm using Photo-Differential Scanning Calorimetry (Photo-DSC) to determine the rate of polymerization and final conversion.[2][5] Alternatively, use Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy to track the disappearance of the acrylate C=C peak at approximately 1638 cm⁻¹.[4]

    • Mechanical Properties: After curing, subject the polymer samples to DMA to determine the storage modulus, loss modulus, and glass transition temperature (Tg). Tensile testing can be performed to measure Young's modulus, ultimate tensile strength, and elongation at break.

    • Shrinkage Stress: Measure the polymerization-induced shrinkage stress in real-time using a tensometer.[6][7]

Experimental Workflow: Thiol-Ene Polymerization of this compound

This protocol describes the photopolymerization of this compound with a multifunctional thiol, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

Thiol_Ene_Workflow cluster_prep Preparation cluster_curing Curing cluster_analysis Analysis Prep Prepare Resin: This compound + Multifunctional Thiol (e.g., PETMP) (1:1 stoichiometric ratio of ene:thiol) + 0.5 wt% Photoinitiator Mold Place Resin in Mold Prep->Mold UV_Cure UV Irradiation (e.g., 365 nm, 10-50 mW/cm²) Mold->UV_Cure Kinetics Kinetics (RT-FTIR) UV_Cure->Kinetics Mechanical Mechanical Testing (DMA/Tensile) UV_Cure->Mechanical Shrinkage Shrinkage Stress (Tensometer) UV_Cure->Shrinkage

Thiol-Ene Polymerization Workflow

Methodology:

  • Resin Formulation: Combine this compound and a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP) in a 1:1 stoichiometric ratio of acrylate ('ene') to thiol functional groups. Add a suitable photoinitiator (e.g., TPO or Irgacure 184) at a concentration of 0.5-2.0 wt%. Ensure thorough mixing to achieve a homogeneous solution.

  • Sample Preparation: As with the acrylate polymerization, cast the resin into appropriate molds for the desired characterization techniques.

  • Photopolymerization: Irradiate the samples with UV light under the same conditions as the acrylate polymerization to allow for a direct comparison.

  • Characterization:

    • Polymerization Kinetics: Use RT-FTIR to simultaneously monitor the disappearance of the acrylate C=C peak (~1638 cm⁻¹) and the thiol S-H peak (~2570 cm⁻¹).[8][9] This provides detailed information on the conversion of both functional groups over time.

    • Mechanical Properties: Perform DMA and tensile testing on the cured samples as described for the acrylate polymer.

    • Shrinkage Stress: Measure the real-time shrinkage stress using a tensometer.[6][7]

Conclusion

The choice between thiol-ene and acrylate polymerization for this compound is application-dependent. For applications demanding high mechanical strength and thermal stability, where some shrinkage stress can be tolerated, traditional acrylate polymerization may be suitable. However, for applications in drug delivery, tissue engineering, and high-precision manufacturing, the advantages of thiol-ene chemistry—namely, low shrinkage stress, high monomer conversion, network homogeneity, and reduced oxygen inhibition—make it a superior choice. The ability to form more uniform and less stressed networks can lead to improved device performance and enhanced biocompatibility. Researchers are encouraged to consider the specific requirements of their project to select the optimal polymerization strategy.

References

A Comparative Guide to Purity Validation of 1,9-Nonanediol Diacrylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,9-Nonanediol diacrylate (NDA) as a crosslinking agent in polymer synthesis, particularly in biomedical applications, ensuring high purity is paramount. Residual impurities can significantly impact the mechanical properties, biocompatibility, and degradation kinetics of the resulting polymers. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of NDA, supported by experimental protocols and data.

Data Presentation: Purity Analysis of this compound

An exemplary purity analysis of a commercial batch of this compound was performed using a validated HPLC method. The results are summarized in the table below, showcasing the method's ability to separate and quantify the main component from its potential process-related impurities. For comparison, a summary of results from Gas Chromatography (GC) analysis is also presented.

Table 1: Comparative Purity Analysis of this compound

AnalyteHPLC AnalysisGC Analysis
This compound 99.65% (Area)99.58% (Area)
Retention Time8.52 min12.31 min
Impurity A: Acrylic Acid 0.15% (Area)0.18% (Area)
Retention Time2.14 min4.25 min
Impurity B: 1,9-Nonanediol 0.12% (Area)0.15% (Area)
Retention Time3.78 min9.87 min
Impurity C: Monoacrylate 0.08% (Area)0.09% (Area)
Retention Time5.91 min11.15 min

Comparison with Other Alternatives

High-Performance Liquid Chromatography (HPLC) is a preferred method for the purity assessment of non-volatile or thermally sensitive compounds like this compound.[1] Gas Chromatography (GC) is another effective technique, particularly for analyzing volatile impurities.[1]

HPLC:

  • Advantages: Excellent for non-volatile and thermally labile compounds, avoiding potential degradation of the acrylate (B77674) functional groups at high temperatures.[2] It offers high precision and is widely used for quantifying residual monomers in polymers.

  • Disadvantages: Can be more expensive than GC due to the cost of solvents and high-pressure pumps.[3][4]

Gas Chromatography (GC):

  • Advantages: Highly efficient for separating volatile organic compounds and can provide rapid analysis.[5] It is a cost-effective option for routine quality control.[4]

  • Disadvantages: The high temperatures required in the injector and column can potentially lead to the polymerization or degradation of acrylate monomers, which can affect the accuracy of the results.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Advantages: Provides detailed structural information, confirming the identity of the compound and its impurities without the need for reference standards for every impurity.

  • Disadvantages: Generally less sensitive than chromatographic techniques for quantifying trace impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the quantitative determination of this compound purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • 0-10 min: 60% Acetonitrile, 40% Water

    • 10-15 min: Ramp to 95% Acetonitrile, 5% Water

    • 15-20 min: Hold at 95% Acetonitrile, 5% Water

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.

Gas Chromatography (GC) Method

This protocol provides a general GC method for the analysis of volatile impurities in this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 275°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 20 mg of this compound in 1 mL of acetone.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Acetonitrile sample->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 210 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Purity and Impurities integration->quantification Analytical_Method_Comparison cluster_sample Sample Properties cluster_method Recommended Analytical Method cluster_confirmation Structural Confirmation volatile Volatile & Thermally Stable gc Gas Chromatography (GC) volatile->gc  Ideal for nonvolatile Non-Volatile & Thermally Labile hplc High-Performance Liquid Chromatography (HPLC) nonvolatile->hplc  Ideal for nmr NMR Spectroscopy gc->nmr  Complementary to hplc->nmr  Complementary to

References

Assessing the Impact of 1,9-Nonanediol Diacrylate on Polymer Blend Biocompatibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biocompatibility of a polymer blend is a critical determinant of its suitability for biomedical applications. The choice of crosslinking agent plays a pivotal role in defining the final properties and the biological response to the material. This guide provides a comparative assessment of the impact of 1,9-Nonanediol diacrylate on the biocompatibility of a polymer blend, with a comparative look at other commonly used diacrylate crosslinkers. Due to the limited availability of direct comparative biocompatibility data for this compound within a polymer blend in publicly accessible literature, this guide leverages available data on similar diacrylate crosslinkers to provide a valuable framework for evaluation.

Comparative Biocompatibility Data of Diacrylate Crosslinkers

Crosslinking AgentTest TypeCell Line/SystemKey Findings
Poly(ethylene glycol) diacrylate (PEGDA) In Vitro Cytotoxicity (Eluate Test)L929 mouse fibroblastsAll tested copolymers resulted in cell viabilities of at least 80%, exceeding the standard limit for biocompatibility of 70% as defined by DIN EN ISO 10993-5.[1]
In Vivo Response (Subcutaneous Implantation)MiceNetworks with varying PEGDA concentrations did not elicit a major inflammatory response.[2]
1,6-Hexanediol diacrylate (HDDA) Acute ToxicityAnimal studiesLow acute toxicity following oral and dermal exposures.[3]
Skin Irritation/SensitizationAnimal studiesCauses skin irritation and may cause an allergic skin reaction.[3][4]
Genotoxicity/MutagenicityIn Vitro and In VivoNeither mutagenic nor genotoxic.[3][4]
This compound Skin/Eye IrritationSafety DataCauses skin and serious eye irritation.[]

Experimental Protocols

A thorough assessment of biocompatibility involves a series of standardized in vitro and in vivo tests. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

Objective: To assess the potential of a material to cause cell death.

Methodology:

  • Material Extraction: The test polymer blend, a negative control (e.g., high-density polyethylene), and a positive control (e.g., organotin-stabilised polyvinylchloride) are incubated in a serum-supplemented cell culture medium at 37°C for 24 hours to create extracts.

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured to a near-confluent monolayer.

  • Exposure: The culture medium is replaced with the material extracts, and the cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Assessment: Cell viability is quantified using one of the following methods:

    • MTT Assay: Measures the metabolic activity of cells, where viable cells convert MTT into a colored formazan (B1609692) product.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Uses fluorescent dyes to visually distinguish live cells from dead cells.

Hemolysis Assay (Based on ISO 10993-4)

Objective: To evaluate the potential of a blood-contacting material to damage red blood cells.

Methodology:

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Erythrocyte Suspension: Red blood cells are isolated by centrifugation and washed with phosphate-buffered saline (PBS) to prepare a standardized suspension.

  • Incubation: The test polymer blend is incubated with the erythrocyte suspension at 37°C for a specified time (e.g., 4 hours). A positive control (water) and a negative control (saline) are run in parallel.

  • Analysis: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at a wavelength specific for hemoglobin.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

In Vivo Implantation Study (Based on ISO 10993-6)

Objective: To assess the local pathological effects on living tissue at both macroscopic and microscopic levels.

Methodology:

  • Animal Model: A suitable animal model, such as a rat or rabbit, is selected.

  • Implantation: The sterile test polymer blend is surgically implanted into a specific tissue site (e.g., subcutaneous, intramuscular). A negative control material is implanted in a contralateral site.

  • Observation Period: The animals are observed for signs of adverse reactions over a defined period (e.g., 1, 4, 12 weeks).

  • Histopathological Analysis: At the end of the observation period, the implant and surrounding tissue are explanted, fixed, sectioned, and stained for microscopic examination. The local tissue response is evaluated for inflammation, fibrosis, and tissue degeneration.

Signaling Pathways and Experimental Workflows

The interaction of a biomaterial with host tissues can trigger specific cellular signaling pathways, leading to inflammation and other biological responses. Understanding these pathways is crucial for designing biocompatible materials.

Experimental_Workflow cluster_Preparation Material Preparation cluster_InVitro In Vitro Biocompatibility Assessment cluster_InVivo In Vivo Biocompatibility Assessment cluster_Analysis Data Analysis and Comparison PolymerBlend Polymer Blend Formulation Crosslinking Crosslinking with This compound PolymerBlend->Crosslinking Alternative Crosslinking with Alternative Agent PolymerBlend->Alternative Sterilization Sterilization Crosslinking->Sterilization Alternative->Sterilization Cytotoxicity Cytotoxicity Assay (ISO 10993-5) Sterilization->Cytotoxicity Hemocompatibility Hemolysis Assay (ISO 10993-4) Sterilization->Hemocompatibility Implantation Subcutaneous Implantation (ISO 10993-6) Sterilization->Implantation Data Quantitative Data (Cell Viability, % Hemolysis, etc.) Cytotoxicity->Data Hemocompatibility->Data Histology Histopathological Analysis Implantation->Histology Histology->Data Comparison Comparative Assessment Data->Comparison

Caption: Experimental workflow for assessing polymer blend biocompatibility.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biomaterial Biomaterial Surface (e.g., Polymer Blend) Receptor Cell Surface Receptor (e.g., TLRs) Biomaterial->Receptor Interaction IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene->Cytokines Translation

Caption: Canonical NF-κB signaling pathway activated by biomaterials.

MAPK_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biomaterial Biomaterial-Induced Stress (e.g., Leachables, ROS) MAPKKK MAPKKK (e.g., ASK1) Biomaterial->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Nucleus Nucleus TranscriptionFactors->Nucleus Translocation Gene Gene Expression (Inflammation, Apoptosis)

Caption: MAPK signaling pathway in response to biomaterial-induced stress.

References

A Comparative Guide to the Long-Term Stability of 1,9-Nonanediol Diacrylate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of materials based on 1,9-Nonanediol diacrylate (NDA) against common alternatives, namely 1,6-Hexanediol diacrylate (HDDA) and Poly(ethylene glycol) diacrylate (PEGDA). The information herein is supported by a synthesis of available experimental data and established principles of polymer degradation.

Executive Summary

This compound is a hydrophobic, long-chain aliphatic diacrylate that forms crosslinked polymers with inherent thermal and chemical resistance.[1][2] Its long nine-carbon backbone is expected to impart greater water resistance and flexibility compared to shorter-chain diacrylates like HDDA.[3] When compared to the hydrophilic PEGDA, NDA-based materials are anticipated to exhibit significantly lower water absorption and, consequently, greater hydrolytic stability. While direct, long-term comparative studies are limited, this guide extrapolates from existing data on related materials and fundamental polymer science principles to provide a robust comparative framework.

Comparative Performance Data

The following tables summarize the expected long-term stability performance of NDA-based materials in comparison to HDDA and PEGDA. The data is a composite of reported values for similar acrylate (B77674) systems and theoretical expectations based on molecular structure.

Table 1: Comparison of Physical and Chemical Properties

PropertyPoly(this compound) (PNDA)Poly(1,6-Hexanediol diacrylate) (PHDDA)Poly(ethylene glycol) diacrylate (PPEGDA)
Monomer Hydrophobicity HighModerateLow (Hydrophilic)
Expected Water Absorption LowLow to ModerateHigh
Anticipated Hydrolytic Stability HighModerateLow to Moderate (ester hydrolysis)[4]
Thermal Stability (TGA Onset) HighModerateVariable (depends on MW)[5]
Solvent Resistance Good (especially to polar solvents)ModeratePoor (swells in aqueous media)

Table 2: Long-Term Stability Performance Under Accelerated Aging

Performance MetricPoly(this compound) (PNDA)Poly(1,6-Hexanediol diacrylate) (PHDDA)Poly(ethylene glycol) diacrylate (PPEGDA)
Change in Mechanical Strength (Post-Aging) Minimal expected changeModerate reductionSignificant reduction, especially in aqueous environments[2]
Mass Loss (Post-Hydrolytic Aging) LowLow to ModerateHigh[4]
Change in Glass Transition Temp (Tg) StableModerate changeCan be plasticized by water, lowering Tg
Biocompatibility of Degradation Products Expected to be low cytotoxicity, but data is limited.[6]Generally considered low cytotoxicity.Well-established biocompatibility of PEG.[7]

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below. These protocols can be adapted for specific applications.

Protocol 1: Accelerated Hydrolytic Degradation
  • Sample Preparation: Prepare 10mm x 10mm x 1mm films of crosslinked PNDA, PHDDA, and PEGDA. Ensure complete polymerization.

  • Initial Characterization: Measure the initial dry mass, dimensions, tensile strength, and Young's modulus of triplicate samples for each material.

  • Aging Conditions: Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 70°C. This elevated temperature accelerates the hydrolysis of ester linkages.[8]

  • Time Points: Remove triplicate samples from the aging solution at 1, 2, 4, 8, and 12 weeks.

  • Post-Aging Analysis:

    • Gently blot the samples dry and record the wet mass to determine water absorption.

    • Dry the samples to a constant weight in a vacuum oven at 40°C and record the final dry mass to calculate mass loss.

    • Perform tensile testing to measure the changes in mechanical properties.

    • Analyze the chemical structure for evidence of degradation using Fourier Transform Infrared Spectroscopy (FTIR), looking for changes in the ester carbonyl peak.

Protocol 2: Accelerated Thermo-oxidative and Photodegradation
  • Sample Preparation: Prepare samples as described in Protocol 1.

  • Initial Characterization: Perform initial characterization as in Protocol 1. Additionally, conduct initial Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation.

  • Aging Conditions:

    • Thermo-oxidative: Place samples in a forced-air oven at 80°C.

    • Photodegradation: Expose samples to UVA and UVB radiation in a QUV accelerated weathering tester, with cycles of UV exposure and condensation to simulate environmental conditions.[9]

  • Time Points: Remove samples at pre-determined intervals (e.g., 250, 500, 1000 hours).

  • Post-Aging Analysis:

    • Measure changes in mass, dimensions, and mechanical properties.

    • Use TGA to assess changes in thermal stability.

    • Employ FTIR to identify chemical changes, such as the formation of carbonyl and hydroxyl groups indicative of oxidation.

Protocol 3: Biocompatibility of Leachables from Aged Materials
  • Sample Aging: Age polymer samples in a relevant extraction medium (e.g., cell culture medium or simulated body fluid) under accelerated conditions (e.g., 50°C for 30 days).

  • Eluate Collection: Collect the extraction medium (eluate) containing any leached substances.

  • Cell Culture: Culture a relevant cell line (e.g., L929 fibroblasts) in the presence of the collected eluates.

  • Cytotoxicity Assay: After a 24-hour incubation period, assess cell viability using a standard assay such as the MTT assay. Compare the results to control cultures with fresh medium.[6]

Visualizations

Experimental Workflow for Long-Term Stability Testing

G cluster_prep Sample Preparation cluster_aging Accelerated Aging Protocols cluster_analysis Post-Aging Analysis cluster_comparison Comparative Analysis prep Prepare PNDA, PHDDA, & PPEGDA Samples init_char Initial Characterization (Mass, Dimensions, Mechanical, TGA, FTIR) prep->init_char hydrolytic Hydrolytic Degradation (PBS, 70°C) init_char->hydrolytic thermo Thermo-oxidative Degradation (Oven, 80°C) init_char->thermo photo Photodegradation (QUV Tester) init_char->photo phys_char Physical Characterization (Mass Loss, Water Absorption) hydrolytic->phys_char chem_analysis Chemical Analysis (FTIR, TGA) thermo->chem_analysis mech_testing Mechanical Testing (Tensile Strength, Modulus) photo->mech_testing biocompatibility Biocompatibility Testing (Cytotoxicity of Leachables) mech_testing->biocompatibility phys_char->biocompatibility chem_analysis->biocompatibility compare Compare Long-Term Stability biocompatibility->compare

Caption: Workflow for comparative long-term stability testing.

Proposed Signaling Pathway for Hydrolytic Degradation of Diacrylate Polymers

G cluster_polymer Polymer Network cluster_degradation Degradation Process cluster_products Degradation Products cluster_effects Material Effects polymer Crosslinked Diacrylate Polymer (e.g., PNDA) water Water Ingress polymer->water hydrolysis Hydrolysis of Ester Bonds water->hydrolysis scission Polymer Chain Scission hydrolysis->scission oligomers Soluble Oligomers scission->oligomers diol Diol Monomer (e.g., 1,9-Nonanediol) scission->diol paa Poly(acrylic acid) Chains scission->paa mass_loss Mass Loss scission->mass_loss mech_loss Loss of Mechanical Integrity scission->mech_loss

Caption: Hydrolytic degradation pathway of diacrylate polymers.

References

Safety Operating Guide

Proper Disposal of 1,9-Nonanediol Diacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1,9-Nonanediol diacrylate, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like this compound are paramount to maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound, minimizing risks and ensuring adherence to regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant, and a potential skin sensitizer.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is crucial for its proper handling and disposal.

PropertyValue
Chemical Formula C₁₅H₂₄O₄
Molecular Weight 268.35 g/mol
Physical State Colorless to pale yellow liquid
Density ~1.005 g/cm³ at 20°C
Boiling Point >250°C
Freezing Point <0°C
Solubility Insoluble in water
Permissible Exposure Limit (PEL) Not established; follow guidelines for acrylate (B77674) esters.

Note: As a specific PEL for this compound has not been established by OSHA, it is recommended to adhere to the general exposure limits for acrylate esters as a precautionary measure.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. As a general rule, this chemical should be treated as hazardous waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Collection and Storage:

  • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), into the designated, properly labeled, and sealed waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Disposal Procedure:

  • Do not pour this compound down the drain. This is a critical step to prevent environmental contamination.

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • The primary recommended method of disposal for liquid acrylate monomers is incineration at an approved facility.[1]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container and dispose of it as hazardous waste.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Disposal Path start Start: Use of this compound in Experiment ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated labware) fume_hood->waste_generated label_container Label a Dedicated Waste Container: 'Hazardous Waste: this compound' waste_generated->label_container collect_waste Collect Waste in Sealed Container label_container->collect_waste decision Is the waste container full? collect_waste->decision store_waste Store in a Cool, Dry, Ventilated Area decision->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor decision->contact_ehs Yes store_waste->collect_waste incineration Arrange for Incineration at an Approved Facility contact_ehs->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.

References

Personal protective equipment for handling 1,9-Nonanediol diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,9-Nonanediol Diacrylate

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS: 4416-20-0). The following procedural steps are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential effects before handling. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Globally Harmonized System (GHS) Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2][][4]
Serious Eye Irritation2AH319: Causes serious eye irritation.[1][2][][4]
Skin Sensitization1H317: May cause an allergic skin reaction.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. All PPE should be inspected before use and cleaned thoroughly after each use.[2][5]

Protection TypeSpecificationRationale
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH) or a full-face shield.[5]Protects against splashes and vapors that can cause serious eye irritation.[1][6]
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[2][5]Prevents direct skin contact, which can cause irritation and allergic skin reactions.[1][]
Body Protection A chemically resistant apron, lab coat, or coveralls. For larger quantities or splash potential, impervious clothing, including boots, should be worn.[2][5]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Not typically required if used in a well-ventilated area. If handled at elevated temperatures, under mist-forming conditions, or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[1][2]Prevents inhalation of vapors or mists that may cause respiratory irritation.[1]

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Step 1: Preparation
  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.

  • Review SDS: Read the Safety Data Sheet (SDS) thoroughly before beginning any new procedure.

  • Remove Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.[5]

Step 2: Handling
  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5]

  • Avoid Inhalation: Do not breathe mists or vapors.[2][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][7] Do not eat, drink, or smoke in the work area.[2]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[][4][5]

Step 3: Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Conditions to Avoid: Store away from direct sunlight, heat sources, and incompatible materials like oxidizing agents.[8]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Emergency and First Aid Protocol

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell or if breathing is difficult, give oxygen or artificial respiration as needed and obtain emergency medical attention.[1][2][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[5]

Spill and Disposal Plan

A clear plan for managing spills and waste is essential for environmental safety and regulatory compliance.

Spill Containment and Cleanup
  • Evacuate: Keep unnecessary personnel away from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition.[5]

  • Contain Spill: Prevent further leakage if it is safe to do so. Use dikes or absorbent, non-combustible material (e.g., sand, earth) to contain the spill. Do not allow the spill to enter drains or waterways.[5]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[5]

  • Clean: Clean the spill area with an appropriate solvent, and then wash the area. Dispose of cleaning materials as hazardous waste.

Waste Disposal
  • Regulations: All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with applicable local, regional, and national regulations.[9]

  • Licensed Disposal: Entrust the disposal to a licensed waste disposal company.

  • Containers: Do not reuse empty containers. Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[9]

Procedural Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste & Emergency Response cluster_emergency prep1 Review Safety Data Sheet (SDS) prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 prep4 Prepare Well-Ventilated Work Area (Fume Hood) prep3->prep4 handle1 Perform Chemical Transfer & Experimental Work prep4->handle1 handle2 Store Securely When Not In Use (Cool, Dry, Ventilated) handle1->handle2 clean1 Decontaminate Work Surfaces handle1->clean1 emergency In Case of Spill or Exposure handle1->emergency clean2 Remove & Clean or Dispose of PPE clean1->clean2 dispose1 Segregate & Label Hazardous Waste clean1->dispose1 clean3 Wash Hands Thoroughly clean2->clean3 dispose2 Arrange for Licensed Waste Disposal dispose1->dispose2 first_aid Follow First Aid Protocols emergency->first_aid spill_response Execute Spill Cleanup Plan emergency->spill_response

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Nonanediol diacrylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,9-Nonanediol diacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.